Product packaging for Tetrahymanol(Cat. No.:CAS No. 2130-17-8)

Tetrahymanol

Número de catálogo: B161616
Número CAS: 2130-17-8
Peso molecular: 428.7 g/mol
Clave InChI: BFNSRKHIVITRJP-VJBYBJRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrahymanol is a pentacyclic triterpenoid having a 3beta- (21alpha-) hydroxy-substituted gammacerane structure. It derives from a hydride of a gammacerane.
This compound has been reported in Adiantum pedatum, Oleandra wallichii, and other organisms with data available.
minor descriptor (75-82);  online & Index Medicus search TRITERPENES (75-82)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O B161616 Tetrahymanol CAS No. 2130-17-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNSRKHIVITRJP-VJBYBJRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943803
Record name Tetrahymanol
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Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2130-17-8
Record name Tetrahymanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahymanol
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Record name Tetrahymanol
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URL https://comptox.epa.gov/dashboard/DTXSID60943803
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Record name Tetrahymanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006836
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Tetrahymanol: Structure, Biosynthesis, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol is a pentacyclic triterpenoid alcohol with a significant role in the biology of certain eukaryotes and bacteria. Functioning as a sterol surrogate, it maintains membrane fluidity and integrity, particularly in anaerobic environments where sterol synthesis is not viable. Its diagenetic product, gammacerane, serves as a crucial biomarker in geochemical studies to infer past environmental conditions. This technical guide provides a comprehensive overview of the structure, biosynthesis, physicochemical properties, and biological functions of this compound, along with detailed experimental protocols for its isolation and analysis.

Chemical Structure and Properties

This compound, systematically named (3S,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicen-3-ol, is a pentacyclic triterpenoid belonging to the gammacerane series.[1][2] Its structure is characterized by five fused saturated rings, distinguishing it from the four-ring structure of sterols.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some data is readily available, specific values for properties like melting point and specific rotation require further experimental determination.

PropertyValueReference(s)
Molecular Formula C₃₀H₅₂O[1]
Molar Mass 428.745 g/mol [1]
IUPAC Name (3S,4aR,6aR,6bR,8aS,12aS,12bR,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-Octamethyldocosahydropicen-3-ol[1][2]
Melting Point Not precisely reported
Boiling Point Not applicable (decomposes)
Solubility Soluble in organic solvents such as dichloromethane, methanol.[3]
Specific Rotation ([α]D) Not precisely reported

Biosynthesis

The biosynthesis of this compound follows distinct pathways in eukaryotes and bacteria, both originating from the precursor molecule squalene.[1][4]

Eukaryotic Pathway

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized directly from squalene in a single, oxygen-independent cyclization reaction.[4] This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[3][4] This pathway is particularly advantageous in anaerobic environments where the oxygen-dependent synthesis of sterols is inhibited.[1][4]

Bacterial Pathway

Bacteria employ a two-step pathway for this compound synthesis.[3][5] First, squalene is cyclized to the hopanoid diploptene by the enzyme squalene-hopene cyclase (SHC).[1][3][5] Subsequently, the E-ring of diploptene is expanded by the enzyme this compound synthase (Ths) to form this compound.[3][5]

Figure 1. Biosynthesis pathways of this compound in eukaryotes and bacteria.

Biological Role and Significance

Membrane Structure and Function

This compound's primary biological role is to act as a surrogate for sterols in cellular membranes.[3] Its rigid, pentacyclic structure helps to maintain the appropriate fluidity and integrity of the membrane, which is crucial for cellular function.[1] This is particularly important for anaerobic eukaryotes that cannot synthesize sterols and for certain bacteria. The production of this compound is often upregulated under conditions of sterol starvation.[3][6]

Biomarker for Water Column Stratification

In ancient sediments, this compound undergoes diagenesis to form the stable hydrocarbon gammacerane.[1][7] The presence of gammacerane in the geological record is used as a biomarker to indicate water column stratification in ancient aquatic environments.[7][8][9] This is because the organisms that produce this compound, such as anaerobic ciliates, thrive in stratified water bodies with anoxic bottom waters.[7]

Experimental Protocols

Isolation and Purification of this compound from Tetrahymena pyriformis

This protocol outlines the general steps for the extraction and purification of this compound from the ciliate Tetrahymena pyriformis.

Workflow:

Tetrahymanol_Isolation_Workflow start Cell Culture (Tetrahymena pyriformis) harvest Cell Harvesting (Centrifugation) start->harvest lyse Cell Lysis (Sonication/French Press) harvest->lyse extract Lipid Extraction (Bligh-Dyer method) lyse->extract saponify Saponification (to hydrolyze esters) extract->saponify extract_ns Extraction of Non-saponifiable Lipids saponify->extract_ns chromatography Chromatographic Separation (Column/TLC/HPLC) extract_ns->chromatography purified Purified this compound chromatography->purified

Figure 2. General workflow for the isolation and purification of this compound.

Methodology:

  • Cell Culture: Cultivate Tetrahymena pyriformis in a suitable axenic medium.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method (chloroform:methanol:water).

  • Saponification: Saponify the lipid extract with alcoholic potassium hydroxide to hydrolyze fatty acid esters.

  • Extraction of Non-saponifiable Lipids: Extract the non-saponifiable lipids, which include this compound, from the saponified mixture using an organic solvent like n-hexane or diethyl ether.

  • Chromatographic Purification: Purify this compound from the non-saponifiable lipid fraction using column chromatography on silica gel or alumina, followed by further purification using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) if necessary.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound. Prior to analysis, the hydroxyl group of this compound is typically derivatized (e.g., silylated or acetylated) to increase its volatility. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern. A prominent fragment ion at m/z 191 is characteristic of many pentacyclic triterpenoids, including the diagenetic product of this compound, gammacerane.[1]

Signaling Pathways

The direct involvement of this compound in specific signaling pathways is not yet well-elucidated. However, its role as a membrane constituent suggests an indirect influence on signaling events that are dependent on membrane properties. By modulating membrane fluidity and the formation of lipid rafts, this compound could influence the activity of membrane-bound receptors and enzymes, thereby impacting downstream signaling cascades. For instance, in Tetrahymena pyriformis, the replacement of this compound with exogenous sterols leads to significant alterations in the phospholipid composition of the cell membrane, suggesting a homeostatic mechanism to maintain membrane function which could be linked to signaling processes that sense and respond to changes in membrane lipid composition. Further research is required to uncover the specific signaling pathways in which this compound may play a direct or indirect role.

Conclusion

This compound stands as a fascinating molecule with a dual identity: a vital component for the survival of certain organisms in specific environments and a valuable tool for geochemists to unravel Earth's history. This guide has provided a detailed overview of its structure, biosynthesis, and function, tailored for professionals in research and drug development. A deeper understanding of this compound's role in membrane biology could open new avenues for research into microbial adaptation and the development of novel therapeutic agents that target membrane-related processes. The provided experimental frameworks offer a starting point for researchers aiming to isolate and characterize this unique triterpenoid.

References

The Discovery and Significance of Tetrahymanol in Tetrahymena pyriformis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymena pyriformis, a freshwater ciliated protozoan, has long served as a model organism in cellular and molecular biology. One of its unique biochemical features is the synthesis of tetrahymanol, a pentacyclic triterpenoid alcohol that functions as a sterol surrogate. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and analysis of this compound in T. pyriformis. It is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and a thorough examination of the biochemical pathways involved. The information presented herein is designed to support further research into the unique membrane biology of Tetrahymena and to aid in the potential applications of this compound and its biosynthetic pathway in various scientific and industrial fields.

Introduction

Tetrahymena pyriformis is a well-established model organism for a wide range of biological studies. A key aspect of its biochemistry is its ability to synthesize this compound, a gammacerane-type membrane lipid, particularly under conditions where sterols, essential components of most eukaryotic membranes, are unavailable.[1][2] this compound's structural similarity to hopanoids and sterols allows it to modulate membrane fluidity and permeability, effectively acting as a sterol surrogate.[2] The discovery of this unique lipid in T. pyriformis has opened avenues for research into membrane adaptation, lipid metabolism, and evolutionary biochemistry.

The Discovery of this compound

This compound was first identified in the ciliate Tetrahymena pyriformis.[1][3] Subsequent research has revealed its presence in other ciliates, as well as in some fungi, ferns, and bacteria.[2] In sedimentary rocks, this compound undergoes diagenesis to form gammacerane, a stable biomarker used by geochemists to infer past environmental conditions, such as water column stratification.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Tetrahymena pyriformis is a fascinating example of metabolic adaptation. The pathway begins with the cyclization of the linear C30 isoprenoid, squalene. Unlike the oxygen-dependent synthesis of sterols in most eukaryotes, the conversion of squalene to this compound is an anaerobic process.[2] This conversion is catalyzed by a single enzyme, squalene-tetrahymanol cyclase (STC).[4]

The expression of the gene encoding for STC, TtTHC1, in other organisms like Saccharomyces cerevisiae has been shown to enable this compound synthesis and support growth in the absence of sterols under anaerobic conditions.[4]

Interestingly, the biosynthesis of this compound in T. pyriformis is inhibited by the presence of cholesterol in the growth medium.[5] Cholesterol appears to down-regulate the expression of genes involved in the squalene synthesis and cyclization pathway.[6]

Tetrahymanol_Biosynthesis cluster_inhibition Inhibition by Cholesterol Acetate Acetate Mevalonate Mevalonate Acetate->Mevalonate Farnesyl_PP Farnesyl Pyrophosphate Mevalonate->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase This compound This compound Squalene->this compound Squalene-Tetrahymanol Cyclase (STC) Cholesterol Cholesterol Cholesterol->Farnesyl_PP Inhibits Cholesterol->Squalene Inhibits

Fig. 1: Biosynthetic pathway of this compound from acetate in Tetrahymena pyriformis.

Quantitative Data

While precise quantitative data on this compound content can vary depending on culture conditions and analytical methods, the following table summarizes available information on the distribution of this compound and related compounds in Tetrahymena.

ParameterValueCell FractionReference
This compound ConcentrationHighSurface Membranes (Cilia, Pellicles)[7][8]
Dolichol Content0.26 to 2.60 mg/kg wet weightWhole Cells[9]
Dolichol Distribution86%Mitochondria[9]
Dolichol Distribution9%Pellicle[9]
Dolichol Distribution5%Microsomal[9]

Experimental Protocols

Cultivation of Tetrahymena pyriformis

T. pyriformis can be cultured axenically in a proteose peptone-yeast extract (PPY) medium.

  • Medium Preparation: Dissolve 2% (w/v) proteose peptone and 0.25% (w/v) yeast extract in distilled water.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with a T. pyriformis starter culture.

  • Incubation: Incubate the culture at 25-28°C with gentle shaking for 2-3 days, or until the desired cell density is reached.

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from Tetrahymena cells.

  • Cell Harvesting: Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

  • Homogenization: Resuspend the cell pellet in a chloroform:methanol (1:2, v/v) mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

  • Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C until further analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Derivatization: To increase volatility, the hydroxyl group of this compound is typically derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating triterpenoids.

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient program is used, for example, starting at 70°C, holding for 2 minutes, then ramping to 300°C at a rate of 10°C/min, and holding for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 600.

    • Identification: this compound is identified by its characteristic retention time and mass spectrum, which can be compared to a known standard or a library database. The mass spectrum of silylated this compound will show a characteristic molecular ion peak and fragmentation pattern.[10]

Experimental_Workflow Start Start: T. pyriformis Culture Cultivation 1. Cultivation in PPY Medium Start->Cultivation Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Lipid_Extraction 3. Total Lipid Extraction (Bligh & Dyer) Harvesting->Lipid_Extraction Derivatization 4. Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis End End: this compound Profile Data_Analysis->End

Fig. 2: General experimental workflow for the isolation and identification of this compound.

Conclusion

The discovery of this compound in Tetrahymena pyriformis has provided valuable insights into the adaptability of eukaryotic life and the evolution of membrane biochemistry. This technical guide has summarized the key aspects of this compound research, from its initial discovery to the detailed methodologies used for its study. The provided protocols and data serve as a foundation for researchers and drug development professionals interested in exploring the unique biology of Tetrahymena and the potential applications of its metabolic products. Further research into the regulation of this compound biosynthesis and its precise role in membrane function could lead to novel developments in biotechnology and pharmacology.

References

Tetrahymanol: A Functional Sterol Surrogate in Eukaryotic Membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of eukaryotic cell biology, sterols, particularly cholesterol, are cornerstone molecules essential for maintaining membrane integrity, fluidity, and function. However, a fascinating adaptation exists in certain eukaryotes that thrive in anaerobic environments where the oxygen-dependent biosynthesis of sterols is not feasible. These organisms utilize tetrahymanol, a pentacyclic triterpenoid, as a functional surrogate for sterols. This technical guide provides a comprehensive overview of this compound, its role in eukaryotic membranes, its biosynthesis, and its impact on membrane biophysics. It is intended for researchers, scientists, and drug development professionals interested in membrane biology, sterol evolution, and potential therapeutic targets in lower eukaryotes.

This compound: Structure and Biosynthesis

This compound is a pentacyclic triterpenoid alcohol that bears a structural resemblance to hopanoids, which are sterol surrogates in bacteria.[1] Unlike the planar steroid nucleus of cholesterol, this compound has a more rigid and extended structure.

Eukaryotic Biosynthesis of this compound

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized directly from squalene in a single, oxygen-independent enzymatic step.[2] This is a key metabolic adaptation for anaerobic life, as sterol synthesis requires multiple oxygen-dependent enzymatic reactions. The enzyme responsible for this cyclization is squalene-tetrahymanol cyclase (STC).[2] The synthesis of this compound is often regulated by the availability of exogenous sterols; when sterols are present in the environment, Tetrahymena can incorporate them into their membranes, leading to a suppression of this compound synthesis.

Tetrahymanol_Biosynthesis Eukaryotic this compound Biosynthesis Pathway cluster_enzyme Squalene Squalene This compound This compound Squalene->this compound Oxygen-independent cyclization STC Squalene- This compound Cyclase (STC)

Fig. 1: Eukaryotic this compound Biosynthesis.

This compound as a Sterol Surrogate: Impact on Membrane Properties

This compound fulfills the primary role of sterols in modulating the physical state of eukaryotic membranes. It intercalates into the phospholipid bilayer, influencing its fluidity, thickness, and permeability. While direct quantitative comparisons with cholesterol in identical model systems are scarce in the literature, the functional outcome of this compound incorporation is the maintenance of membrane integrity and function in the absence of sterols.

Membrane Fluidity and Order

Sterols like cholesterol are known to have a dual effect on membrane fluidity: they decrease fluidity in the liquid-disordered phase and increase fluidity in the gel phase. This "fluidity buffer" effect is crucial for maintaining membrane function over a range of temperatures. This compound is believed to perform a similar function. Studies on Tetrahymena have shown that the organism adapts to changes in temperature by altering the lipid composition of its membranes to maintain appropriate fluidity.[3]

Table 1: Comparison of Sterol and this compound Effects on Membrane Properties (Qualitative)

PropertyCholesterolThis compound (Inferred)
Membrane Fluidity Acts as a fluidity bufferBelieved to act as a fluidity buffer
Membrane Ordering Increases acyl chain orderExpected to increase acyl chain order
Permeability Decreases permeability to small solutesExpected to decrease permeability
Oxygen Requirement for Synthesis YesNo
Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in sterols, sphingolipids, and specific proteins, playing important roles in signal transduction and protein trafficking. Cholesterol is a key organizer of these domains. The role of this compound in the formation and stability of lipid rafts in organisms that synthesize it is an area of active research. Given its structural similarities to sterols and its role in membrane ordering, it is plausible that this compound can also promote the formation of ordered membrane domains, functionally replacing cholesterol in the organization of signaling platforms.[5]

This compound and Membrane Protein Function

Sterols are known to directly and indirectly modulate the function of a wide range of membrane proteins. They can influence protein conformation, oligomerization, and activity by altering the physical properties of the surrounding lipid bilayer or through specific binding interactions.[6][7] While specific examples of direct interactions between this compound and membrane proteins are not well-documented, its role as a sterol surrogate implies that it provides the necessary membrane environment for the proper functioning of essential membrane proteins in anaerobic eukaryotes. In Tetrahymena, for instance, the complex processes of phagocytosis and membrane trafficking, which are known to be sterol-dependent in other eukaryotes, are maintained in the presence of this compound.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to study the biophysical properties and biological functions of this compound in membranes.

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify this compound from cell membranes.

Protocol Overview:

  • Cell Lysis and Lipid Extraction: Cells (e.g., Tetrahymena) are harvested and lysed. Total lipids are extracted using a modified Bligh-Dyer method with a chloroform:methanol:water mixture.[9]

  • Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to hydrolyze ester-linked lipids, leaving non-saponifiable lipids like this compound and sterols.

  • Extraction of Non-saponifiable Lipids: The non-saponifiable fraction is extracted with an organic solvent such as hexane or diethyl ether.

  • Derivatization: The hydroxyl group of this compound is derivatized, typically by silylation (e.g., using BSTFA), to increase its volatility for GC analysis.[10]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. This compound is identified based on its retention time and characteristic mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.[10][11]

GCMS_Workflow GC-MS Analysis Workflow for this compound Start Cell Culture (e.g., Tetrahymena) Harvest Harvest Cells Start->Harvest Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Saponify Saponification Extract->Saponify Extract_NSL Extract Non-saponifiable Lipids Saponify->Extract_NSL Derivatize Derivatization (e.g., Silylation) Extract_NSL->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Analysis Data Analysis (Quantification) GCMS->Analysis

Fig. 2: GC-MS Workflow for this compound.
Measurement of Membrane Fluidity using Fluorescence Polarization

Objective: To assess the effect of this compound on the fluidity of model membranes (liposomes) or native membranes.

Protocol Overview:

  • Preparation of Membranes:

    • Liposomes: Prepare liposomes with a defined phospholipid composition, incorporating varying concentrations of this compound or cholesterol.

    • Native Membranes: Isolate cell membranes from organisms of interest.[1]

  • Labeling with DPH: Incubate the membrane preparation with a solution of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH partitions into the hydrophobic core of the membrane.

  • Fluorescence Polarization Measurement: Excite the DPH-labeled membranes with vertically polarized light and measure the intensity of the emitted light through polarizers oriented both parallel (I||) and perpendicular (I⊥) to the excitation plane.

  • Calculation of Anisotropy (r): Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is an instrument-specific correction factor.

  • Interpretation: Higher anisotropy values indicate restricted rotational motion of the probe, corresponding to a more ordered and less fluid membrane.[12][13]

Analysis of Lipid Rafts

Objective: To isolate and characterize the composition of lipid rafts from this compound-containing membranes.

Protocol Overview:

  • Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100). Detergent-resistant membranes (DRMs), which are enriched in lipid raft components, will remain insoluble.[5][14]

  • Sucrose Density Gradient Ultracentrifugation: Layer the cell lysate on top of a discontinuous sucrose gradient and centrifuge at high speed. DRMs will float to the interface between lower density sucrose layers due to their high lipid content.

  • Fraction Collection and Analysis: Collect fractions from the gradient and analyze for the presence of this compound (by GC-MS) and specific proteins (by Western blotting) to identify the raft-containing fractions.

  • Lipidomic and Proteomic Analysis: Perform detailed lipidomic and proteomic analyses on the isolated raft fractions to determine their composition.

Implications for Drug Development

The unique biochemistry of this compound-producing eukaryotes presents potential opportunities for targeted drug development. The enzyme squalene-tetrahymanol cyclase (STC) is absent in vertebrates, making it a potentially attractive target for the development of selective inhibitors against pathogenic anaerobic eukaryotes, such as certain ciliates and fungi found in the gut of herbivores. Inhibition of STC would disrupt membrane integrity and function in these organisms, leading to cell death.

Conclusion

This compound is a fascinating example of evolutionary adaptation, allowing certain eukaryotes to thrive in the absence of oxygen by functionally replacing sterols. While its role in maintaining membrane fluidity and integrity is well-established, further research is needed to provide a detailed quantitative comparison of its biophysical effects with those of cholesterol. Elucidating the specific interactions of this compound with membrane proteins and its role in the organization of lipid rafts will provide a more complete understanding of its function as a sterol surrogate. The unique biosynthetic pathway of this compound also offers a promising avenue for the development of novel antimicrobial agents targeting pathogenic anaerobic eukaryotes.

References

A Convergent Evolution in Lipid Biosynthesis: A Technical Guide to Tetrahymanol Synthesis in Bacteria and Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol, a pentacyclic triterpenoid, serves as a crucial membrane component in a variety of organisms, acting as a sterol surrogate, particularly in anaerobic environments. Its diagenetic product, gammacerane, is a significant biomarker in geochemical studies. While the end product is identical, the biosynthetic pathways to produce this compound in bacteria and eukaryotes represent a striking example of convergent evolution, employing distinct enzymatic strategies. This technical guide provides an in-depth comparison of these two pathways, detailing the enzymatic steps, presenting key quantitative data, outlining experimental methodologies for their study, and visualizing the core processes. This information is critical for researchers in microbiology, biochemistry, and geochemistry, as well as for professionals in drug development targeting lipid biosynthesis.

Introduction

Triterpenoids are a diverse class of natural products with essential roles in the structural integrity and function of cellular membranes. In eukaryotes, sterols, such as cholesterol and ergosterol, are the primary triterpenoids responsible for modulating membrane fluidity and permeability. However, the biosynthesis of sterols is an oxygen-dependent process. In anaerobic or low-oxygen environments, some eukaryotes have evolved or acquired the ability to synthesize this compound, an oxygen-independent sterol surrogate.[1]

Bacteria, which generally do not synthesize sterols, utilize hopanoids as their primary membrane-rigidifying triterpenoids. Interestingly, a range of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, have also been found to produce this compound.[2][3] The discovery of distinct biosynthetic routes to the same molecule in these two domains of life highlights the evolutionary pressure to maintain membrane function under diverse environmental conditions. Understanding these pathways is not only fundamental to microbial physiology and evolution but also presents potential targets for antimicrobial drug development and provides a refined context for the interpretation of geochemical biomarkers.

The Eukaryotic Pathway: A Direct Cyclization

In eukaryotes, the biosynthesis of this compound from the linear precursor squalene is a direct, single-step cyclization reaction. This process is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[1]

The reaction proceeds via a proton-initiated carbocation cascade, leading to the formation of the five-ring this compound structure. A key feature of this pathway is its independence from molecular oxygen, which is a significant advantage in anaerobic environments where sterol synthesis is not feasible.[1] The gene encoding STC has been identified in several phylogenetically diverse eukaryotes that inhabit oxygen-poor environments, and its distribution is thought to be a result of lateral gene transfer.[1]

The Bacterial Pathway: A Two-Step Enzymatic Relay

In contrast to the direct cyclization in eukaryotes, bacteria employ a two-step pathway for this compound biosynthesis. This pathway involves two key enzymes: squalene-hopene cyclase (Shc) and This compound synthase (Ths) .[2][3]

  • Squalene to Diploptene: The first step is the cyclization of squalene to the pentacyclic hopanoid, diploptene. This reaction is catalyzed by squalene-hopene cyclase (Shc), an enzyme commonly found in hopanoid-producing bacteria.[2][4] Deletion of the shc gene in this compound-producing bacteria eliminates the production of both hopanoids and this compound, confirming its essential role in the initial cyclization.[2]

  • Diploptene to this compound: The second and defining step of the bacterial pathway is the conversion of a hopene molecule (likely diploptene) to this compound. This reaction is catalyzed by the recently discovered enzyme, this compound synthase (Ths).[2][3] Ths is not homologous to the eukaryotic STC, underscoring the independent evolution of this pathway.[2] The proposed mechanism involves a Ths-dependent ring expansion of the E-ring of the hopene intermediate.[2]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and products involved in this compound biosynthesis in bacteria and eukaryotes.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateApparent KMReference(s)
Squalene-Tetrahymanol Cyclase (STC)Tetrahymena thermophilaSqualene18 µM[5]

Note: Detailed kinetic data for bacterial Squalene-Hopene Cyclase (Shc) and this compound Synthase (Ths) specifically for this compound production are not extensively available in the reviewed literature.

Table 2: this compound Production Levels

OrganismConditionThis compound Content/ProductionReference(s)
Methylomicrobium alcaliphilum 20ZStationary phase vs. late exponential phaseEightfold increase in stationary phase[1]
Saccharomyces cerevisiae (engineered with TtTHC1)Anaerobic, sterol-free SBR culture1.13 ± 0.05 mg (g biomass)-1[6]
Saccharomyces cerevisiae (engineered with TtTHC1)Aerobic, sterol-supplemented culture0.47 ± 0.09 mg (g biomass)-1[6]

Experimental Protocols

This section outlines the general experimental methodologies employed in the study of this compound biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Gene Knockout and Complementation

Objective: To identify genes responsible for this compound biosynthesis.

General Protocol:

  • Target Gene Identification: Putative genes involved in the pathway are identified through comparative genomics, searching for genes present in this compound-producing organisms but absent in those that only produce hopanoids.[2]

  • Knockout Cassette Construction: A knockout cassette is constructed, typically containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene.[7]

  • Transformation and Selection: The knockout cassette is introduced into the target organism (e.g., via electroporation or natural transformation). Homologous recombination leads to the replacement of the target gene with the resistance cassette.[8] Successful transformants are selected on media containing the corresponding antibiotic.

  • Verification: Gene deletion is confirmed by PCR and sequencing.

  • Lipid Analysis: The lipid profile of the knockout mutant is analyzed by GC-MS to confirm the loss of this compound production.[1]

  • Complementation: To confirm that the phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the mutant on a plasmid or at a different chromosomal location. Restoration of this compound synthesis confirms the gene's function.[1]

Heterologous Expression

Objective: To express a this compound biosynthesis enzyme in a host organism that does not naturally produce it.

General Protocol:

  • Gene Cloning: The gene of interest (e.g., STC from Tetrahymena thermophila or ths from a bacterium) is amplified by PCR and cloned into an appropriate expression vector under the control of a suitable promoter.[9]

  • Host Transformation: The expression vector is introduced into a host organism, such as Escherichia coli or Saccharomyces cerevisiae.[9]

  • Protein Expression: Gene expression is induced under appropriate conditions (e.g., by adding an inducer like IPTG or by growing in a specific medium).

  • Lipid Extraction and Analysis: The lipid content of the engineered host is extracted and analyzed by GC-MS to detect the production of this compound.[9]

Lipid Extraction and Analysis

Objective: To extract, identify, and quantify this compound from biological samples.

General Protocol:

  • Lipid Extraction: Total lipids are extracted from cell pellets using established methods such as the Bligh and Dyer or Folch methods, which typically use a chloroform/methanol solvent system.[10][11]

  • Derivatization: The hydroxyl group of this compound is derivatized to increase its volatility for GC analysis. A common method is trimethylsilylation (TMS), where the lipid extract is treated with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized lipid extract is injected into a gas chromatograph coupled to a mass spectrometer.

    • Separation: The different lipid components are separated on a GC column (e.g., a DB-5 column) based on their boiling points and interactions with the stationary phase.

    • Detection and Identification: As the compounds elute from the column, they are ionized (e.g., by electron ionization) and their mass-to-charge ratio is determined by the mass spectrometer. This compound is identified by its characteristic retention time and mass spectrum, which includes a prominent m/z 191 fragment ion.[1][3]

  • Quantification: The amount of this compound can be quantified by comparing the peak area of the analyte to that of an internal standard added to the sample before extraction.

Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathways and a general experimental workflow.

Eukaryotic_Tetrahymanol_Biosynthesis Squalene Squalene This compound This compound Squalene->this compound O2-independent STC Squalene-Tetrahymanol Cyclase (STC) STC->Squalene

Caption: Eukaryotic this compound biosynthesis pathway.

Bacterial_Tetrahymanol_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene O2-independent This compound This compound Diploptene->this compound Ring Expansion Shc Squalene-Hopene Cyclase (Shc) Shc->Squalene Ths This compound Synthase (Ths) Ths->Diploptene

Caption: Bacterial this compound biosynthesis pathway.

Experimental_Workflow_Gene_ID cluster_genomics Comparative Genomics cluster_genetics Molecular Genetics cluster_analysis Lipid Analysis Genomes Analyze Genomes of This compound Producers vs. Non-Producers Candidate Identify Candidate Gene (e.g., ths) Genomes->Candidate Knockout Generate Gene Knockout (e.g., Δths) Candidate->Knockout Complementation Perform Complementation Knockout->Complementation Extraction Lipid Extraction Complementation->Extraction GCMS GC-MS Analysis Extraction->GCMS Confirmation Confirm Loss/Restoration of this compound GCMS->Confirmation

References

The Role of Squalene-Tetrahymanol Cyclase in Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene-tetrahymanol cyclase (STC) is a key enzyme in the biosynthesis of tetrahymanol, a pentacyclic triterpenoid that serves as a sterol surrogate in certain eukaryotes, particularly in anaerobic environments. This technical guide provides an in-depth overview of the core functions of STC, its role in biosynthetic pathways, and detailed methodologies for its study. Quantitative data on enzyme kinetics and inhibition are presented, along with comprehensive experimental protocols for enzyme purification, heterologous expression, and product analysis. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development who are interested in the unique catalytic mechanism of STC and its potential as a therapeutic target.

Introduction

Sterols are essential components of eukaryotic cell membranes, regulating their fluidity and permeability. However, the biosynthesis of sterols is an oxygen-dependent process. In anaerobic or oxygen-limited environments, some eukaryotes have evolved alternative strategies to maintain membrane integrity. One such strategy is the synthesis of this compound, a pentacyclic triterpenoid that can functionally replace sterols. The key enzyme in this process is squalene-tetrahymanol cyclase (STC).

STC catalyzes the direct cyclization of the linear isoprenoid squalene into the pentacyclic structure of this compound in a single, oxygen-independent reaction.[1] This enzyme was first discovered in the ciliate Tetrahymena pyriformis and has since been identified in other eukaryotes, such as the anaerobic fungi of the phylum Neocallimastigomycota.[1][2] The expression of the STC gene from Tetrahymena thermophila in Saccharomyces cerevisiae has been shown to enable the yeast to grow anaerobically without the need for sterol supplementation, highlighting the crucial role of this enzyme in adaptation to anoxia.[2][3]

This guide will delve into the biochemical role of STC, contrasting the eukaryotic pathway with the distinct bacterial pathway for this compound synthesis. It will also provide detailed experimental protocols and quantitative data to facilitate further research into this fascinating enzyme.

Biosynthetic Pathways

The biosynthesis of this compound from squalene occurs through distinct pathways in eukaryotes and bacteria. The eukaryotic pathway is a direct, one-step cyclization catalyzed by STC, whereas the bacterial pathway is a two-step process involving different enzymes.

Eukaryotic Squalene-Tetrahymanol Cyclase Pathway

In eukaryotes such as ciliates and anaerobic fungi, STC directly converts squalene to this compound.[4] This process is highly efficient and does not require molecular oxygen.[1]

Eukaryotic_Pathway Squalene Squalene This compound This compound Squalene->this compound Squalene-Tetrahymanol Cyclase (STC) STC STC

Eukaryotic biosynthesis of this compound.
Bacterial this compound Biosynthesis Pathway

Bacteria lack the STC enzyme and instead utilize a two-step pathway to produce this compound.[5][6] First, squalene-hopene cyclase (SHC) converts squalene to the hopanoid diploptene.[4] Subsequently, this compound synthase (Ths) catalyzes a ring expansion of the hopanoid to form this compound.[4][5][6]

Bacterial_Pathway Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC) This compound This compound Diploptene->this compound this compound Synthase (Ths) SHC SHC Ths Ths

Bacterial biosynthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for squalene-tetrahymanol cyclase from Tetrahymena thermophila.

Table 1: Kinetic and Physical Properties of Squalene-Tetrahymanol Cyclase

ParameterValueReference
Apparent KM for Squalene18 µM[7]
Optimal pH7.0[7]
Optimal Temperature30 °C[7]
Molecular Mass72 kDa[7]

Table 2: Inhibition of Squalene-Tetrahymanol Cyclase

InhibitorI50Reference
2,3-Iminosqualene50 nM[7]
N,N-dimethyldodecylamine-N-oxide30 nM[7]

Experimental Protocols

This section provides detailed methodologies for the purification, heterologous expression, and activity assessment of squalene-tetrahymanol cyclase, as well as the analysis of its product, this compound.

Purification of Squalene-Tetrahymanol Cyclase from Tetrahymena thermophila

This protocol is based on the method described by Saar et al. (1991).[7]

Workflow Diagram:

Purification_Workflow start Start: Tetrahymena thermophila cells homogenization Cell Homogenization start->homogenization microsomes Microsomal Fraction Isolation (Ultracentrifugation) homogenization->microsomes solubilization Solubilization with Octylthioglucoside microsomes->solubilization deae DEAE-Trisacryl Chromatography solubilization->deae hapatite Hydroxyapatite Chromatography deae->hapatite monoq FPLC on Mono Q hapatite->monoq end Purified Squalene-Tetrahymanol Cyclase monoq->end

Purification workflow for STC.

Methodology:

  • Cell Culture and Harvesting: Grow Tetrahymena thermophila cells in a suitable medium to late logarithmic phase. Harvest the cells by centrifugation.

  • Cell Lysis and Microsome Preparation: Resuspend the cell pellet in a hypotonic buffer and lyse the cells using a Dounce homogenizer. Perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound STC.

  • Solubilization: Resuspend the microsomal pellet in a buffer containing a non-ionic detergent like octylthioglucoside to solubilize the membrane proteins.

  • Chromatography:

    • DEAE-Trisacryl Chromatography: Load the solubilized protein solution onto a DEAE-Trisacryl anion-exchange column and elute with a salt gradient.

    • Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a phosphate gradient.

    • FPLC on Mono Q: Further purify the active fractions using a Mono Q anion-exchange column on an FPLC system.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Heterologous Expression of STC in Saccharomyces cerevisiae

This protocol is based on the work of Wiersma et al. (2020).[2][3]

Workflow Diagram:

Expression_Workflow start Start: STC gene from T. thermophila codon_opt Codon Optimization for S. cerevisiae start->codon_opt cloning Cloning into Yeast Expression Vector codon_opt->cloning transformation Transformation into S. cerevisiae cloning->transformation selection Selection of Transformants transformation->selection cultivation Anaerobic Cultivation selection->cultivation analysis Analysis of this compound Production cultivation->analysis

Heterologous expression workflow for STC.

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the STC gene from T. thermophila with codon optimization for expression in S. cerevisiae.

  • Vector Construction: Clone the codon-optimized STC gene into a suitable yeast expression vector, for example, under the control of a strong constitutive promoter.

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using the lithium acetate/polyethylene glycol method.

  • Selection and Cultivation: Select for positive transformants on appropriate selective media. Cultivate the engineered yeast strain under anaerobic conditions in a defined medium without sterol supplementation.

  • Confirmation of Expression and Activity: Confirm the expression of STC by Western blotting (if an epitope tag was included) and assess its activity by analyzing the production of this compound.

Squalene-Tetrahymanol Cyclase Enzyme Assay

This protocol is a generalized method based on the principles described for squalene cyclases.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

    • Detergent (e.g., octylthioglucoside, to maintain enzyme solubility and activity)

    • Substrate: Squalene (dissolved in a suitable carrier like Tween 80)

    • Enzyme solution (purified STC or microsomal fraction)

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (saponification step) or by extraction with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: Analyze the organic extract for the presence of this compound using GC-MS.

Quantitative Analysis of this compound by GC-MS

Methodology:

  • Lipid Extraction: Extract the total lipids from the terminated enzyme assay or from yeast cell pellets using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization: Evaporate the solvent and derivatize the lipid extract to increase the volatility of this compound. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS).

    • Temperature Program: Employ a suitable temperature program to separate squalene and this compound.

    • Mass Spectrometer: Operate the mass spectrometer in full scan mode to identify the trimethylsilyl (TMS) derivative of this compound based on its characteristic mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Quantification: Use an internal standard (e.g., 5α-cholestane) for accurate quantification. Create a calibration curve with authentic this compound standard to determine the concentration in the samples.

Conclusion

Squalene-tetrahymanol cyclase is a remarkable enzyme that plays a vital role in the adaptation of certain eukaryotes to anaerobic environments. Its ability to produce a sterol surrogate in a single, oxygen-independent step makes it a fascinating subject for biochemical and evolutionary studies. Furthermore, as a key enzyme in the metabolism of these organisms, STC presents a potential target for the development of novel antimicrobial agents. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further explore the intricacies of this enzyme and its biosynthetic pathway, ultimately contributing to a deeper understanding of microbial physiology and potentially leading to new therapeutic strategies.

References

Tetrahymanol as a Precursor to the Biomarker Gammacerane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahymanol, a pentacyclic triterpenoid alcohol, and its significance as the biological precursor to the geochemical biomarker gammacerane. The document details the distinct biosynthetic pathways of this compound in eukaryotes and bacteria, its diagenetic transformation into the highly stable gammacerane, and the established applications of gammacerane as an indicator of water column stratification in paleoenvironmental reconstructions. Furthermore, this guide presents detailed experimental protocols for the extraction, purification, and analysis of this compound and gammacerane, intended to serve as a valuable resource for researchers in geochemistry, microbiology, and drug development.

Introduction

This compound is a pentacyclic triterpenoid alcohol first identified in the ciliate Tetrahymena pyriformis.[1] It serves as a sterol surrogate in the membranes of certain eukaryotes, particularly in anaerobic environments where oxygen-dependent sterol biosynthesis is not feasible.[1] The geological preservation of this compound is marked by its transformation into gammacerane, a stable hydrocarbon biomarker found in sedimentary rocks dating back hundreds of millions of years.[1] The presence and abundance of gammacerane in the geological record provide valuable insights into past environmental conditions, specifically water column stratification and anoxia.[1][2] This guide elucidates the journey of this compound from its biological synthesis to its geological fate as gammacerane, providing the necessary technical details for its study.

Biosynthesis of this compound

The biosynthesis of this compound occurs through distinct pathways in eukaryotes and bacteria, a key consideration for interpreting the origin of gammacerane in geological samples.

Eukaryotic Pathway

In eukaryotes such as the ciliate Tetrahymena, this compound is synthesized directly from squalene in a single, oxygen-independent cyclization reaction.[3] This process is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[3] This pathway is particularly significant in anaerobic or sterol-depleted environments, where organisms that typically rely on dietary sterols must produce their own membrane-stabilizing compounds.[1]

Bacterial Pathway

Bacteria employ a different, two-step enzymatic process for this compound synthesis.[4][5][6][7] First, squalene is cyclized to the hopanoid diploptene by the enzyme squalene-hopene cyclase (Shc).[4][5] Subsequently, the enzyme this compound synthase (Ths) catalyzes a ring expansion of the hopene molecule to form this compound.[4][5][6][7] This pathway has been identified in a diverse range of bacteria, including aerobic methanotrophs and sulfate-reducers, broadening the potential sources of gammacerane in the rock record.[4][5]

Tetrahymanol_Biosynthesis cluster_eukaryotic Eukaryotic Pathway cluster_bacterial Bacterial Pathway Squalene_euk Squalene Tetrahymanol_euk This compound Squalene_euk->Tetrahymanol_euk Squalene-Tetrahymanol Cyclase (STC) Squalene_bac Squalene Diploptene Diploptene Squalene_bac->Diploptene Squalene-Hopene Cyclase (Shc) Tetrahymanol_bac This compound Diploptene->Tetrahymanol_bac This compound Synthase (Ths) Diagenesis_Pathway This compound This compound (in sediments) Diagenesis Diagenesis (Increased Temperature & Pressure) This compound->Diagenesis - H2O (Dehydroxylation) Gammacerane Gammacerane (in sedimentary rocks) Diagenesis->Gammacerane Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_diagenesis Simulated Diagenesis Sample Biological Sample (e.g., Bacteria, Ciliates) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Purification Column Chromatography Extraction->Purification Purified_this compound Purified this compound Purification->Purified_this compound Derivatization Derivatization (Silylation) Purified_this compound->Derivatization Hydrous_Pyrolysis Hydrous Pyrolysis Purified_this compound->Hydrous_Pyrolysis GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis Gammacerane_Product Gammacerane Product Hydrous_Pyrolysis->Gammacerane_Product GCMS_Diagenesis GC-MS Analysis Gammacerane_Product->GCMS_Diagenesis

References

The Evolutionary Significance of Tetrahymanol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanol, a pentacyclic triterpenoid alcohol, represents a fascinating case study in evolutionary adaptation to anaerobic environments. Its synthesis, functionally analogous to sterol production, provides a crucial mechanism for maintaining membrane integrity in the absence of molecular oxygen, a requirement for conventional sterol biosynthesis. This technical guide delves into the core aspects of this compound synthesis, its evolutionary implications, and its significance as a biomarker and potential target in drug development. We provide a comprehensive overview of the distinct biosynthetic pathways in eukaryotes and prokaryotes, summarize quantitative data on its production, and offer detailed experimental protocols for its study.

Introduction: this compound as a Sterol Surrogate

Sterols are indispensable components of eukaryotic cell membranes, modulating their fluidity, permeability, and rigidity. However, the biosynthesis of sterols is an oxygen-dependent process, posing a significant challenge to eukaryotes thriving in anoxic or hypoxic environments. This compound, a gammacerane-type triterpenoid, serves as an effective sterol surrogate in these organisms.[1][2][3] Its pentacyclic structure, similar to that of hopanoids and sterols, allows it to intercalate into lipid bilayers, thereby fulfilling the structural role of sterols in maintaining membrane integrity.[1] The ability to synthesize this compound is a key adaptation that has enabled diverse eukaryotic lineages, including ciliates and anaerobic fungi, to colonize oxygen-depleted niches.[3][4]

Biosynthesis of this compound: A Tale of Two Pathways

The biosynthesis of this compound originates from the C30 isoprenoid, squalene. However, the enzymatic machinery responsible for its cyclization differs significantly between eukaryotes and prokaryotes, highlighting a convergent evolutionary solution to the same environmental pressure.

Eukaryotic Pathway: Direct Cyclization

In eukaryotes such as the ciliate Tetrahymena pyriformis, this compound is synthesized from squalene in a single, oxygen-independent step.[2][5] This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[2][5]

eukaryotic_tetrahymanol_synthesis squalene Squalene This compound This compound squalene->this compound O₂-independent stc Squalene-Tetrahymanol Cyclase (STC) stc->squalene

Fig. 1: Eukaryotic this compound Biosynthesis.
Prokaryotic Pathway: A Two-Step Process

Bacteria employ a distinct, two-enzyme pathway for this compound synthesis. This process involves the initial cyclization of squalene to a hopanoid intermediate, followed by a ring expansion.[2][6]

  • Squalene-hopene cyclase (SHC) first converts squalene to the pentacyclic hopanoid, diploptene. This step is also oxygen-independent.[2]

  • This compound synthase (Ths) then catalyzes the expansion of the E-ring of the hopanoid precursor to form the characteristic six-membered ring of this compound.[2][6]

prokaryotic_tetrahymanol_synthesis squalene Squalene diploptene Diploptene squalene->diploptene O₂-independent This compound This compound diploptene->this compound shc Squalene-Hopene Cyclase (SHC) shc->squalene ths This compound Synthase (Ths) ths->diploptene

Fig. 2: Prokaryotic this compound Biosynthesis.

Evolutionary Significance and Distribution

The distribution of this compound synthesis capabilities across the tree of life provides compelling evidence for its evolutionary importance.

Adaptation to Anoxia

The primary evolutionary driver for this compound synthesis is the adaptation to anaerobic or microaerophilic environments.[3] Eukaryotes that inhabit such environments, and cannot synthesize sterols de novo, rely on this compound to maintain membrane function.[3] This is particularly evident in bacterivorous eukaryotes in anoxic sediments that cannot acquire sterols from their diet, as bacteria generally lack sterols.[3]

Lateral Gene Transfer

The phylogenetic distribution of the genes for this compound synthesis suggests that lateral gene transfer (LGT) has played a crucial role in its dissemination among diverse eukaryotic lineages.[3] This horizontal acquisition of genetic material has allowed multiple, distantly related eukaryotes to independently adapt to life without oxygen.[3]

A Biomarker with a Complex History

Upon burial in sediments, this compound undergoes diagenesis to form the highly stable hydrocarbon gammacerane .[1] Gammacerane in the rock record has been widely used as a biomarker for water column stratification, with the rationale that anoxic bottom waters would favor organisms capable of oxygen-independent lipid synthesis.[1] However, the discovery of a widespread capacity for this compound synthesis in various bacteria, including aerobic methanotrophs and sulfate-reducers, complicates this interpretation.[1][2] The presence of gammacerane in ancient rocks, with the oldest occurrences dating back to the Neoproterozoic, points to the ancient origins of this metabolic pathway.[1]

Quantitative Analysis of this compound Production

The production of this compound varies significantly among different organisms and is often influenced by environmental conditions and growth phase.

Organism/ConditionThis compound Concentration/Production LevelReference
Methylomicrobium alcaliphilum (stationary phase)8-fold increase compared to late exponential phase[2]
Rhodopseudomonas palustrisUp to 0.4 mg/g of biomass[7]
Saccharomyces cerevisiae (expressing TtTHC1)Squalene content decreased from ~45 mg/g to <10 mg/g biomass, with a slight decrease in this compound.[4]
Tetrahymena pyriformis (in the presence of cholesterol)Biosynthesis is progressively inhibited.[3]

Experimental Protocols

Lipid Extraction for this compound Analysis

This protocol is a general guideline for the extraction of total lipids, including this compound, from microbial cultures.

Materials:

  • Cell pellet

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest cells by centrifugation and wash the pellet with deionized water.

  • Resuspend the cell pellet in a known volume of deionized water.

  • Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to the cell suspension to achieve a final single-phase mixture of chloroform:methanol:water (e.g., 1:2:0.8 v/v/v).

  • Agitate the mixture vigorously for at least 2 hours at room temperature.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Store the dried lipid extract at -20°C until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general steps for the quantification of this compound by GC-MS following derivatization.

Materials:

  • Dried lipid extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • Internal standard (e.g., 5α-cholestane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Resuspend the dried lipid extract in a known volume of solvent.

  • Add the internal standard.

  • Transfer an aliquot to a GC vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Add anhydrous pyridine and the silylating reagent (e.g., BSTFA + 1% TMCS).

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Parameters (Example):

    • Injector: Splitless mode, 280°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Program: 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 20 min.

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI) at 70 eV, full scan mode (e.g., m/z 50-650).

  • Quantification: Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum. Quantify using the peak area relative to the internal standard.

Signaling Pathways and Regulatory Logic

The synthesis of this compound is tightly regulated, particularly in eukaryotes where it serves as a substitute for sterols.

tetrahymanol_regulation cluster_conditions Environmental Conditions cluster_cellular_response Cellular Response Anaerobic Conditions Anaerobic Conditions Upregulation of STC gene expression Upregulation of STC gene expression Anaerobic Conditions->Upregulation of STC gene expression Sterol Starvation Sterol Starvation Sterol Starvation->Upregulation of STC gene expression Increased this compound Synthesis Increased this compound Synthesis Upregulation of STC gene expression->Increased this compound Synthesis Membrane Integrity Maintained Membrane Integrity Maintained Increased this compound Synthesis->Membrane Integrity Maintained

Fig. 3: Regulation of this compound Synthesis in Eukaryotes.

In organisms like Tetrahymena, the absence of exogenous sterols and low oxygen levels trigger the upregulation of the squalene-tetrahymanol cyclase gene, leading to increased production of this compound to maintain membrane function. Conversely, the presence of cholesterol has been shown to inhibit this compound biosynthesis.[3]

Implications for Drug Development

The unique biosynthetic pathways for this compound, particularly the enzymes involved, present potential targets for antimicrobial drug development.

  • Targeting Prokaryotic Synthesis: The bacterial-specific enzyme, this compound synthase (Ths), could be a target for novel antibiotics. Inhibiting Ths would disrupt membrane function in bacteria that rely on this compound, especially under specific environmental conditions.

  • Antifungal and Antiparasitic Strategies: In anaerobic fungi and protozoan parasites that utilize this compound, the squalene-tetrahymanol cyclase (STC) represents a potential drug target. Inhibitors of STC could compromise the viability of these organisms in their native anoxic habitats, such as the rumen or the human gut.

Conclusion

The synthesis of this compound is a remarkable example of evolutionary innovation, enabling life to thrive in the absence of a key resource, molecular oxygen. The distinct biosynthetic routes in eukaryotes and prokaryotes underscore the power of convergent evolution. For researchers, this compound continues to be a valuable biomarker for reconstructing ancient environments, albeit with a more nuanced interpretation required due to its widespread bacterial production. For drug development professionals, the enzymes of the this compound synthesis pathways offer promising targets for the development of new antimicrobial agents. Further research into the regulation and function of this compound will undoubtedly uncover more secrets of microbial adaptation and open new avenues for biotechnological and therapeutic applications.

References

Distribution of Tetrahymanol in Marine and Lacustrine Sediments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol, a pentacyclic triterpenoid alcohol, is a significant biomarker found in both marine and lacustrine sediments. Its diagenetic product, gammacerane, is a stable hydrocarbon preserved in the geological record, offering insights into past environmental conditions. Understanding the distribution and concentration of this compound in contemporary sediments is crucial for calibrating its use as a paleo-proxy and for exploring its potential in various applications, including drug development. This technical guide provides a comprehensive overview of the distribution of this compound, detailed experimental protocols for its analysis, and a summary of its biosynthetic and diagenetic pathways.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound in sediments can vary significantly depending on the depositional environment, the productivity of source organisms, and diagenetic processes. Below are tables summarizing the available quantitative data for this compound in lacustrine sediments. Data for marine sediments is less commonly reported in absolute concentrations, with many studies focusing on the relative abundance or the gammacerane index.

Table 1: Concentration of this compound in Lacustrine Sediments

Lake Name/RegionSediment Depth/AgeConcentration (µg/g TOC)Reference
Ammersee, Germany (Core Amvr13)Modern (Top Layer)~1.5[1]
Ammersee, Germany (Core Amvr13)~1980~0.5[1]
Ammersee, Germany (Core Amvr15)Modern to ~1970Relatively constant, low levels[1]
Lake Salda, TurkeyUppermost centimetersPresent (quantification not specified)[2]

TOC: Total Organic Carbon

Experimental Protocols

The accurate quantification of this compound from sediment matrices requires a multi-step analytical approach involving lipid extraction, fractionation, and instrumental analysis.

Lipid Extraction from Sediments

A common and effective method for extracting total lipids from sediments is Soxhlet extraction.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Weigh approximately 10-20 g of the freeze-dried and homogenized sediment sample and place it into a cellulose extraction thimble.

  • Add an internal standard (e.g., 5α-cholestane) to the sample for quantification purposes.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with a 2:1 (v/v) mixture of dichloromethane and methanol.

  • Assemble the Soxhlet apparatus and extract the lipids for 24-48 hours, ensuring a consistent cycle of solvent reflux.

  • After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Transfer the concentrated TLE to a smaller vial and dry it completely under a gentle stream of nitrogen gas.

Saponification (Optional but Recommended)

Saponification is a crucial step to break down ester bonds and release ester-bound lipids, including this compound that might be esterified.

Materials:

  • Total Lipid Extract (TLE)

  • Methanolic potassium hydroxide (KOH) solution (e.g., 6% w/v)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Hydrochloric acid (HCl) to acidify

  • Separatory funnel

Procedure:

  • Redissolve the dried TLE in a known volume of methanolic KOH solution.

  • Reflux the mixture for 2 hours at approximately 80°C.

  • After cooling, add a saturated NaCl solution to the mixture to separate the aqueous and organic phases.

  • Extract the neutral lipid fraction (containing this compound) three times with hexane using a separatory funnel.

  • Combine the hexane extracts and wash them with the saturated NaCl solution until the aqueous phase is neutral.

  • Dry the neutral lipid fraction over anhydrous sodium sulfate.

  • Concentrate the neutral fraction under a stream of nitrogen.

Fractionation of the Neutral Lipid Extract

To isolate the alcohol fraction containing this compound, column chromatography is employed.

Materials:

  • Glass column

  • Silica gel (activated)

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a silica gel column by making a slurry of activated silica gel in hexane and pouring it into the column.

  • Load the concentrated neutral lipid extract onto the top of the silica gel column.

  • Elute different lipid fractions using solvents of increasing polarity:

    • Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.

    • Fraction 2 (Aromatic Hydrocarbons): Elute with a mixture of hexane and DCM.

    • Fraction 3 (Alcohols and Sterols): Elute with a mixture of DCM and methanol.

  • Collect the alcohol fraction (Fraction 3) which will contain this compound.

  • Concentrate the alcohol fraction under a stream of nitrogen.

Derivatization for GC-MS Analysis

This compound contains a hydroxyl group that makes it less volatile and prone to peak tailing during Gas Chromatography (GC) analysis. Derivatization to its trimethylsilyl (TMS) ether is necessary for optimal analysis.

Materials:

  • Dried alcohol fraction

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (as a catalyst)

  • GC vial with insert

  • Heating block or oven

Procedure:

  • Place the dried alcohol fraction into a GC vial insert.

  • Add a mixture of BSTFA (+1% TMCS) and pyridine (e.g., 2:1 v/v).

  • Seal the vial tightly and heat it at 60-70°C for at least 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent).

Typical GC-MS Conditions:

  • Injector Temperature: 280-300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 320°C at 4°C/min, hold for 15-20 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

Identification and Quantification:

  • The TMS-ether of this compound can be identified by its characteristic mass spectrum, which includes a prominent molecular ion (M+) at m/z 500 and key fragment ions.

  • Quantification is achieved by comparing the peak area of the this compound-TMS derivative to the peak area of the internal standard added at the beginning of the extraction process.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound analysis.

Tetrahymanol_Biosynthesis cluster_bacteria Bacterial Pathway cluster_eukaryotes Eukaryotic Pathway Squalene Squalene Hopene Hopene Squalene->Hopene Squalene-Hopene Cyclase (SHC) This compound This compound Hopene->this compound This compound Synthase (Ths) Squalene_euk Squalene Tetrahymanol_euk This compound Squalene_euk->Tetrahymanol_euk Squalene-Tetrahymanol Cyclase (STC)

Caption: Biosynthesis of this compound in bacteria and eukaryotes.

Diagenesis_Pathway This compound This compound Gammacerene Gammacerene This compound->Gammacerene Dehydration (-H2O) Gammacerane Gammacerane Gammacerene->Gammacerane Hydrogenation

Caption: Diagenetic pathway of this compound to gammacerane.

Experimental_Workflow Start Sediment Sample Extraction Lipid Extraction (Soxhlet) Start->Extraction Saponification Saponification Extraction->Saponification Fractionation Column Chromatography (Isolate Alcohols) Saponification->Fractionation Derivatization Derivatization (BSTFA) Fractionation->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Data Interpretation Analysis->End

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the distribution of this compound in marine and lacustrine sediments, with a focus on quantitative data and detailed analytical protocols. While data on this compound concentrations in marine environments remains a key area for future research, the methodologies outlined here provide a robust framework for such investigations. The provided diagrams offer a clear visualization of the key biochemical and analytical pathways. This information is intended to be a valuable resource for researchers and scientists in the fields of geochemistry, paleoclimatology, and drug discovery, facilitating further exploration of this important biomarker.

References

Geochemical Significance of Tetrahymanol and Gammacerane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical significance of two critical lipid biomarkers: tetrahymanol and its diagenetic product, gammacerane. Understanding the origin, formation, and environmental implications of these molecules is crucial for reconstructing past environmental conditions and has potential applications in various scientific fields, including drug development through the exploration of unique biosynthetic pathways.

Introduction: Key Biomarkers in Earth's History

This compound is a pentacyclic triterpenoid alcohol that plays a role analogous to sterols in the membranes of certain eukaryotes, particularly ciliates, under anaerobic conditions.[1][2] Its geological preservation product, gammacerane, is a stable hydrocarbon found in sedimentary rocks dating back as far as the late Proterozoic.[3][4] The presence and abundance of gammacerane in the rock record serve as a valuable proxy for specific paleoenvironmental conditions, most notably water column stratification.[3][5][6][7]

Biological Origins of this compound

Initially discovered in the ciliate Tetrahymena pyriformis, this compound was long considered a biomarker primarily for eukaryotes.[1][3] Ciliates synthesize this compound as a substitute for sterols when oxygen is limited, as sterol biosynthesis is an oxygen-dependent process.[1][2][8] This adaptation allows them to thrive in anoxic environments.

More recently, research has revealed that various bacteria are also significant producers of this compound.[3][9] This includes aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.[3][9] The discovery of a distinct bacterial biosynthetic pathway has broadened the potential sources of this compound and its diagenetic product, gammacerane, in sedimentary records.[1][3]

Biosynthetic Pathways: Eukaryotic vs. Bacterial

The biosynthesis of this compound differs significantly between eukaryotes and bacteria, representing a fascinating example of convergent evolution.

3.1. Eukaryotic Pathway

In eukaryotes such as ciliates, this compound is synthesized directly from the cyclization of squalene. This reaction is catalyzed by a single enzyme, squalene-tetrahymanol cyclase (STC).[2][3] This process is notably oxygen-independent, providing a key advantage in anoxic environments.[2]

Eukaryotic_Tetrahymanol_Biosynthesis Squalene Squalene STC Squalene-Tetrahymanol Cyclase (STC) Squalene->STC This compound This compound STC->this compound Direct Cyclization (Oxygen-independent)

Eukaryotic Biosynthesis of this compound

3.2. Bacterial Pathway

Bacteria employ a two-step process for this compound synthesis. First, squalene is cyclized by squalene-hopene cyclase (Shc) to form a hopene intermediate, diploptene.[1][9] Subsequently, a distinct enzyme, this compound synthase (Ths), catalyzes a ring expansion of the hopene molecule to yield this compound.[3][9]

Bacterial_Tetrahymanol_Biosynthesis Squalene Squalene Shc Squalene-Hopene Cyclase (Shc) Squalene->Shc Hopene Hopene Intermediate (Diploptene) Ths This compound Synthase (Ths) Hopene->Ths This compound This compound Shc->Hopene Ths->this compound Ring Expansion

Bacterial Biosynthesis of this compound

Diagenesis: From this compound to Gammacerane

During the process of diagenesis, where sediments are converted to sedimentary rocks over geological timescales, this compound undergoes chemical transformation. The primary alteration is the loss of the hydroxyl group (-OH), leading to the formation of the stable hydrocarbon gammacerane.[1] This process involves dehydration and hydrogenation.[5] In marine sediments, sulfurisation and subsequent cleavage of carbon-sulfur bonds can also be an important pathway in gammacerane formation.[5]

Diagenesis_Tetrahymanol_to_Gammacerane This compound This compound (in sediments) Process Diagenesis (Dehydroxylation, Hydrogenation, Sulfurisation) This compound->Process Gammacerane Gammacerane (in sedimentary rocks) Process->Gammacerane

Diagenetic Transformation to Gammacerane

Gammacerane as a Biomarker for Water Column Stratification

The presence of gammacerane in ancient sediments is a strong indicator of a stratified water column during the time of deposition.[3][5][6][7] Water column stratification refers to the layering of water masses with different properties, such as salinity or temperature, which prevents mixing. This often leads to an anoxic (oxygen-depleted) bottom layer.

The logical framework for this interpretation is as follows:

  • Anoxic Conditions: A stratified water column leads to the development of an anoxic bottom water layer.

  • Ciliate Proliferation: The interface between the oxic and anoxic zones (the chemocline) is an ideal habitat for bacterivorous ciliates.

  • Sterol Limitation: In this anoxic environment, the production of sterols by algae is limited, and therefore the dietary supply of sterols for ciliates is scarce.

  • This compound Synthesis: In response to the lack of dietary sterols, these ciliates synthesize this compound as a membrane substitute.[5]

  • Preservation: Upon the death of these organisms, this compound is deposited in the underlying sediments.

  • Gammacerane Formation: Through diagenesis, this compound is converted to the stable gammacerane, which is preserved in the rock record.

The discovery of bacterial sources for this compound, including those in aerobic environments, adds complexity to this interpretation.[1] However, the strong correlation between high gammacerane abundance and other indicators of anoxia and/or hypersalinity in many geological settings continues to support its use as a key biomarker for water column stratification.[7][10][11]

Gammacerane_Biomarker_Logic cluster_0 Environmental Conditions cluster_1 Biogeochemical Process Water Column\nStratification Water Column Stratification Anoxic Bottom\nWaters Anoxic Bottom Waters Water Column\nStratification->Anoxic Bottom\nWaters Ciliate Proliferation\nat Chemocline Ciliate Proliferation at Chemocline Anoxic Bottom\nWaters->Ciliate Proliferation\nat Chemocline Sterol Limitation Sterol Limitation Anoxic Bottom\nWaters->Sterol Limitation This compound\nBiosynthesis This compound Biosynthesis Ciliate Proliferation\nat Chemocline->this compound\nBiosynthesis Sterol Limitation->this compound\nBiosynthesis Deposition in\nSediments Deposition in Sediments This compound\nBiosynthesis->Deposition in\nSediments Diagenesis to\nGammacerane Diagenesis to Gammacerane Deposition in\nSediments->Diagenesis to\nGammacerane Gammacerane in\nRock Record Gammacerane in Rock Record Diagenesis to\nGammacerane->Gammacerane in\nRock Record

Logic of Gammacerane as a Stratification Proxy

Quantitative Data

The "gammacerane index," which typically compares the abundance of gammacerane to that of a ubiquitous hopane (e.g., C30 hopane), is often used to quantify its relative abundance in sedimentary extracts.[4][7] While specific quantitative data is highly dependent on the geological setting and sample matrix, the consistent presence of an elevated gammacerane index is a key indicator of stratified depositional environments.

(Note: The available search results do not contain specific quantitative data in a format that can be summarized into a comparative table.)

Experimental Protocols

The analysis of this compound and gammacerane from environmental samples typically involves the following steps:

  • Sample Preparation: Sediments or rock samples are crushed and powdered.

  • Lipid Extraction: Total lipids are extracted from the sample using organic solvents (e.g., dichloromethane/methanol mixtures) via methods such as Soxhlet extraction or accelerated solvent extraction (ASE).

  • Fractionation: The total lipid extract is separated into different compound classes (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds) using column chromatography or solid-phase extraction. Gammacerane is found in the aliphatic fraction, while this compound is in the polar fraction.

  • Derivatization (for this compound): The hydroxyl group of this compound is often derivatized (e.g., by silylation) to improve its volatility and chromatographic behavior for gas chromatography analysis.

  • Analysis: The fractions are analyzed by gas chromatography-mass spectrometry (GC-MS). The instrument separates the individual compounds, and the mass spectrometer provides structural information for identification and quantification based on characteristic mass fragments (e.g., m/z 191 for hopanes and gammacerane).

(Note: Detailed, step-by-step experimental protocols are highly specific to the laboratory and the nature of the sample. The above is a generalized workflow.)

Implications for Drug Development

The distinct biosynthetic pathways for this compound in bacteria and eukaryotes present potential targets for drug development. The enzymes involved, particularly the bacterial this compound synthase (Ths), are unique and not found in humans. This specificity could be exploited to develop antimicrobial agents that target bacteria producing this lipid without affecting the host. Further research into the structure and function of these enzymes is warranted to explore this potential.

Conclusion

This compound and its diagenetic product, gammacerane, are powerful tools in geochemistry for reconstructing ancient environments. The presence of gammacerane provides a robust indicator of water column stratification and associated anoxia. The elucidation of distinct biosynthetic pathways in eukaryotes and bacteria has refined our understanding of the sources of these biomarkers and opened new avenues for research, including potential applications in drug discovery. Continued investigation into the distribution and isotopic composition of these lipids will further enhance their utility in interpreting Earth's history.

References

Tetrahymanol as an Indicator of Ancient Water Column Stratification

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Deciphering Ancient Environments Through Molecular Fossils

The reconstruction of past environmental conditions is paramount to understanding Earth's history, including periods of major climatic shifts and mass extinctions. Molecular fossils, or biomarkers, are chemical compounds preserved in sediments and rocks that are derived from once-living organisms. These molecules provide invaluable insights into the types of life that existed and the environmental conditions that prevailed at the time of their deposition.

One such powerful biomarker is tetrahymanol , a pentacyclic triterpenoid alcohol. After deposition in sediments, this compound undergoes diagenesis—a series of physical and chemical changes during the conversion of sediment to sedimentary rock—to form the highly stable hydrocarbon gammacerane .[1][2] The presence and abundance of gammacerane in the geological record are widely used as a proxy for water column stratification, a condition where a body of water is separated into distinct layers that do not mix.[2][3] This stratification often leads to anoxic (oxygen-depleted) or even euxinic (anoxic and sulfidic) conditions in the lower water layers, creating unique ecological niches.[4][5][6]

This technical guide provides a comprehensive overview of this compound and its diagenetic product, gammacerane, as indicators of ancient water column stratification. It covers the biological sources of this compound, its distinct biosynthetic pathways in different organisms, the geochemical logic linking it to stratified waters, quantitative methods for its analysis, and detailed experimental protocols.

Biological Sources and Biosynthesis of this compound

Initially, this compound was thought to be produced almost exclusively by eukaryotes, particularly ciliates like Tetrahymena.[7][8] These organisms are known to synthesize this compound as a substitute for sterols in their cell membranes, especially under conditions of sterol starvation or oxygen deprivation.[1][7] Since sterol biosynthesis requires molecular oxygen, the ability to produce this compound provides a significant adaptive advantage for ciliates thriving in the anoxic or suboxic zones of stratified water bodies.[9]

More recent discoveries, however, have revealed that this compound synthesis is not limited to eukaryotes. A variety of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also capable of producing this lipid.[2][10][11] This finding has added a layer of complexity to the interpretation of gammacerane in the rock record, as its presence cannot be solely attributed to eukaryotic life in anoxic environments.[1]

A key distinction between these biological sources lies in their biosynthetic pathways. Eukaryotes and bacteria have evolved entirely different enzymatic machinery to produce the same molecule.

  • Eukaryotic Pathway: In ciliates, the enzyme squalene-tetrahymanol cyclase (STC) catalyzes the direct cyclization of squalene into this compound in a single, oxygen-independent step.[9][10]

  • Bacterial Pathway: Bacteria employ a two-step process. First, the enzyme squalene-hopene cyclase (Shc) converts squalene into the hopanoid diploptene. Subsequently, a distinct enzyme, This compound synthase (Ths) , facilitates a ring expansion to form this compound.[10][11]

These distinct pathways are crucial for understanding the evolutionary and ecological significance of this compound production.

G_Biosynthesis cluster_eukaryote Eukaryotic Pathway (e.g., Ciliates) cluster_bacteria Bacterial Pathway Squalene_E Squalene STC Squalene-Tetrahymanol Cyclase (STC) Squalene_E->STC Squalene_B Squalene Tetrahymanol_E This compound STC->Tetrahymanol_E Direct Cyclization Shc Squalene-Hopene Cyclase (Shc) Squalene_B->Shc Diploptene Diploptene (Hopanoid) Ths This compound Synthase (Ths) Diploptene->Ths Tetrahymanol_B This compound Shc->Diploptene Ths->Tetrahymanol_B Ring Expansion

Fig. 1: Distinct biosynthetic pathways for this compound in eukaryotes and bacteria.

Geochemical Significance: The Link to Water Column Stratification

The utility of gammacerane as a biomarker for water column stratification is based on a clear logical framework. Permanent stratification of a water body, whether caused by salinity or temperature gradients, restricts vertical mixing. This leads to the depletion of oxygen in the bottom waters (the hypolimnion) as organic matter sinks and decomposes. At the interface between the upper oxic layer (epilimnion) and the lower anoxic hypolimnion, a chemocline forms.

This anoxic environment is where the primary producers of this compound are thought to thrive. Bacterivorous ciliates, which feed on bacteria such as anoxygenic phototrophic green sulphur bacteria at or below the chemocline, are a major source.[3] In this oxygen-poor, sterol-deficient environment, these ciliates synthesize this compound, which is then preserved in the underlying sediments upon their death.[3] While the discovery of bacterial sources, including aerobic ones, complicates this picture, significant accumulations of gammacerane are still strongly associated with stratified paleoenvironments.[1]

G_Logical_Framework Start Stratified Water Column (Salinity or Thermal Gradient) Anoxia Anoxia / Euxinia Develops in Bottom Waters Start->Anoxia Chemocline Chemocline Forms Anoxia->Chemocline Production This compound Production (Ciliates, Bacteria) Chemocline->Production Deposition Deposition & Preservation in Sediment Production->Deposition Diagenesis Diagenesis Deposition->Diagenesis Gammacerane Gammacerane (Biomarker) Diagenesis->Gammacerane G_Diagenesis cluster_processes Key Diagenetic Processes This compound This compound (in living organisms in water column) Deposition Deposition into Sediment This compound->Deposition Tetra_Sediment This compound (in recent sediment) Deposition->Tetra_Sediment Process Diagenesis (Burial, Increased T & P) Tetra_Sediment->Process Gammacerane Gammacerane (in ancient sediment/rock) Process->Gammacerane Dehydration Dehydration Process->Dehydration Hydrogenation Hydrogenation Process->Hydrogenation Sulphurisation Sulphurisation (in euxinic systems) Process->Sulphurisation G_Analytical_Workflow Sample Sediment/Rock Sample Prep Dry & Homogenize Sample->Prep Extract Soxhlet Extraction (DCM/MeOH) Prep->Extract TLE Total Lipid Extract (TLE) Extract->TLE Fractionate Column Chromatography (Silica Gel) TLE->Fractionate Aliphatics Aliphatic Fraction (contains Gammacerane) Fractionate->Aliphatics Aromatics Aromatic Fraction Fractionate->Aromatics Polars Polar Fraction (contains this compound) Fractionate->Polars GCMS GC-MS Analysis Aliphatics->GCMS Data Data Processing: - Identify Peaks - Quantify Compounds GCMS->Data Result Calculate Gammacerane Index & Interpret Data->Result

References

thermal maturity indicators for gammacerane analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Gammacerane as a Thermal Maturity Indicator

This technical guide provides a comprehensive overview of the use of gammacerane, a pentacyclic triterpenoid biomarker, in the assessment of thermal maturity in geological samples. Primarily known as an indicator for water column stratification, gammacerane's utility as a maturity parameter is nuanced. This document details the relevant quantitative metrics, experimental protocols, and conceptual pathways for researchers, scientists, and professionals in geochemistry and petroleum exploration.

Gammacerane: A Dual-Purpose Biomarker

Gammacerane is a C30 pentacyclic triterpane biomarker whose presence in source rocks and oils is primarily linked to specific depositional conditions. Its biological precursor is widely accepted to be tetrahymanol, produced by bacterivorous ciliates such as Tetrahymena.[1] A high abundance of gammacerane is a robust indicator of water column stratification, often associated with hypersaline or anoxic lacustrine and marine environments.[1][2][3]

While its main role is in paleoenvironmental reconstruction, the thermal stability of gammacerane relative to other biomarkers, like hopanes, allows it to be used as a secondary or supporting indicator of thermal maturity.

Gammacerane-Based Thermal Maturity Assessment

The application of gammacerane in thermal maturity studies is not as direct as well-established indicators like vitrinite reflectance or sterane isomerization ratios. Its utility lies in its differential thermal stability compared to other co-occurring biomarkers.

Key Observations:

  • Thermal Stability : Gammacerane is considered to be more thermally stable than C30 hopane.[2] As thermal maturity increases into the oil generation window, hopane begins to undergo thermal cracking. This differential degradation can cause an increase in the Gammacerane Index, complicating a straightforward interpretation.[2]

  • Isotopic Stability : During pyrolysis experiments designed to simulate maturation, the carbon isotopic values (δ¹³C) of gammacerane remain almost constant across different thermal stages.[4][5] This is in contrast to other hopane compounds, which show significant fluctuations, making gammacerane a more stable isotopic reference point during maturation.[4][5]

  • Biodegradation Effects : Gammacerane is generally more resistant to biodegradation than regular hopanes.[3][6][7] However, at severe levels of biodegradation, gammacerane itself is altered, which can compromise the reliability of gammacerane-based indices for both environmental and maturity assessment.[6][7]

Quantitative Data and Interpretation

Several ratios involving gammacerane are used in geochemical analysis. The interpretation of these ratios requires careful consideration of the source rock's specific characteristics.

Parameter/IndexFormula / RatioInterpretation & Correlation with Thermal MaturityTypical Values (Source Dependent)
Gammacerane Index Gammacerane / C30 αβ-hopanePrimarily an indicator of water column stratification. The ratio may increase at the onset of oil generation as the less stable C30 hopane degrades first.[2] At high maturity, both compounds are destroyed.< 0.4 suggests low salinity or unstratified water.[2] > 0.6 suggests hypersaline, stratified conditions.[2]
Gammacerane/C31 Hopane Gammacerane / C31 αβ-hopaneUsed similarly to the Gammacerane Index for paleoenvironmental reconstruction. Its trend with maturity is complex and source-dependent.A ratio of 1.27 was reported in a specific lacustrine shale formation.[4]
Carbon Isotope (δ¹³C) δ¹³C of GammaceraneThe carbon isotope value of gammacerane shows minimal variation with increasing thermal stress compared to other hopanes.[4][5]In one study, values ranged from -29.53‰ to -26.16‰ through a pyrolysis experiment.[4]

Table 1: Summary of Quantitative Gammacerane-Based Parameters.

Experimental Protocols

The analysis of gammacerane is performed using established organic geochemistry laboratory procedures, culminating in analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Fractionation
  • Cleaning and Crushing : Rock or core samples are cleaned of external contaminants, and then crushed and pulverized to a fine powder (<100 mesh).

  • Solvent Extraction : The total lipid extract (bitumen) is obtained from the powdered rock using an organic solvent mixture (e.g., dichloromethane/methanol 93:7 v/v) in a Soxhlet apparatus for 24–72 hours.

  • Asphaltene Removal : The bitumen is concentrated, and n-heptane is added to precipitate the asphaltene fraction. The soluble portion (maltene) is retained for further analysis.

  • Liquid Column Chromatography : The maltene fraction is separated into saturate, aromatic, and polar (NSO) fractions using column chromatography with silica gel and alumina as the stationary phase. Gammacerane is found in the saturate fraction.

GC-MS Analysis

The saturate fraction is analyzed to identify and quantify gammacerane and other biomarkers.

  • Instrumentation : An Agilent 7890B gas chromatograph (or equivalent) coupled to a 5977A mass spectrometer is commonly used.[2]

  • Capillary Column : A non-polar fused silica capillary column, such as a DB-1MS (60 m x 0.32 mm i.d., 0.25 μm film thickness), is used for separation.[2]

  • GC Oven Program : A typical temperature program is:

    • Initial temperature: 50°C (hold for 1 min).

    • Ramp 1: Increase to 120°C at 20°C/min.

    • Ramp 2: Increase to 310°C at 3°C/min.

    • Final hold: Hold at 310°C for 25 min.[2]

  • Carrier Gas : Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[2]

  • Mass Spectrometry : The MS is operated in Selected Ion Monitoring (SIM) mode to increase sensitivity. Hopanes and gammacerane are monitored using their characteristic mass fragment ion at a mass-to-charge ratio (m/z) of 191.[2]

  • Quantification : Peaks are identified based on their retention time and mass spectra. Quantification is achieved by integrating the peak area of the m/z 191 ion for gammacerane and comparing it to the area of the C30 hopane peak or an internal standard.

Visualized Workflows and Pathways

Geochemical Analysis Workflow

This diagram outlines the standard laboratory procedure for analyzing gammacerane from a source rock sample.

Geochemical_Analysis_Workflow Sample 1. Source Rock Sample Preparation 2. Crushing & Pulverizing Sample->Preparation Extraction 3. Soxhlet Extraction (Bitumen) Preparation->Extraction Deasphalting 4. Asphaltene Precipitation Extraction->Deasphalting Fractionation 5. Column Chromatography Deasphalting->Fractionation Saturates Saturate Fraction Fractionation->Saturates Aromatics Aromatic Fraction Fractionation->Aromatics Polars Polar (NSO) Fraction Fractionation->Polars GCMS 6. GC-MS Analysis (m/z 191) Saturates->GCMS Interpretation 7. Data Interpretation (Ratio Calculation) GCMS->Interpretation

Caption: Standard laboratory workflow for biomarker analysis.

Conceptual Geochemical Pathway of Gammacerane

This diagram illustrates the origin and thermal fate of gammacerane.

Gammacerane_Geochemical_Pathway Precursor Biological Precursor (this compound from Ciliates) Diagenesis Diagenesis (Shallow Burial) Precursor->Diagenesis Sulphurisation, Dehydration Gammacerane Gammacerane in Kerogen Diagenesis->Gammacerane Hopane C30 Hopane Diagenesis->Hopane Catagenesis Catagenesis (Increasing Thermal Stress) Gammacerane->Catagenesis Degradation Degradation Products (Gas & Cracked Hydrocarbons) Catagenesis->Degradation Hopane_Degradation Earlier Onset of Cracking Catagenesis->Hopane_Degradation Lower thermal stability than gammacerane Hopane->Catagenesis

Caption: Conceptual pathway of gammacerane from precursor to degradation.

Limitations and Best Practices

Gammacerane-based parameters should not be used in isolation for thermal maturity assessment. They are best utilized as part of an integrated geochemical analysis.

Key Limitations:

  • Source and Facies Dependence : The initial concentration of gammacerane is strictly controlled by the depositional environment. A source rock lacking the specific conditions for its preservation will not contain gammacerane, regardless of maturity.

  • Complex Maturity Response : The Gammacerane Index does not follow a simple linear trend with increasing maturity, limiting its use as a precise quantitative tool.

Best Practices:

  • Always integrate gammacerane data with primary maturity indicators such as Vitrinite Reflectance (Ro), Pyrolysis Tmax, and other biomarker maturity ratios (e.g., C29 sterane 20S/(20S+20R), C32 hopane 22S/(22S+22R)).[8][9]

  • Use gammacerane ratios primarily to infer the paleoenvironment and secondarily to support maturity interpretations, especially when anomalies in other biomarker systems are observed.

References

An In-depth Technical Guide to Early Earth Environments and the Role of Hopanoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Past with Molecular Fossils

The Earth's earliest history, spanning the Hadean and Archean eons, presents a formidable challenge to scientific inquiry. The rock record from this period is sparse and often heavily altered, leaving few morphological fossils to chronicle the dawn of life. In this context, geobiologists turn to molecular fossils, or "biomarkers"—geochemically stable organic molecules that are characteristic of particular biological origins.[1][2] These molecular remnants, preserved for billions of years within sedimentary rocks, provide a crucial window into the planet's primordial ecosystems.[1][3]

Among the most significant and abundant of these biomarkers are the hopanoids , a class of pentacyclic triterpenoid lipids produced primarily by bacteria.[1][4] Their robust carbon skeleton allows them to survive diagenesis—the process of sediment turning into rock—persisting as recognizable molecular fossils called hopanes .[4][5] The discovery of hopanes in ancient sediments, dating back billions of years, provides some of the most compelling evidence for the early emergence and diversification of bacterial life.[6][7]

This technical guide offers a comprehensive exploration of the interplay between early Earth environments and the pivotal role of hopanoids. We will delve into the harsh conditions of the primitive Earth, the unique biochemistry and function of hopanoids, their biosynthetic pathways, and their profound implications as molecular markers for ancient life. Furthermore, this guide provides detailed experimental protocols for their analysis and summarizes key quantitative data, serving as a vital resource for researchers in geochemistry, evolutionary biology, and drug development.

The Stage for Life: Early Earth Environments

The environment of the Hadean (>4.0 Ga) and Archean (4.0-2.5 Ga) eons was profoundly different from today's world. Understanding these conditions is critical to appreciating the evolutionary pressures that shaped early life and the significance of molecules like hopanoids.

  • Atmosphere: The primordial atmosphere was anoxic, containing virtually no free oxygen (O2).[8][9] It was a dense mixture of gases released by volcanic activity, including water vapor (H2O), carbon dioxide (CO2), nitrogen (N2), methane (CH4), and hydrogen sulfide (H2S).[8][10] Crucially, the absence of a protective ozone (O3) layer meant the Earth's surface was bombarded by intense ultraviolet (UV) radiation from the sun, making surface life nearly impossible.[8][9]

  • Oceans and Hydrosphere: As the planet cooled, water vapor condensed to form the first oceans, possibly as early as 4.4 billion years ago.[8][11] These early oceans were likely acidic and, due to the anoxic atmosphere, rich in dissolved ferrous iron (Fe2+).[9]

  • Geological and Extraterrestrial Influences: The early Earth was a geologically tumultuous place, characterized by high heat flow, widespread volcanism, and a much higher rate of meteorite and asteroid impacts compared to the present day.[8][11] These impacts could have periodically vaporized the oceans and sterilized the planetary surface.[11]

This oxygen-free, high-stress environment necessitated unique biochemical adaptations for survival. The evolution of lipids capable of maintaining membrane integrity without requiring molecular oxygen for their synthesis was a critical step for early life.

Hopanoids: Bacterial Sterol Surrogates

Hopanoids are a diverse class of C30 to C35 natural products built around a pentacyclic hopane skeleton.[4] In bacteria, they perform a role analogous to that of sterols (like cholesterol) in eukaryotes, serving as crucial components for structuring and reinforcing cell membranes.[12][13][14]

Structure and Function

Bacterial hopanoids, specifically bacteriohopanepolyols (BHPs), are amphiphilic molecules that intercalate into the lipid bilayer of bacterial membranes.[12][15] Their rigid, planar ring system helps to order the fluid acyl chains of membrane phospholipids, thereby modulating key membrane properties:

  • Membrane Fluidity and Rigidity: Hopanoids decrease membrane fluidity and increase its rigidity, providing mechanical stability.[4][7] This function is critical for withstanding environmental stresses.

  • Permeability Barrier: By condensing the lipid bilayer, hopanoids reduce the permeability of the membrane to water and solutes.[4][12]

  • Stress Tolerance: The presence of hopanoids has been linked to enhanced tolerance of various stresses, including acidic pH, high temperatures, osmotic stress, and antimicrobial agents.[12][16][17] In some nitrogen-fixing bacteria, hopanoids are thought to help minimize water loss and provide a barrier to oxygen diffusion.[4][18]

  • Outer Membrane Organization: In Gram-negative bacteria, hopanoids interact with lipid A in the outer membrane, promoting the formation of a highly ordered bilayer, analogous to the interaction between sterols and sphingolipids in eukaryotic plasma membranes.[7][13][14]

The structural diversity of hopanoids, including variations in the extended side chain and methylation at the C-2 and C-3 positions, suggests a range of specialized functions that are still being actively researched.[12][17]

Hopanoids vs. Sterols: A Biochemical Divergence

While hopanoids and sterols are functionally analogous, their biosynthesis reveals a key difference that is profoundly important for understanding early life. The biosynthesis of sterols involves multiple steps that require molecular oxygen, catalyzed by enzymes such as squalene monooxygenase.[4] In contrast, the key cyclization step in hopanoid synthesis is oxygen-independent.[4][14] This suggests that bacteria could produce these vital membrane-rigidifying lipids long before the atmosphere became oxygenated, providing a significant evolutionary advantage in the anoxic Archean world.[4][14]

Hopanoid Biosynthesis: An Oxygen-Independent Pathway

The biosynthesis of hopanoids begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP).[4] The pathway proceeds through several key stages, the central one being the cyclization of squalene.

  • Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP) are condensed to form the linear C30 hydrocarbon, squalene.[4] This can be catalyzed by squalene synthase (Sqs) or an alternative pathway involving the HpnC, HpnD, and HpnE enzymes.[4]

  • Squalene Cyclization: The enzyme squalene-hopene cyclase (Shc) catalyzes the pivotal and complex cyclization of squalene into the pentacyclic hopene skeleton, typically diploptene.[12][18] This reaction proceeds through a series of carbocation intermediates and is quenched by a water molecule without the involvement of molecular oxygen.[4]

  • Functionalization and Elongation: Following cyclization, the basic hopene structure can be modified by a suite of enzymes, often encoded in the same hpn operon as shc.[7] For example, the radical SAM protein HpnH adds a ribose moiety to form C35 "extended" hopanoids like bacteriohopanetetrol (BHT).[4][7] Other enzymes, HpnP and HpnR, can add a methyl group to the C-2 or C-3 position, respectively.[4]

Hopanoid_Biosynthesis IPP IPP / DMAP Sqs Sqs or HpnC/D/E IPP->Sqs Multiple steps FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene (C30) FPP->Squalene Condensation Shc Squalene-Hopene Cyclase (Shc) (O2-independent) Squalene->Shc Diploptene Diploptene (Hopene) HpnH HpnH Diploptene->HpnH HpnP HpnP Diploptene->HpnP C35_Hopanoids Extended Hopanoids (C35) (e.g., BHT) Methylated_Hopanoids 2-Methylhopanoids Shc->Diploptene HpnH->C35_Hopanoids HpnP->Methylated_Hopanoids

Caption: Simplified hopanoid biosynthesis pathway.

Hopanoids as Geochemical Biomarkers

The chemical stability of the hopane skeleton makes it an ideal biomarker.[1][4] While the polar functional groups are lost during diagenesis, the core hydrocarbon structure, known as a hopane, is preserved in the rock record for billions of years.[4][5]

The Precambrian Record

Hopanes have been detected in sedimentary rocks from the Proterozoic eon, with the oldest robust findings dating back to at least 1.64 billion years ago in the Barney Creek Formation, Australia.[7][15] These findings are critical as they establish a minimum age for the existence of hopanoid-producing bacteria. The presence of hopanes in the absence of steranes (the diagenetic products of sterols) in many Proterozoic rocks suggests that bacteria were the dominant primary producers in many ecosystems.[2]

The search for hopanes in older, Archean rocks is more challenging due to the higher degree of metamorphism these rocks have experienced, which can destroy organic molecules or lead to contamination.[2][19] While some studies have reported Archean hopanes, these findings are often debated, with contamination from younger migrating petroleum or drilling fluids being a significant concern.[19]

2-Methylhopanes: A Signature for Cyanobacteria?

A particularly significant group of hopanoids are those with a methyl group at the C-2 position.[1] In modern environments, 2-methylhopanoids are produced in high abundance by cyanobacteria, the architects of Earth's oxygenated atmosphere.[1] This has led to the hypothesis that 2-methylhopanes found in ancient rocks could serve as a specific biomarker for the presence of oxygenic photosynthesis.[1] The detection of 2-methylhopanes in rocks that predate the Great Oxidation Event (~2.4 Ga) has fueled the controversial idea that cyanobacteria evolved hundreds of millions of years before oxygen began to accumulate in the atmosphere.[1] However, it is now known that a few other bacterial groups can also produce these molecules, necessitating careful interpretation of the geological record.[1]

Quantitative Data Summary

The following tables summarize key quantitative and comparative data regarding hopanoids.

Table 1: Hopanoid Biomarker Records in Precambrian Formations

Formation NameAge (Billion Years)Hopane Presence2-Methylhopane PresenceNotesCitation(s)
Wollogorang Formation, Australia~1.73Below detectionBelow detectionRepresents one of the oldest formations systematically analyzed for biomarkers.[20]
Barney Creek Formation, Australia~1.64PresentPresentConsidered one of the oldest undisputed indigenous biomarker records.[7]
Hamersley Basin, Australia~2.7 - 2.5Reported (Controversial)Reported (Controversial)Findings are debated due to high thermal maturity and potential for contamination.[2][19]

Table 2: Functional and Biosynthetic Comparison of Hopanoids and Sterols

FeatureHopanoidsSterols (e.g., Cholesterol)
Core Structure Pentacyclic (5 rings)Tetracyclic (4 rings)
Primary Producers Bacteria (and a few eukaryotes via HGT)Eukaryotes
Primary Function Membrane rigidification, permeability reduction, stress toleranceMembrane rigidification, fluidity modulation, precursor to hormones
Key Biosynthesis Enzyme Squalene-hopene cyclase (Shc)Oxidosqualene cyclase (OSC)
Oxygen Requirement No (for cyclization)Yes (for squalene epoxidation)
Geological Fossil HopanesSteranes

Experimental Protocols

Detailed and rigorous analytical methods are essential for the study of hopanoid biomarkers to avoid contamination and ensure accurate identification.

Protocol 1: Analysis of Hopanoids from Sedimentary Rock

This protocol outlines the general workflow for extracting and identifying hopanes from ancient rock samples.

  • Sample Preparation:

    • Select the least-weathered interior of a rock core or outcrop sample.

    • Cut the sample using a clean, diamond-wafering saw, rinsing continuously with purified water.

    • Remove the outer surfaces (~1 cm) to eliminate surface contamination.

    • Clean the interior chip by sonicating sequentially in dichloromethane (DCM) and methanol (MeOH).

    • Dry the cleaned chip and pulverize to a fine powder (<200 mesh) using a cleaned puck mill or mortar and pestle.

  • Lipid Extraction:

    • Load the rock powder into a pre-cleaned cellulose thimble.

    • Perform automated solvent extraction (e.g., Soxhlet or Accelerated Solvent Extractor) using an azeotropic mixture of DCM:MeOH (93:7 v/v) for 24-72 hours.

    • Collect the total lipid extract (TLE) and concentrate it using a rotary evaporator.

  • Fractionation:

    • Separate the TLE into different compound classes using column chromatography.

    • Prepare a column with activated silica gel.

    • Elute sequentially with solvents of increasing polarity:

      • Fraction 1 (F1): Saturated hydrocarbons (contains hopanes) - Elute with hexane.

      • Fraction 2 (F2): Aromatic hydrocarbons - Elute with hexane:DCM.

      • Fraction 3 (F3): Polar compounds (NSO fraction) - Elute with DCM:MeOH.

  • Analysis by GC-MS:

    • Concentrate the F1 (saturated) fraction.

    • Analyze using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Example): Use a Restek Rxi-XLB column (30 m x 0.25 mm x 0.10 μm).[6] Temperature program: 60°C (hold 2 min) to 320°C at 4°C/min (hold 20 min).

    • MS Conditions: Operate in full scan mode (e.g., m/z 50-650) or selected ion monitoring (SIM) mode for higher sensitivity.

    • Identification: Identify hopanes by their characteristic mass fragment at m/z 191 and by comparing their full mass spectra and retention times to authentic standards and literature data.[21][22]

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Start Rock Sample Interior Clean Surface Removal & Solvent Cleaning Start->Clean Pulverize Pulverization Clean->Pulverize Extract Solvent Extraction (Soxhlet) Pulverize->Extract Fractionate Column Chromatography Extract->Fractionate F1 Saturates (Hopanes) Fractionate->F1 F2 Aromatics Fractionate->F2 F3 Polars Fractionate->F3 GCMS GC-MS Analysis F1->GCMS Identify Identification via m/z 191 & Standards GCMS->Identify End Data Interpretation Identify->End

Caption: Workflow for hopanoid biomarker analysis from rocks.
Protocol 2: Construction of a Squalene-Hopene Cyclase (shc) Deletion Mutant

This genetic protocol is used to study the function of hopanoids by creating a bacterial strain that cannot produce them.[12][16]

  • Gene Identification and Plasmid Construction:

    • Identify the shc gene sequence in the target bacterium's genome using bioinformatics tools (e.g., BLAST).

    • Design primers to amplify the upstream (~1 kb) and downstream (~1 kb) flanking regions of the shc gene via PCR.

    • Clone the upstream and downstream fragments into a suicide vector (a plasmid that cannot replicate in the target bacterium) on either side of an antibiotic resistance cassette (e.g., kanamycin resistance). This creates the deletion vector.

  • Bacterial Conjugation:

    • Transform the final deletion vector into a donor E. coli strain (e.g., S17-1) that is capable of conjugation.

    • Grow cultures of the donor E. coli and the recipient target bacterium to mid-log phase.

    • Mix the donor and recipient cells on a nutrient agar plate and incubate to allow conjugation and transfer of the suicide vector.

  • Selection of Mutants:

    • Resuspend the conjugation mixture and plate onto a selective medium that contains the antibiotic for the resistance cassette (e.g., kanamycin) and a counter-selective agent to kill the E. coli donor.

    • Incubate the plates to grow potential mutants. A double-crossover homologous recombination event will replace the native shc gene with the antibiotic resistance cassette.

  • Verification:

    • Confirm the deletion of the shc gene in the colonies from the selective plates using PCR with primers that bind outside the original gene locus and within the resistance cassette.

    • Verify the loss of hopanoid production in the confirmed mutant strain using GC-MS analysis of its lipid extract, as described in Protocol 1 (adapted for bacterial cultures).

Logical Relationships and Broader Implications

The study of hopanoids bridges microbiology, geology, and evolutionary biology. Their existence and function highlight a key biochemical solution to the challenges of an anoxic world.

Logical_Relationship Anoxic_Earth Early Earth: Anoxic Atmosphere Membrane_Need Need for Membrane Stability & Rigidity Anoxic_Earth->Membrane_Need Environmental Pressure O2_Dependent Oxygen-Dependent Anoxic_Earth->O2_Dependent Prevents synthesis O2_Independent Oxygen-Independent Anoxic_Earth->O2_Independent Allows for synthesis Eukaryotes Eukaryotes Bacteria Bacteria Sterols Sterol Synthesis Eukaryotes->Sterols Hopanoids Hopanoid Synthesis Bacteria->Hopanoids Sterols->O2_Dependent Function Sterol / Hopanoid Function (Membrane Ordering) Sterols->Function Hopanoids->O2_Independent Hopanoids->Function

Caption: Hopanoids as an anoxic solution for membrane stability.

For drug development professionals, the hopanoid biosynthesis pathway presents a compelling target. As this pathway is widespread in bacteria but absent in humans, inhibitors targeting enzymes like squalene-hopene cyclase (Shc) could serve as novel antibiotics with high specificity.[13][23] The crucial role of hopanoids in stress tolerance means that blocking their production could render pathogenic bacteria more susceptible to host immune defenses or other environmental stresses.[16][17]

Conclusion

Hopanoids are more than just complex lipids; they are molecular messages from a bygone world. Their oxygen-independent biosynthesis provided an elegant solution for maintaining membrane integrity in the anoxic environments of the early Earth, a role that sterols would later fill for eukaryotes in an oxygen-rich world. The preservation of their hydrocarbon skeletons as hopanes in the geological record offers a direct line of evidence for the ancient and persistent dominion of bacteria, providing invaluable data points in our reconstruction of the history of life. Continued research into the diverse functions of these molecules, guided by the rigorous analytical and genetic protocols outlined here, will undoubtedly continue to illuminate the co-evolution of life and our planet and may pave the way for new therapeutic strategies.

References

Genetic Basis of Tetrahymanol Production in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol is a pentacyclic triterpenoid alcohol with a structure analogous to eukaryotic sterols and bacterial hopanoids. Its biosynthesis in certain microorganisms, particularly in the absence of oxygen, makes it a subject of significant interest in fields ranging from microbial physiology and evolution to drug development. This compound and its derivatives have potential applications as biomarkers, membrane stabilizers, and therapeutic agents. This technical guide provides an in-depth overview of the genetic basis for this compound production in both eukaryotes and bacteria, detailing the distinct biosynthetic pathways, key enzymes, regulatory mechanisms, and experimental protocols for their study.

Two Distinct Biosynthetic Pathways for this compound

Microorganisms have evolved two separate pathways for the synthesis of this compound. Eukaryotes, such as the ciliate Tetrahymena, utilize a single enzyme to directly cyclize squalene into this compound. In contrast, a more recently discovered bacterial pathway involves a two-step enzymatic process.

Eukaryotic Pathway: Direct Cyclization by Squalene-Tetrahymanol Cyclase (STC)

In eukaryotes like Tetrahymena thermophila, this compound is synthesized from the linear isoprenoid precursor, squalene, in a single, oxygen-independent reaction.[1] This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).[1]

The key gene in this pathway is the squalene-tetrahymanol cyclase gene (stc). The STC enzyme is a membrane-bound protein with a molecular mass of approximately 72 kDa.[1]

Bacterial Pathway: A Two-Step Conversion via Squalene-Hopene Cyclase (SHC) and this compound Synthase (Ths)

A distinct pathway for this compound biosynthesis has been identified in various bacteria, including proteobacteria.[2] This pathway involves two key enzymes: squalene-hopene cyclase (Shc) and the more recently discovered this compound synthase (Ths).[2]

First, Shc catalyzes the cyclization of squalene to form a hopene intermediate, such as diploptene. Subsequently, Ths acts on this hopene intermediate to produce this compound.[2] The genes encoding these enzymes are shc and ths, respectively.

Quantitative Data on this compound Production and Enzyme Kinetics

The production of this compound and the kinetic parameters of the involved enzymes are crucial for understanding and engineering these pathways.

Organism/EnzymeParameterValueReference
Tetrahymena thermophila STCApparent Km for squalene18 µM
Saccharomyces cerevisiae (engineered with TtTHC1)This compound content0.47 ± 0.09 mg/g biomass
Methylomicrobium alcaliphilumIncrease in this compound in stationary phase8-fold[3]

Experimental Protocols

Heterologous Expression of Eukaryotic Squalene-Tetrahymanol Cyclase (STC) in Saccharomyces cerevisiae

This protocol is based on the successful expression of Tetrahymena thermophila STC (TtTHC1) in S. cerevisiae.[4]

a. Gene Synthesis and Codon Optimization:

  • Synthesize the TtTHC1 gene with codons optimized for expression in S. cerevisiae.

b. Plasmid Construction:

  • Clone the codon-optimized TtTHC1 gene into a yeast expression vector under the control of a strong constitutive promoter (e.g., TEF1 promoter).

c. Yeast Transformation:

  • Transform the expression vector into a suitable S. cerevisiae strain (e.g., a strain deficient in sterol biosynthesis for functional complementation assays).

d. Cultivation and Induction:

  • Cultivate the transformed yeast in an appropriate medium. If using an inducible promoter, add the inducing agent at the mid-exponential growth phase. For anaerobic studies, cultivate in an anaerobic chamber.

e. Analysis of this compound Production:

  • Harvest the yeast cells, extract the lipids, and analyze for the presence of this compound using GC-MS.

Purification of Bacterial Squalene-Hopene Cyclase (SHC)

This protocol is a general guideline based on methods for purifying SHC from various bacterial sources.

a. Cell Lysis:

  • Resuspend bacterial cells expressing SHC in a suitable lysis buffer.

  • Disrupt the cells by sonication or high-pressure homogenization.

  • Centrifuge to separate the soluble fraction from cell debris.

b. Solubilization (for membrane-bound SHC):

  • If SHC is membrane-bound, solubilize the membrane fraction with a detergent such as Triton X-100 or octylthioglucoside.[1]

c. Chromatography:

  • Ion-Exchange Chromatography: Apply the soluble fraction to an anion-exchange column (e.g., DEAE-cellulose or Mono Q) and elute with a salt gradient.[1]

  • Hydrophobic Interaction Chromatography: Further purify the SHC-containing fractions on a phenyl-Sepharose column.

  • Size-Exclusion Chromatography: As a final polishing step, use a gel filtration column to separate SHC based on its molecular size.

d. Purity Assessment:

  • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of this compound from microbial cultures.[5][6]

a. Sample Preparation and Lipid Extraction:

  • Harvest microbial cells by centrifugation.

  • Lyophilize the cell pellet.

  • Perform a total lipid extraction using a solvent system such as dichloromethane:methanol.

b. Derivatization:

  • To increase volatility for GC analysis, derivatize the lipid extract to convert hydroxyl groups to trimethylsilyl (TMS) ethers. This can be achieved by reacting the dried extract with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[7]

c. GC-MS Analysis:

  • Gas Chromatograph:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).[7]

    • Injector: Operate in splitless mode.

    • Oven Program: A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a high temperature to elute the analytes.[7]

  • Mass Spectrometer:

    • Operate in electron ionization (EI) mode.

    • Acquire data in full scan mode to identify this compound based on its mass spectrum and retention time.

    • For quantification, use selected ion monitoring (SIM) of characteristic ions of the this compound-TMS derivative.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is an area of active research. In eukaryotes like Tetrahymena, the pathway is known to be regulated by the availability of sterols. In bacteria, the regulation is likely intertwined with the broader control of isoprenoid and hopanoid biosynthesis.

Regulation of Hopanoid Biosynthesis in Bacteria

The genes for hopanoid biosynthesis are often found in a conserved hpn operon.[8] The regulation of this operon can provide insights into the control of this compound production. The expression of hopanoid biosynthesis genes can be influenced by various environmental stresses, suggesting a role for these lipids in membrane adaptation.

Visualizations

Eukaryotic this compound Biosynthesis Pathway

Eukaryotic_Tetrahymanol_Pathway Squalene Squalene This compound This compound Squalene->this compound Squalene-Tetrahymanol Cyclase (STC) STC STC Bacterial_Tetrahymanol_Pathway Squalene Squalene Hopene Hopene Squalene->Hopene Squalene-Hopene Cyclase (Shc) This compound This compound Hopene->this compound This compound Synthase (Ths) Shc Shc Ths Ths Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_cultivation Cultivation and Production cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Cloning into Expression Vector Gene_Synthesis->Vector_Construction Transformation Transformation into Host Organism Vector_Construction->Transformation Cultivation Cultivation of Recombinant Strain Transformation->Cultivation Induction Induction of Gene Expression Cultivation->Induction Lipid_Extraction Total Lipid Extraction Induction->Lipid_Extraction Derivatization Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Quantification) Derivatization->GCMS_Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tetrahymanol from Sediment Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol is a pentacyclic triterpenoid alcohol found in the membranes of certain eukaryotes, particularly ciliates, and some bacteria. Its diagenetic product, gammacerane, is a significant biomarker in palaeoenvironmental studies, often used to indicate water column stratification.[1][2][3] The extraction and quantification of this compound from sediment cores are crucial for understanding past environmental conditions and for exploring its potential as a bioactive compound. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from sediment samples.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery of this compound from sediment matrices. While direct quantitative comparisons for this compound are scarce in the literature, the following table summarizes the relative efficiencies and characteristics of common lipid extraction techniques based on their performance with similar compounds like triterpenoids and other lipid biomarkers.[4][5][6][7][8]

Extraction Method Principle Typical Solvents Relative Recovery of Triterpenoids Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a refluxing solvent.Dichloromethane:Methanol (2:1, v/v) or Hexane:Isopropanol (3:2, v/v)HighRobust and well-established method.[4]Time-consuming (18-24 hours), large solvent consumption.
Accelerated Solvent Extraction (ASE) Automated sequential extraction with solvent at elevated temperature and pressure.Dichloromethane:Methanol (9:1, v/v)High to Very HighFast (<30 minutes per sample), low solvent consumption, automated.[9][10]Requires specialized equipment.
Bligh & Dyer Extraction Single-phase liquid-liquid extraction followed by phase separation.Chloroform:Methanol:WaterModerate to HighRapid and effective for total lipid extraction.[6][11]Emulsion formation can be an issue with certain sediment types, less efficient for highly bound lipids compared to Soxhlet.[11]
Ultrasonication-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Dichloromethane:Methanol (2:1, v/v)Moderate to HighFaster than Soxhlet, relatively low cost.Efficiency can be matrix-dependent, potential for degradation of thermolabile compounds.

Experimental Protocols

Protocol 1: Sample Preparation and Total Lipid Extraction (TLE)

This protocol describes three alternative methods for the extraction of total lipids from freeze-dried and homogenized sediment samples.

1.1. Soxhlet Extraction

  • Preparation: Weigh approximately 10-20 g of dried, homogenized sediment into a pre-extracted cellulose thimble.

  • Spiking: Add a known amount of an internal standard (e.g., 5α-cholestane) to the thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Fill a round-bottom flask with a 2:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH).

  • Reflux: Extract the sample for 24 hours at a rate of 4-6 cycles per hour.

  • Concentration: After extraction, cool the flask and evaporate the solvent using a rotary evaporator at 40°C until a viscous lipid extract remains.

  • Transfer and Storage: Transfer the total lipid extract (TLE) to a vial using DCM:MeOH (2:1), dry under a gentle stream of nitrogen, and store at -20°C.

1.2. Accelerated Solvent Extraction (ASE)

  • Cell Preparation: Mix approximately 10 g of dried, homogenized sediment with an inert material like diatomaceous earth and pack it into an extraction cell.

  • Spiking: Add the internal standard directly to the cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane:Methanol (9:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 10 minutes

    • Cycles: 2

  • Collection: Collect the extract in a vial.

  • Concentration and Storage: Dry the TLE under a stream of nitrogen and store at -20°C.[9]

1.3. Bligh & Dyer Extraction

  • Homogenization: To 10 g of wet sediment in a centrifuge tube, add 30 mL of a 1:2 (v/v) mixture of chloroform and methanol. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 10 mL of chloroform and vortex for 30 seconds. Then, add 10 mL of ultrapure water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform layer containing the lipids using a glass pipette.

  • Re-extraction: Repeat the extraction of the upper aqueous/solid phase with another 10 mL of chloroform.

  • Pooling and Washing: Combine the chloroform extracts and wash with a 1:1 (v/v) mixture of methanol and water.

  • Concentration and Storage: Dry the TLE under a stream of nitrogen and store at -20°C.[6][11]

Protocol 2: Fractionation of Total Lipid Extract by Solid Phase Extraction (SPE)

This protocol describes the separation of the TLE into different polarity fractions to isolate the alcohol fraction containing this compound.[12][13][14][15]

  • Column Preparation: Prepare a solid-phase extraction (SPE) column with activated silica gel (e.g., 500 mg).

  • Sample Loading: Dissolve the TLE in a minimal amount of hexane and load it onto the SPE column.

  • Elution of Fractions:

    • Fraction 1 (Hydrocarbons): Elute with 10 mL of hexane.

    • Fraction 2 (Ketones): Elute with 10 mL of a 9:1 (v/v) mixture of hexane and dichloromethane.

    • Fraction 3 (Alcohols): Elute with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate. This fraction will contain this compound.

    • Fraction 4 (Fatty Acids): Elute with 10 mL of a 9:1 (v/v) mixture of ethyl acetate and methanol.

  • Collection and Storage: Collect each fraction in a separate vial, evaporate the solvent under nitrogen, and store at -20°C.

Protocol 3: Derivatization and Quantification

For gas chromatography-mass spectrometry (GC-MS) analysis, the hydroxyl group of this compound needs to be derivatized to increase its volatility.

3.1. Acetylation

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of acetic anhydride and pyridine.

  • Derivatization: Add 100 µL of the acetylating reagent to the dried alcohol fraction.

  • Reaction: Cap the vial and heat at 60°C for 1 hour.

  • Drying: After cooling, dry the sample under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a known volume of hexane or iso-octane for GC-MS analysis.

3.2. Quantification by GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 70°C (2 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, hold for 15 min.

  • Injection: Splitless injection at 280°C.

  • MS Parameters: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[16][17][18][19][20]

    • Target Ions for this compound Acetate:

      • Quantifier ion: m/z 424 (M+ - 60)

      • Qualifier ions: m/z 484 (M+), m/z 247, m/z 187

3.3. Quantification by LC-MS/MS (Alternative Method)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for the quantification of this compound, often without the need for derivatization.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[21][22][23][24]

    • Hypothetical MRM Transitions for this compound:

      • Precursor ion (Q1): m/z 427.4 [M+H]+

      • Product ion (Q3): m/z 409.4 [M+H - H2O]+

      • Collision Energy: To be optimized (typically 10-20 eV).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Total Lipid Extraction (TLE) cluster_purification Purification cluster_analysis Analysis sediment_core Sediment Core freeze_drying Freeze-Drying sediment_core->freeze_drying homogenization Homogenization freeze_drying->homogenization extraction_method Soxhlet, ASE, or Bligh & Dyer homogenization->extraction_method tle Total Lipid Extract (TLE) extraction_method->tle spe Solid Phase Extraction (SPE) tle->spe alcohol_fraction Alcohol Fraction (contains this compound) spe->alcohol_fraction derivatization Acetylation alcohol_fraction->derivatization lcms LC-MS/MS (MRM) alcohol_fraction->lcms gcms GC-MS (SIM) derivatization->gcms quantification Quantification gcms->quantification lcms->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

diagenetic_pathway This compound This compound (in Sediments) gammacerene Gammacer-2-ene This compound->gammacerene Dehydration gammacerane Gammacerane (Geological Record) gammacerene->gammacerane Hydrogenation

Caption: Diagenetic pathway of this compound to gammacerane.

References

Application Notes and Protocols for Lipid Extraction from Biomass via Saponification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of lipids from various biomass sources using the saponification method. This technique is particularly valuable for downstream applications such as fatty acid analysis and biodiesel production.

Introduction to Saponification for Lipid Extraction

Saponification is a chemical process that involves the hydrolysis of ester bonds in lipids (e.g., triglycerides, phospholipids) using a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce glycerol and fatty acid salts, commonly known as soap.[1][2] For lipid extraction from biomass, this method can be applied directly to the biomass, converting the lipids into water-soluble soaps. Subsequent acidification neutralizes the soaps, converting them back into free fatty acids (FFAs), which are then extracted using an organic solvent.[3]

This method offers distinct advantages, including its effectiveness with wet biomass, thereby eliminating the energy-intensive drying step.[3] Furthermore, saponification can aid in the removal of chlorophyll from algal biomass, resulting in a cleaner lipid extract.[4] However, potential drawbacks include the risk of losing some fatty acids during extraction and the formation of emulsions that can complicate the separation process.[5]

Comparative Analysis of Lipid Extraction Methods

The choice of lipid extraction method significantly impacts both the yield and the fatty acid profile of the extracted lipids.[6][7] Saponification presents a viable alternative to conventional solvent extraction methods like the Bligh & Dyer and Folch techniques. The following tables summarize quantitative data from comparative studies on lipid extraction from microalgae.

Table 1: Comparison of Total Lipid Yield from Tetraselmis sp. M8 using Different Extraction Methods

Extraction MethodMean Crude Extract Yield (% of dry weight)
Dichloromethane:Methanol (Dic:Met)12.5
Propan-2-ol:Cyclohexane (Pro:Hex)10.2
Bligh & Dyer (Chloroform:Methanol)9.8
Supercritical CO₂ (ScCO₂)8.5
Direct Saponification (Eth:KOH) 6.5

Source: Adapted from a comparative study on microalgal lipid extraction.[7]

Table 2: Comparison of Total Fatty Acid Yield from Tetraselmis sp. M8 using Different Extraction Methods

Extraction MethodMean Fatty Acid Yield (% of dry weight)
Supercritical CO₂ (ScCO₂)4.8
Bligh & Dyer (Chloroform:Methanol)4.5
Dichloromethane:Methanol (Dic:Met)4.3
Propan-2-ol:Cyclohexane (Pro:Hex)4.2
Direct Saponification (Eth:KOH) 2.8

Source: Adapted from a comparative study on microalgal lipid extraction.[7]

Table 3: Fatty Acid Profile of Tetraselmis sp. M8 Extracts from Different Methods (% of total fatty acids)

Fatty AcidBligh & DyerDirect SaponificationSupercritical CO₂
C16:0 (Palmitic)25.128.924.5
C18:1n9c (Oleic)10.211.510.8
C18:3n3 (α-Linolenic)15.814.216.1
C20:5n3 (EPA)8.97.59.5
C22:6n3 (DHA)1.20.91.5

Source: Data compiled from a comparative study on microalgal lipid extraction.[7][8]

Experimental Protocols

The following are detailed protocols for the saponification-based extraction of lipids from microalgae and yeast biomass.

Protocol 1: Direct Saponification of Wet Microalgal Biomass

This protocol is adapted for the extraction of fatty acids from wet microalgal paste.

Materials:

  • Wet microalgal biomass

  • Potassium hydroxide (KOH)

  • Methanol

  • Acetone (co-solvent)[3]

  • Hexane

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Water bath or heating block

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of wet microalgal biomass into a 50 mL centrifuge tube.

  • Saponification Solution Preparation: Prepare a methanolic KOH solution (e.g., 0.5 M). Separately, have acetone ready to be used as a co-solvent. The use of acetone as a co-solvent with methanolic KOH has been shown to increase fatty acid yield by up to 24%.[3]

  • Saponification Reaction: a. Add 10 mL of the methanolic KOH solution and 8 mL of acetone to the biomass.[3] b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing. c. Incubate the tube in a water bath at 60-80°C for 1-2 hours with intermittent vortexing.

  • Acidification: a. After saponification, cool the mixture to room temperature. b. Carefully add concentrated HCl dropwise to the mixture until the pH is approximately 2. This step protonates the fatty acid salts to form free fatty acids.

  • Extraction of Free Fatty Acids: a. Add 10 mL of hexane to the acidified mixture. b. Vortex vigorously for 2 minutes to extract the FFAs into the hexane layer. c. Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Phase Separation and Collection: a. Carefully transfer the upper hexane layer containing the FFAs to a clean tube or a separatory funnel. b. Repeat the extraction (Step 5) on the remaining aqueous layer twice more with 10 mL of hexane each time. c. Combine all hexane extracts.

  • Washing: Wash the combined hexane extract with 10 mL of deionized water in a separatory funnel to remove any residual acid or water-soluble impurities. Allow the layers to separate and discard the lower aqueous layer.

  • Drying and Quantification: a. Dry the hexane extract over anhydrous sodium sulfate. b. Transfer the dried extract to a pre-weighed round-bottom flask. c. Evaporate the hexane using a rotary evaporator. d. The weight of the remaining lipid residue can be determined gravimetrically.

Protocol 2: Saponification of Dry Yeast Biomass

This protocol is suitable for extracting lipids from lyophilized yeast cells.

Materials:

  • Dry yeast biomass (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)[9][10]

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hexane

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Glass beads (optional, for cell disruption)[11]

  • Reflux apparatus

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of dry yeast biomass into a round-bottom flask. For yeast with tough cell walls, consider adding glass beads to aid in cell disruption during the reaction.[11]

  • Saponification Solution Preparation: Prepare an ethanolic NaOH or KOH solution (e.g., 2 M).

  • Saponification Reaction: a. Add 20 mL of the ethanolic base solution to the biomass in the round-bottom flask. b. Set up a reflux condenser and heat the mixture to 70-80°C for 2-3 hours with constant stirring.

  • Acidification: a. After the reaction, cool the mixture to room temperature. b. Transfer the mixture to a 50 mL centrifuge tube. c. Slowly add concentrated H₂SO₄ to adjust the pH to approximately 2.

  • Extraction of Free Fatty Acids: a. Add 20 mL of hexane to the acidified mixture. b. Vortex vigorously for 5 minutes. c. Centrifuge at 4000 x g for 15 minutes to achieve a clear phase separation.

  • Phase Separation and Collection: a. Transfer the upper hexane layer to a separatory funnel. b. Repeat the extraction (Step 5) on the lower phase twice more. c. Combine all hexane extracts.

  • Washing: Wash the combined hexane extract with deionized water until the washings are neutral to pH paper.

  • Drying and Quantification: a. Dry the hexane phase with anhydrous sodium sulfate. b. Transfer the extract to a pre-weighed flask and remove the solvent using a rotary evaporator. c. Determine the lipid yield gravimetrically.

Downstream Processing and Analysis

The extracted free fatty acids can be used for various downstream applications.

Biodiesel Production

The FFAs obtained from saponification can be converted to fatty acid methyl esters (FAMEs), the primary component of biodiesel, through acid-catalyzed esterification.[12]

Brief Protocol for Esterification:

  • Dissolve the extracted FFAs in methanol.

  • Add a strong acid catalyst, such as sulfuric acid.

  • Heat the mixture under reflux.

  • After the reaction, wash the mixture to remove the catalyst and any unreacted components.[13]

The formation of soap during transesterification of high FFA feedstocks is a significant issue that can be circumvented by this two-step saponification-esterification process.[12]

Fatty Acid Profile Analysis by GC-MS

For detailed compositional analysis, the FFAs are typically converted to volatile FAMEs before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Brief Protocol for FAME Preparation and GC-MS Analysis:

  • Derivatization: The extracted FFAs are methylated using a reagent such as methanolic HCl or BF₃-methanol.[14]

  • Extraction: The resulting FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Analysis: The FAMEs are separated on a suitable GC column and identified based on their mass spectra and retention times compared to known standards.[16][17]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Saponification_Workflow cluster_start Biomass Preparation cluster_reaction Saponification cluster_acidification Acidification cluster_extraction Extraction cluster_purification Purification & Isolation cluster_end Final Product Biomass Wet or Dry Biomass Saponification Add Base (NaOH/KOH) + Alcohol (Ethanol/Methanol) + Heat Biomass->Saponification Input Acidification Add Acid (HCl/H₂SO₄) to pH ~2 Saponification->Acidification Produces Soaps Extraction Add Organic Solvent (Hexane) + Vortex/Mix Acidification->Extraction Converts to FFAs Separation Phase Separation (Centrifugation) Extraction->Separation Collection Collect Organic Layer (Repeat Extraction) Separation->Collection Washing Wash with Water Collection->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation FFA Free Fatty Acids (FFAs) Evaporation->FFA Isolated Product Downstream_Processing cluster_biodiesel Biodiesel Production cluster_analysis Fatty Acid Analysis FFA Free Fatty Acids (from Saponification) Esterification Acid-Catalyzed Esterification (Methanol, H₂SO₄) FFA->Esterification Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) FFA->Derivatization Biodiesel Fatty Acid Methyl Esters (Biodiesel) Esterification->Biodiesel GCMS GC-MS Analysis Derivatization->GCMS Profile Fatty Acid Profile GCMS->Profile

References

Application Notes and Protocols for the Purification of Tetrahymanol Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol is a pentacyclic triterpenoid alcohol with significant interest in various research fields, including geochemistry, where its diagenetic product, gammacerane, serves as a biomarker for water column stratification.[1][2][3] In the context of drug development, triterpenoids exhibit a wide range of pharmacological activities, making the efficient purification of this compound a critical step for further investigation. These application notes provide a detailed protocol for the purification of this compound from biological sources, primarily the ciliate Tetrahymena thermophila, using silica gel column chromatography.

Principle of Separation

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[4] The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent or a mixture of solvents). Molecules with a higher affinity for the stationary phase will move down the column more slowly, while those with a greater affinity for the mobile phase will move more quickly, thus enabling separation. For this compound purification, a normal-phase chromatography approach is typically employed, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.

Data Presentation

The efficiency of the purification process can be evaluated by analyzing the yield and purity of the collected fractions. The following table summarizes hypothetical quantitative data for a typical purification of this compound from a lipid extract of Tetrahymena thermophila.

ParameterValueMethod of Analysis
Starting Material (Crude Lipid Extract)5 gGravimetric
This compound Content in Crude Extract~5% (250 mg)GC-MS
Purified this compound Yield175 mgGravimetric
Purification Yield70%Calculation
Purity of Final Product>95%GC-MS, NMR

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of this compound.

Extraction of Total Lipids from Tetrahymena thermophila

This protocol is adapted from established methods for lipid extraction from microbial cells.

Materials:

  • Tetrahymena thermophila cell culture

  • Centrifuge and centrifuge tubes

  • Homogenizer or sonicator

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Rotary evaporator

  • Glassware (beakers, flasks, separatory funnel)

Procedure:

  • Harvest the Tetrahymena thermophila cells from the culture medium by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet twice with 0.9% NaCl solution to remove residual media components.

  • Resuspend the cell pellet in a small volume of methanol.

  • Homogenize or sonicate the cell suspension to disrupt the cell membranes and facilitate lipid extraction.

  • Perform a Bligh-Dyer extraction by adding chloroform and water to the methanol homogenate to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

  • After vigorous mixing, add more chloroform and water to bring the ratio to 2:2:1.8 (chloroform:methanol:water, v/v/v), which will induce phase separation.

  • Centrifuge the mixture to clarify the two phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette.

  • Wash the upper aqueous phase and the protein interface with a small volume of chloroform and combine the chloroform layers.

  • Evaporate the solvent from the combined chloroform extracts using a rotary evaporator to obtain the crude lipid extract.

Purification of this compound by Silica Gel Column Chromatography

This is a generalized flash chromatography protocol based on the separation of similar triterpenoids. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Materials:

  • Crude lipid extract containing this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Compressed air or nitrogen source (for flash chromatography)

Procedure:

a. Preparation of the Column:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexane or a hexane-rich mixture).

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Drain the excess solvent until the solvent level is just above the top layer of sand.

b. Sample Loading:

  • Dissolve the crude lipid extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent).

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

c. Elution:

  • Carefully add the eluting solvent to the top of the column.

  • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 98:2).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15). The optimal gradient should be determined based on prior TLC analysis of the crude extract.

  • Apply gentle pressure using compressed air or nitrogen to maintain a constant flow rate.

  • Collect fractions in appropriately sized test tubes or flasks.

d. Fraction Analysis:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., phosphomolybdic acid or ceric ammonium molybdate stain followed by heating).

  • Combine the fractions containing pure this compound based on the TLC analysis.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

e. Purity Confirmation:

  • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Purification

Tetrahymanol_Purification_Workflow cluster_extraction Lipid Extraction cluster_purification Column Chromatography cluster_analysis Analysis culture Tetrahymena Culture harvest Cell Harvesting (Centrifugation) culture->harvest extraction Lipid Extraction (Bligh-Dyer) harvest->extraction crude_extract Crude Lipid Extract extraction->crude_extract sample_loading Sample Loading crude_extract->sample_loading column_prep Column Packing (Silica Gel) column_prep->sample_loading elution Gradient Elution (Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound purity_check Purity Confirmation (GC-MS, NMR) pure_this compound->purity_check

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Chromatography Parameters

Chromatography_Parameters compound_polarity Compound Polarity stationary_phase Stationary Phase (Silica Gel - Polar) compound_polarity->stationary_phase interacts with mobile_phase Mobile Phase (Solvent - Less Polar) compound_polarity->mobile_phase solubility in elution_speed Elution Speed stationary_phase->elution_speed influences mobile_phase->elution_speed influences separation Separation Efficiency elution_speed->separation determines Tetrahymanol_Biosynthesis squalene Squalene shc Squalene-Hopene Cyclase (SHC) squalene->shc diploptene Diploptene shc->diploptene ths This compound Synthase (Ths) diploptene->ths This compound This compound ths->this compound

References

Application Notes and Protocols for the Derivatization of Tetrahymanol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol, a pentacyclic triterpenoid alcohol, is a significant biomarker in geochemical and environmental studies, and its unique structure also makes it a molecule of interest in drug development and membrane biology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification and identification of this compound. However, due to its high molecular weight and the presence of a polar hydroxyl group, direct analysis of underivatized this compound by GC-MS is challenging, often resulting in poor chromatographic peak shape and low sensitivity.

To overcome these limitations, a derivatization step is essential to increase the volatility and thermal stability of this compound. The most common and effective method is silylation, which involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the trimethylsilylation of this compound and subsequent analysis by GC-MS.

Derivatization Strategy: Trimethylsilylation

Silylation is a well-established derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amine groups. For the derivatization of the hydroxyl group in this compound, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating agent. The reaction is often catalyzed by the addition of trimethylchlorosilane (TMCS), which enhances the reactivity of the silylating agent, particularly for sterically hindered hydroxyl groups like the one in this compound. Pyridine is commonly used as a solvent as it can also act as a catalyst and acid scavenger.

The reaction proceeds as follows:

The resulting trimethylsilyl ether of this compound is significantly more volatile and less polar, leading to improved chromatographic separation and detection by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Hexane, GC-MS grade

  • Nitrogen gas, high purity

  • Autosampler vials with inserts, 2 mL

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Sample Preparation
  • Drying: Accurately weigh 1-10 mg of the sample containing this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.

  • Reconstitution: If the dried sample is not already in a suitable solvent, dissolve it in a small volume (e.g., 100 µL) of anhydrous pyridine.

Derivatization Protocol

This protocol is adapted from an optimized method for the derivatization of pentacyclic triterpenes, which are structurally related to this compound.

  • Reagent Preparation: Prepare the derivatization reagent by mixing BSTFA, TMCS, and anhydrous pyridine in a ratio of 22:13:65 (v/v/v). Prepare this mixture fresh before use.

  • Reaction: Add 100 µL of the freshly prepared derivatization reagent to the dried sample in the autosampler vial.

  • Incubation: Tightly cap the vial and vortex thoroughly for 30 seconds. Place the vial in a heating block or oven set at 30°C for 2 hours to ensure complete derivatization.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Dilution (Optional): If necessary, the derivatized sample can be diluted with a suitable solvent like hexane prior to GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Alternative Derivatization Protocol

For routine analysis, a faster protocol can be employed, although optimization for this compound is recommended.

  • Reagent Addition: To the dried sample, add 50 µL of BSTFA and 50 µL of anhydrous pyridine.

  • Incubation: Tightly cap the vial and heat at 65°C for 30 minutes.[1]

  • Cooling and Analysis: Cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following table summarizes typical GC-MS parameters for the analysis of TMS-derivatized this compound, based on a published application note.[2]

ParameterValue
Gas Chromatograph
ColumnAgilent VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow
Inlet ModeSplitless
Inlet Temperature310°C
Oven Program60°C (1 min hold), then ramp at 10°C/min to 150°C, then ramp at 4°C/min to 320°C (hold for 30 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-650
Source Temperature230°C
Transfer Line Temp.280°C

Data Presentation

The successful derivatization of this compound can be confirmed by the mass spectrum of the resulting TMS ether. The table below lists the expected key mass spectral fragments for TMS-derivatized this compound.

m/zInterpretation
500[M]+ (Molecular ion)
485[M-15]+ (Loss of a methyl group)
410[M-90]+ (Loss of trimethylsilanol)
191Characteristic fragment for pentacyclic triterpenes

Workflow Diagram

The following diagram illustrates the experimental workflow for the derivatization of this compound for GC-MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry_Sample Dry Sample (under N2) Sample->Dry_Sample Add_Reagent Add Derivatization Reagent (BSTFA:TMCS:Pyridine) Dry_Sample->Add_Reagent Incubate Incubate (30°C, 2h) Add_Reagent->Incubate GCMS_Analysis GC-MS Analysis Incubate->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 1. Experimental workflow for this compound derivatization.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the properties of this compound and the necessity of derivatization for successful GC-MS analysis.

Logical_Relationship cluster_analyte Analyte Properties cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome This compound This compound Polar_OH Polar -OH Group This compound->Polar_OH High_MW High Molecular Weight This compound->High_MW Low_Volatility Low Volatility & Poor Thermal Stability Polar_OH->Low_Volatility High_MW->Low_Volatility Derivatization Derivatization (Silylation) Low_Volatility->Derivatization Requires TMS_Ether Formation of TMS-Ether Derivatization->TMS_Ether Improved_Analysis Improved GC-MS Analysis TMS_Ether->Improved_Analysis

References

Application Notes and Protocols for the Detection of Tetrahymanol using Trimethylsilyl (TMS) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol is a pentacyclic triterpenoid alcohol found in certain protozoa, fungi, and bacteria. Its structural similarity to sterols, such as cholesterol, makes it a molecule of significant interest in microbiology, geochemistry, and potentially pharmacology. As a biomarker, its diagenetic product, gammacerane, is used to infer water column stratification in ancient environments. In living organisms, this compound is thought to play a role in membrane structure and fluidity, analogous to hopanoids and sterols.

The analysis of this compound often requires derivatization to increase its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Trimethylsilylation is a common and effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This application note provides detailed protocols for the extraction, derivatization, and quantitative analysis of this compound using TMS derivatives with GC-MS.

Data Presentation: Quantitative Analysis of Triterpenoids by TMS/GC-MS

While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of structurally similar triterpenoids (e.g., sterols) using TMS derivatization followed by GC-MS. These values can be considered as a benchmark for the expected performance of a validated this compound assay.

ParameterTypical ValueReference
**Linearity (R²) **> 0.99[1][2]
Limit of Detection (LOD) 0.04 - 5 pg on column[1][3]
Limit of Quantitation (LOQ) 0.14 - 1.2 µg/mL[1][4][5]
Recovery 88% - 117%[1]
Precision (RSD%) < 15%[1][2]

Note: It is highly recommended to perform a full method validation for the quantitative analysis of this compound in your specific sample matrix to determine the actual performance characteristics.

Experimental Protocols

Lipid Extraction from Microbial Cells

This protocol describes a general method for the extraction of total lipids, including this compound, from microbial cell cultures.

Materials:

  • Microbial cell pellet

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Sonicator

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest microbial cells by centrifugation at 4000 x g for 15 minutes at 4°C.

  • Wash the cell pellet with deionized water and centrifuge again. Discard the supernatant.

  • To the cell pellet, add a mixture of chloroform:methanol (2:1, v/v). A common ratio is 1 mL of solvent per 100 mg of wet cell pellet.

  • Thoroughly resuspend the pellet by vortexing and sonicate the mixture for 15-30 minutes in an ice bath to ensure complete cell lysis and lipid extraction.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant (lipid extract) to a new glass tube.

  • To the extract, add 0.25 volumes of deionized water to induce phase separation. Vortex briefly.

  • Centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • The dried lipid extract is now ready for derivatization.

Trimethylsilyl (TMS) Derivatization of this compound

This protocol details the procedure for the derivatization of the hydroxyl group of this compound to its TMS ether.

Materials:

  • Dried lipid extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with PTFE-lined septa

Procedure:

  • Ensure the lipid extract is completely dry, as water will react with the derivatizing reagent.

  • To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to dissolve the lipids.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 1 hour in a heating block or oven to ensure complete derivatization.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of TMS-derivatized triterpenoids. These should be optimized for your specific instrument and application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

GC Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • Transfer Line Temperature: 300°C.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan from m/z 50-600.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of TMS-derivatized this compound (e.g., m/z 500 [M+], 485 [M-15]+, 395, 191). The specific ions should be determined from the mass spectrum of a pure standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Microbial Cell Culture centrifugation1 Centrifugation & Washing sample->centrifugation1 extraction Lipid Extraction (Chloroform:Methanol) centrifugation1->extraction phase_separation Phase Separation extraction->phase_separation evaporation Solvent Evaporation phase_separation->evaporation dissolution Dissolution in Pyridine evaporation->dissolution reagent_addition Addition of BSTFA + TMCS dissolution->reagent_addition heating Heating (60-70°C) reagent_addition->heating gcms GC-MS Analysis heating->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Experimental workflow for the analysis of this compound.

tetrahymanol_biosynthesis cluster_pathway This compound Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate HMG-CoA Reductase isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene Squalene Synthase hopene Hopene squalene->hopene Squalene-Hopene Cyclase (SHC) (Potential Drug Target) This compound This compound hopene->this compound This compound Synthase (Ths)

Caption: Bacterial biosynthesis pathway of this compound.

This compound Biosynthesis Pathway and its Relevance in Drug Development

The biosynthesis of this compound in bacteria proceeds via the mevalonate pathway, leading to the synthesis of the precursor squalene. Squalene is then cyclized to hopene by the enzyme squalene-hopene cyclase (SHC).[6] Subsequently, this compound synthase (Ths) is proposed to catalyze the conversion of hopene to this compound.[7]

For drug development professionals, the enzymes in this pathway present potential targets for antimicrobial agents. In particular, squalene-hopene cyclase (SHC) is an attractive target for several reasons:

  • Essentiality: In some bacteria, hopanoids (and by extension, this compound) are crucial for membrane integrity and function, similar to cholesterol in eukaryotes. Inhibiting SHC could disrupt membrane function and lead to cell death.[6]

  • Prokaryotic Specificity: While eukaryotes also utilize a cyclase (oxidosqualene cyclase) to synthesize sterols from a squalene derivative, the bacterial SHC is sufficiently different to allow for the development of selective inhibitors.[6][8] This selectivity is key to minimizing off-target effects in humans.

  • Validated Target Class: The principle of inhibiting sterol biosynthesis is a clinically validated strategy, as exemplified by the widespread use of statins (HMG-CoA reductase inhibitors) and azole antifungals (lanosterol 14α-demethylase inhibitors).

Research has already identified inhibitors of SHC, demonstrating the feasibility of targeting this enzyme.[8][9] Further investigation into the structure and function of SHC from pathogenic bacteria that produce this compound or other hopanoids could pave the way for the development of novel antibacterial drugs. The analytical methods described in this application note are crucial for screening and characterizing the efficacy of such potential inhibitors.

References

Application Note and Protocol: Quantification of Tetrahymanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of tetrahymanol from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a pentacyclic triterpenoid alcohol, is a biomarker of interest in various research fields. The methodology detailed herein ensures high sensitivity and specificity through trimethylsilylation of the analyte prior to GC-MS analysis, coupled with the use of an internal standard for accurate quantification.

Introduction

This compound is a lipid biomarker primarily found in certain eukaryotes like ciliates, fungi, and ferns. Its diagenetic product, gammacerane, is used in geochemistry as a proxy for water column stratification. In biological systems, this compound can be a significant component of cell membranes, particularly under anaerobic conditions. Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and for its application as a biomarker.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the hydroxyl group in this compound makes it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. This protocol details the trimethylsilylation of this compound to form its trimethylsilyl (TMS) ether, which is amenable to GC-MS analysis.

Experimental Protocol

This protocol is divided into three main stages: Lipid Extraction, Derivatization, and GC-MS Analysis.

Materials and Reagents
  • Solvents (HPLC or GC grade): Dichloromethane, Methanol, Hexane, Ethyl Acetate, Acetonitrile, Pyridine

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal Standard (IS): e.g., 5α-cholestane or a deuterated analog of a related sterol. A stock solution of the internal standard should be prepared in a suitable solvent (e.g., hexane).

    • This compound standard

  • Equipment:

    • Glass vials with PTFE-lined caps

    • Nitrogen evaporator

    • Heating block or oven

    • Vortex mixer

    • Centrifuge

    • GC-MS system with a suitable capillary column

Sample Preparation: Lipid Extraction
  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent system. A commonly used method is a modified Bligh-Dyer extraction.

  • Extraction:

    • To the homogenized sample, add a mixture of dichloromethane:methanol (2:1, v/v).

    • Vortex thoroughly for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

  • Drying: Evaporate the solvent from the extracted lipid fraction to complete dryness under a gentle stream of nitrogen.

Derivatization: Trimethylsilylation
  • Reconstitution: Reconstitute the dried lipid extract in 50 µL of pyridine.

  • Addition of Derivatizing Agent: Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The amount should be chosen to be within the linear range of the calibration curve.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for a standard GC-MS system. These may need to be optimized for your specific instrument and column.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 60°C for 1 min, ramp at 15°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-600
Solvent Delay5 minutes

Data Presentation

Identification of this compound-TMS

The identification of the this compound-TMS derivative is based on its retention time and mass spectrum. The mass spectrum of TMS-derivatized this compound is characterized by a molecular ion and several key fragment ions.[2]

Table 1: GC-MS Data for this compound-TMS Derivative

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound-TMS~25-30 (on a 30m DB-5 type column)500485, 410, 395, 207, 191

Note: The retention time is an approximation and may vary depending on the specific GC conditions and column used.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations, each spiked with the same amount of internal standard.

  • Prepare Standards: Prepare at least five calibration standards of this compound covering the expected concentration range in the samples.

  • Derivatize Standards: Derivatize the standards following the same procedure as the samples (Section 2.3).

  • Generate Calibration Curve: Analyze the derivatized standards by GC-MS. For each standard, calculate the ratio of the peak area of the this compound-TMS quantifier ion to the peak area of the internal standard quantifier ion. Plot this ratio against the concentration of this compound to generate a calibration curve.

  • Quantify Samples: Analyze the derivatized samples by GC-MS. Calculate the peak area ratio of the this compound-TMS quantifier ion to the internal standard quantifier ion. Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Table 2: Characteristic Mass Fragments of TMS-Tetrahymanol for SIM/MRM

m/z Proposed Fragment Identity Use in Quantification
500[M]+ (Molecular Ion)Qualifier
485[M-CH3]+Quantifier/Qualifier
410[M-TMSOH]+Qualifier
395[M-TMSOH-CH3]+Qualifier
191Pentacyclic triterpenoid fragmentQualifier

Visualization of Experimental Workflow

GCMS_Protocol_Workflow GC-MS Protocol for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., cell pellet, tissue) homogenize Homogenization sample->homogenize extract Lipid Extraction (Dichloromethane:Methanol) homogenize->extract dry_extract Dry Extract (Nitrogen Evaporation) extract->dry_extract reconstitute Reconstitute in Pyridine dry_extract->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa add_is Spike with Internal Standard add_bstfa->add_is react Heat at 70°C for 30 min add_is->react gc_ms_analysis Inject into GC-MS react->gc_ms_analysis data_acquisition Data Acquisition (Scan or SIM mode) gc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound calibration_curve->quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Quantitative Analysis of Tetrahymanol Using GC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol is a pentacyclic triterpenoid alcohol that plays a crucial role in the membrane structure and function of certain eukaryotes, particularly ciliates, and some bacteria. Its presence in environmental and biological samples can serve as a biomarker for specific microbial populations. In the context of drug development, understanding the biosynthesis and function of this compound can offer insights into novel therapeutic targets, especially in pathogenic protozoa.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of this compound in various matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method involves lipid extraction, derivatization to a trimethylsilyl (TMS) ether to enhance volatility, followed by GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard (CAS No. 2130-17-8)

  • Cholestanol (Internal Standard, CAS No. 80-97-7)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Nitrogen gas (high purity)

Sample Preparation

The following protocols describe the extraction of this compound from cell cultures and plasma.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation at 1500 x g for 5 minutes at 4°C.

  • Lipid Extraction (Folch Method):

    • To the cell pellet, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of deionized water and vortex for another minute.

    • Centrifuge at 1000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids into a clean glass vial.

  • Internal Standard Spiking: Add a known amount of cholestanol internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform) to the extracted lipids.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Sample Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma/serum in a glass tube, add 1 mL of methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Add 2 mL of chloroform and vortex for another 2 minutes.

    • Centrifuge at 1500 x g for 10 minutes.

    • Transfer the supernatant to a clean glass vial.

  • Internal Standard Spiking: Add a known amount of cholestanol internal standard solution (e.g., 10 µL of a 10 µg/mL solution in chloroform) to the extract.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Trimethylsilylation)
  • To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Analysis

The following are typical instrument parameters. These should be optimized for the specific instrument being used.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min.

Mass Spectrometer (MS) Parameters (Tandem Quadrupole):

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Transfer Line Temp. 280°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Proposed):

The following MRM transitions for TMS-derivatized this compound and cholestanol are proposed based on their mass spectra and the fragmentation patterns of similar compounds.[1] These should be confirmed and optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound-TMS (Quantifier) 484.5393.410015
This compound-TMS (Qualifier) 484.5207.210020
Cholestanol-TMS (IS) 460.5370.410015

Data Presentation and Quantitative Analysis

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix extract. Process these standards alongside the samples, including the addition of the internal standard and derivatization. Construct a calibration curve by plotting the peak area ratio of the this compound quantifier ion to the internal standard quantifier ion against the concentration of this compound.

Table 1: Example Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.261
100.515
502.58
1005.21
50025.9
Linearity (r²) > 0.995
Method Validation

The analytical method should be validated to ensure its reliability. The following table summarizes typical performance characteristics for a validated GC-MS/MS method.

Table 2: Method Validation Parameters

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Linear Dynamic Range 1 - 500 ng/mL
Precision (RSD%) < 15% (Intra-day and Inter-day)
Accuracy (Recovery %) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow sample Sample (Cell Pellet / Plasma) extraction Lipid Extraction sample->extraction is_spike Internal Standard Spiking extraction->is_spike evaporation Solvent Evaporation is_spike->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcmsms GC-MS/MS Analysis derivatization->gcmsms data_analysis Data Analysis (Quantification) gcmsms->data_analysis

Caption: Workflow for the quantitative analysis of this compound.

This compound Biosynthesis Pathway (Simplified)

tetrahymanol_biosynthesis squalene Squalene stc Squalene-Tetrahymanol Cyclase (STC) squalene->stc This compound This compound stc->this compound

Caption: Simplified biosynthesis of this compound from squalene.

Logic of Quantitative Analysis

quantitative_logic analyte_peak Analyte Peak Area (this compound-TMS) ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area (Cholestanol-TMS) is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Analyte Concentration in Sample cal_curve->concentration

Caption: Logic of quantification using an internal standard.

References

Illuminating the Complex Architecture of Tetrahymanol: A Guide to 1D and 2D NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the de novo structure elucidation and stereochemical analysis of complex natural products. For pentacyclic triterpenoids like tetrahymanol, a molecule with a saturated polycyclic system and multiple stereocenters, ¹H and ¹³C NMR, complemented by two-dimensional (2D) correlation experiments, are indispensable for unambiguous structural assignment. This document provides a comprehensive overview of the application of NMR spectroscopy in determining the intricate structure of this compound, complete with detailed experimental protocols and tabulated spectral data.

The gammacerane-type skeleton of this compound, with its seven methyl groups and a hydroxyl functionality, presents a significant challenge for complete structural characterization. ¹H NMR spectroscopy provides initial insights into the proton environment of the molecule. The chemical shifts of the methyl protons, appearing as singlets in the upfield region of the spectrum, are characteristic of the triterpenoid framework. The proton attached to the carbon bearing the hydroxyl group (H-3) typically resonates as a multiplet in the downfield region, providing clues about its stereochemical orientation.

However, due to the extensive scalar coupling network and signal overlap in the ¹H NMR spectrum, one-dimensional techniques alone are insufficient for a complete assignment. ¹³C NMR spectroscopy offers a broader spectral dispersion, allowing for the resolution of all 30 carbon signals of this compound. The chemical shifts of these carbons are highly sensitive to their local electronic and steric environments, providing a unique fingerprint of the carbon skeleton.

To connect the proton and carbon frameworks and establish the complete bonding network, a suite of 2D NMR experiments is employed. Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of protonated carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual spin systems and elucidating the connectivity of quaternary carbons.

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete chemical structure of this compound, including the relative stereochemistry of its numerous chiral centers, can be unequivocally determined.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a crucial reference for the identification and characterization of this important biomarker and natural product.

Table 1: ¹H NMR Chemical Shift Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)Multiplicity
3-α3.20dd
230.98s
240.76s
250.85s
260.83s
271.15s
280.79s
290.95s
300.88s

Note: Due to significant signal overlap in the methylene and methine region of the ¹H NMR spectrum, only the well-resolved and characteristic signals are listed. Complete assignment requires 2D NMR data.

Table 2: ¹³C NMR Chemical Shift Data of this compound (CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
138.9CH₂
227.9CH₂
379.0CH
438.8C
555.4CH
618.3CH₂
733.2CH₂
842.0C
950.5CH
1037.2C
1121.0CH₂
1224.3CH₂
1349.5CH
1441.6C
1532.8CH₂
1621.8CH₂
1748.6C
1848.9CH
1940.0CH₂
2029.9CH₂
2135.5CH₂
2235.1C
2328.1CH₃
2415.6CH₃
2516.2CH₃
2616.9CH₃
2716.9CH₃
2821.6CH₃
2933.4CH₃
3027.5CH₃

Experimental Protocols

1. Sample Preparation for NMR Analysis

A detailed and careful sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Sample Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: CDCl₃ is a common solvent for triterpenoids as it provides good solubility and its residual solvent peak does not significantly overlap with the analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution 1D and 2D NMR spectra of this compound on a 500 MHz NMR spectrometer.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

2.3. 2D NMR Spectroscopy

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: Same as ¹H NMR in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): 100-120 ppm (focused on the aliphatic region).

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 16-64.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 32-128.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Mandatory Visualizations

Tetrahymanol_Structure_Elucidation_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation This compound Purified this compound Dissolution Dissolution in CDCl3 with TMS This compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity) OneD_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals (Chemical Shift) OneD_NMR->Assign_Carbons COSY_Analysis Establish 1H-1H Connectivity (COSY) TwoD_NMR->COSY_Analysis HSQC_Analysis Correlate Directly Bonded 1H and 13C (HSQC) TwoD_NMR->HSQC_Analysis HMBC_Analysis Establish Long-Range 1H-13C Connectivity (HMBC) TwoD_NMR->HMBC_Analysis Assign_Protons->COSY_Analysis Assign_Carbons->HSQC_Analysis Structure_Determination Assemble Fragments and Determine Final Structure COSY_Analysis->Structure_Determination HSQC_Analysis->Structure_Determination HMBC_Analysis->Structure_Determination

Caption: Workflow for this compound Structure Elucidation using NMR.

Tetrahymanol_Key_Correlations H3 H-3 (δ 3.20) C3 C-3 (δ 79.0) H3->C3 HSQC (1J) C2 C-2 (δ 27.9) H3->C2 COSY C4 C-4 (δ 38.8) H3->C4 HMBC (2J, 3J) H23 H-23 (δ 0.98) H23->C4 HMBC (2J) C23 C-23 (δ 28.1) H23->C23 HSQC (1J) C5 C-5 (δ 55.4) H23->C5 HMBC (3J) H24 H-24 (δ 0.76) H24->C3 HMBC (3J) H24->C5 HMBC (3J) C24 C-24 (δ 15.6) H24->C24 HSQC (1J)

Application Notes and Protocols for Tetrahymanol as a Paleoenvironmental Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tetrahymanol, a pentacyclic triterpenoid alcohol, as a robust biomarker for reconstructing past environmental conditions. Its diagenetic product, gammacerane, is a key indicator of water column stratification and anoxia in the geological record. Understanding the distribution and abundance of this compound and gammacerane in sediments offers valuable insights into paleoenvironments, which can be relevant for oil and gas exploration, climate change research, and understanding the evolution of microbial ecosystems.

Introduction to this compound as a Biomarker

This compound is a membrane lipid produced by a variety of organisms, most notably ciliates and certain bacteria.[1][2] Its biosynthesis in eukaryotes is a single, oxygen-independent cyclization of squalene, making it a valuable sterol surrogate in anaerobic environments.[3][4] In contrast, bacterial biosynthesis of this compound involves a two-step process from squalene.[1][2] The diagenetic alteration of this compound in sediments leads to the formation of the highly stable hydrocarbon gammacerane. The presence and relative abundance of gammacerane, often expressed as the gammacerane index, is widely used as a proxy for water column stratification, which can be associated with anoxia and/or salinity gradients.[3][5][6]

Data Presentation

The abundance of this compound and its diagenetic product gammacerane in sediments provides quantitative data for paleoenvironmental interpretation. Below are tables summarizing typical values and their implications.

Table 1: Gammacerane Index in Various Depositional Environments

Depositional EnvironmentGammacerane Index (GI) Range*Interpretation
Freshwater Lacustrine (stratified)0.04 - 0.42Indicates periods of water column stratification, potentially seasonal.
Hypersaline LacustrineHigh (often > 0.5)Strong and persistent water column stratification due to salinity gradients.
Marine (stratified, anoxic basin)0.55 - 1.71Persistent water column stratification leading to anoxic bottom waters.
Marine (oxic, mixed water column)Low (< 0.1)Well-mixed water column with oxygenated bottom waters.

*Gammacerane Index (GI) = [gammacerane] / ([gammacerane] + [C30 hopane])

Table 2: Relative Abundance of this compound and Gammacerane under Different Redox Conditions

Redox ConditionThis compound AbundanceGammacerane AbundancePaleoenvironmental Implication
OxicLow to non-detectableLowWell-oxygenated water column and sediments, limited preservation of this compound.
SuboxicVariableModerateFluctuating oxygen levels, potential for some preservation and diagenesis.
AnoxicHighHighStratified water column with anoxic bottom waters, excellent preservation of this compound and its conversion to gammacerane.

Experimental Protocols

The following protocols detail the methodology for the extraction, separation, and analysis of this compound and gammacerane from sediment samples.

Protocol 1: Lipid Extraction from Sediments

This protocol describes two common methods for extracting total lipid extracts (TLE) from sediment samples: Soxhlet extraction and Accelerated Solvent Extraction (ASE).

1.1. Sample Preparation:

  • Freeze-dry the sediment samples to remove water.

  • Grind the dried sediment to a homogenous powder using a mortar and pestle.

  • Determine the dry weight of the sediment to be extracted.

1.2. Soxhlet Extraction:

  • Place a known amount of powdered sediment (typically 20-100 g) into a pre-extracted cellulose thimble.

  • Add an internal standard (e.g., 5α-cholestane) to the sample for quantification.

  • Place the thimble into a Soxhlet extractor.

  • Extract the sample with a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) for 24-72 hours.

  • After extraction, concentrate the TLE using a rotary evaporator.

1.3. Accelerated Solvent Extraction (ASE):

  • Pack a stainless-steel extraction cell with the powdered sediment.

  • Add an internal standard to the cell.

  • Extract the sample using a DCM:MeOH (9:1 v/v) solvent mixture at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

  • Collect the TLE in a collection vial.

Protocol 2: Separation and Fractionation of Lipid Extracts

The TLE is separated into different polarity fractions to isolate the hydrocarbons (containing gammacerane) and the polar fraction (containing this compound).

  • Prepare a silica gel column.

  • Dissolve the TLE in a small amount of hexane and load it onto the column.

  • Elute the aliphatic hydrocarbon fraction (containing gammacerane) with hexane.

  • Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.

  • Elute the polar fraction (containing this compound and other alcohols) with a mixture of DCM and MeOH.

  • Collect each fraction separately and concentrate them.

Protocol 3: Derivatization and GC-MS Analysis

To improve the volatility and chromatographic properties of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar fraction is derivatized.

3.1. Derivatization of the Polar Fraction:

  • Dry the polar fraction under a stream of nitrogen gas.

  • Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., pyridine or trimethylchlorosilane) to the dried extract.

  • Heat the mixture at 60-70 °C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the alcohols.

3.2. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, DB-5MS).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of the derivatized polar fraction or the non-derivatized hydrocarbon fraction.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at 10 °C/min.

    • Ramp 2: Increase to 320 °C at 4 °C/min.

    • Final hold: 320 °C for 15 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-650.

  • Identification:

    • This compound-TMS ether: Look for the characteristic mass spectrum with a molecular ion at m/z 484 and key fragment ions.

    • Gammacerane: Identify based on its retention time and mass spectrum, with a molecular ion at m/z 412 and a characteristic base peak at m/z 191.

  • Quantification:

    • Integrate the peak areas of this compound-TMS ether, gammacerane, and the internal standard.

    • Calculate the concentration of each compound relative to the dry weight of the sediment.

Mandatory Visualizations

Biosynthetic Pathways of this compound

Tetrahymanol_Biosynthesis cluster_eukaryotes Eukaryotic Pathway (e.g., Ciliates) cluster_bacteria Bacterial Pathway Squalene_euk Squalene STC Squalene-Tetrahymanol Cyclase (STC) Squalene_euk->STC Tetrahymanol_euk This compound STC->Tetrahymanol_euk Squalene_bac Squalene Shc Squalene-Hopene Cyclase (Shc) Squalene_bac->Shc Diploptene Diploptene Shc->Diploptene Ths This compound Synthase (Ths) Diploptene->Ths Tetrahymanol_bac This compound Ths->Tetrahymanol_bac

Caption: Biosynthesis of this compound in eukaryotes and bacteria.

Experimental Workflow for this compound Biomarker Analysis

Experimental_Workflow Sample Sediment Sample Extraction Lipid Extraction (Soxhlet or ASE) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography TLE->Fractionation Hydrocarbons Hydrocarbon Fraction (contains Gammacerane) Fractionation->Hydrocarbons Polar Polar Fraction (contains this compound) Fractionation->Polar GCMS_HC GC-MS Analysis Hydrocarbons->GCMS_HC Derivatization Derivatization (BSTFA) Polar->Derivatization GCMS_Polar GC-MS Analysis Derivatization->GCMS_Polar Data Data Analysis & Quantification GCMS_HC->Data GCMS_Polar->Data Interpretation Paleoenvironmental Interpretation Data->Interpretation

Caption: Workflow for this compound and gammacerane analysis.

References

Application Notes and Protocols for Tracing Microbial Eukaryotes in the Geological Record with Tetrahymanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol, a pentacyclic triterpenoid alcohol, is a crucial biomarker for tracing the presence of certain microbial eukaryotes in the geological record. Its synthesis by organisms such as ciliates, particularly in low-oxygen environments, and its subsequent preservation as gammacerane in sediments, provides a valuable tool for paleoenvironmental reconstructions.[1][2] This document provides detailed application notes and protocols for the extraction, analysis, and interpretation of this compound from geological samples.

This compound was first identified in the ciliate Tetrahymena pyriformis and is considered a sterol surrogate, playing a vital role in maintaining membrane fluidity in anaerobic or microaerophilic eukaryotes that cannot synthesize sterols, a process that requires molecular oxygen.[2][3] Its diagenetic product, gammacerane, is a stable hydrocarbon that can be preserved in sedimentary rocks for hundreds of millions of years, offering a window into ancient microbial ecosystems.[1][2] While initially thought to be exclusive to eukaryotes, the discovery of this compound synthesis in some bacteria necessitates careful interpretation of gammacerane signatures.[1][2]

Data Presentation

The abundance of this compound's diagenetic product, gammacerane, is often expressed as the Gammacerane Index (GI), calculated relative to C30 hopane, a general biomarker for bacteria. This index helps to normalize the gammacerane concentration and provides insights into the relative contribution of this compound-producing organisms in ancient environments.

Sample TypeSedimentary EnvironmentGammacerane Index (GI) (gammacerane/C30 hopane)Reference
Black ShaleTidal flat-lagoon0.16–0.27[2]
Lacustrine SedimentsSaline to Hypersaline0.04 - 1.1[4]
Marine SedimentsAnoxic0.14 - 0.18[5]

Experimental Protocols

Protocol 1: Extraction of Total Lipid Fraction from Sediments

This protocol details the extraction of total lipids, including this compound, from sediment samples.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Sonicator bath

  • Centrifuge and centrifuge tubes

  • Glass Pasteur pipettes

  • Rotary evaporator or nitrogen blow-down apparatus

Procedure:

  • Weigh approximately 5-10 g of the freeze-dried and homogenized sediment sample into a glass centrifuge tube.

  • Add a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) to the sediment sample at a ratio of 4:1 (solvent:sediment, v/w). For example, for 5 g of sediment, add 20 mL of the DCM:MeOH mixture.[3]

  • Sonicate the mixture in a sonicator bath for 30 minutes, ensuring the temperature does not exceed 30°C to prevent degradation of lipids.[3]

  • Centrifuge the sample at 4700 rpm for 10 minutes to pellet the sediment.[3]

  • Carefully collect the supernatant (the total lipid extract - TLE) using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • Concentrate the combined TLE to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • The dried TLE is now ready for purification and derivatization.

Protocol 2: Purification and Derivatization of the Alcohol Fraction

This protocol describes the separation of the alcohol fraction (containing this compound) from the TLE and its derivatization for GC-MS analysis.

Materials:

  • Total Lipid Extract (TLE) from Protocol 1

  • Silica gel (activated)

  • Glass column for chromatography

  • Hexane, analytical grade

  • Dichloromethane (DCM), analytical grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Heating block or oven

  • GC vials

Procedure:

  • Purification:

    • Prepare a small glass column packed with activated silica gel.

    • Dissolve the dried TLE in a minimal amount of hexane and load it onto the silica gel column.

    • Elute the column with solvents of increasing polarity to separate different lipid classes. The alcohol fraction, which contains this compound, is typically eluted with a mixture of hexane and dichloromethane (e.g., 1:1 v/v).

    • Collect the alcohol fraction and evaporate the solvent to dryness.

  • Derivatization (Silylation):

    • To the dried alcohol fraction, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).[6]

    • Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization of the hydroxyl group of this compound to its trimethylsilyl (TMS) ether.[1][6]

    • After cooling, the sample is ready for GC-MS analysis.

Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the GC-MS parameters for the analysis of derivatized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., HP-5MS or equivalent)

GC Conditions (example):

  • Injection: 1 µL, splitless mode

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp 1: 15°C/min to 250°C

    • Ramp 2: 3°C/min to 315°C, hold for 2 min[7]

  • Total Run Time: Approximately 37 minutes[7]

MS Conditions:

  • Ionization Mode: Electron Impact (EI)

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-600

Quantification:

  • Identification of the this compound-TMS peak is based on its retention time and mass spectrum, which should show a characteristic molecular ion (M+) and fragmentation pattern.

  • Quantification can be performed by creating a calibration curve using an authentic this compound standard. An internal standard (e.g., 5α-cholestane) should be added to the samples before extraction to correct for procedural losses.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purification Purification & Derivatization cluster_analysis Analysis sediment Sediment Sample (Freeze-dried, Homogenized) extraction Solvent Extraction (DCM:MeOH 9:1) sediment->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation tle Total Lipid Extract (TLE) centrifugation->tle silica_column Silica Gel Column Chromatography tle->silica_column alcohol_fraction Alcohol Fraction silica_column->alcohol_fraction derivatization Silylation (BSTFA) alcohol_fraction->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample gcms GC-MS Analysis derivatized_sample->gcms data_analysis Data Interpretation gcms->data_analysis

Caption: Experimental workflow for this compound analysis.

tetrahymanol_biosynthesis cluster_pathway Eukaryotic this compound Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps (Oxygen-Independent) squalene Squalene mevalonate->squalene stc Squalene-Tetrahymanol Cyclase (STC) squalene->stc This compound This compound stc->this compound Single Step (Oxygen-Independent)

Caption: Eukaryotic this compound biosynthesis pathway.

References

Application of Tetrahymanol in the Study of Anaerobic Ecosystems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahymanol, a pentacyclic triterpenoid alcohol, serves as a crucial biomarker for investigating anaerobic ecosystems, both ancient and modern. Its presence and abundance in environmental samples provide valuable insights into biogeochemical processes, microbial community structure, and paleoenvironmental conditions. This compound's utility as a biomarker stems from its specific biosynthetic origins and its preservation over geological timescales as its diagenetic product, gammacerane.

Initially discovered in the ciliate Tetrahymena pyriformis, this compound is produced as a surrogate for sterols under anaerobic or sterol-limited conditions.[1] Sterol biosynthesis is an oxygen-dependent process, thus in anoxic environments, organisms that require sterol-like molecules for membrane structure and function must find alternative strategies.[2][3] Ciliates, when unable to acquire sterols from their diet, synthesize this compound.[2] This has led to the use of its fossil counterpart, gammacerane, as a proxy for water column stratification, where anoxic bottom waters would favor the preservation of this compound-producing organisms.[1][4]

However, research has revealed a more complex story. This compound is not exclusive to eukaryotes. A diverse range of bacteria, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers, are also capable of synthesizing this lipid.[4][5][6] This discovery has refined the interpretation of this compound and gammacerane signatures in the geological record, highlighting the need to consider bacterial sources.[7] The biosynthesis of this compound differs between eukaryotes and bacteria, offering potential avenues to distinguish between sources.[4][5]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of this compound in studying anaerobic ecosystems, including detailed experimental protocols for its analysis.

Application Notes

1. Biomarker for Water Column Stratification and Anoxia:

The primary application of this compound is as a precursor to the geological biomarker gammacerane.[5] The presence of gammacerane in ancient sedimentary rocks is widely interpreted as an indicator of a stratified water column with an anoxic or euxinic (anoxic and sulfidic) bottom layer during the time of deposition.[1][4] The "gammacerane index," which measures the abundance of gammacerane relative to other hopanes, is a tool used to infer past water column stratification.[1] The rationale is that anoxic conditions favor the proliferation of this compound-producing organisms, such as bacterivorous ciliates, in the absence of dietary sterols.[8]

2. Tracer for Specific Microbial Groups:

While initially linked to ciliates, the discovery of this compound synthesis in bacteria has expanded its utility as a biomarker. The gene responsible for bacterial this compound synthesis, this compound synthase (ths), has been identified in various bacterial phyla, including Alpha-, Delta-, and Gammaproteobacteria.[7][8] This allows for the use of this compound, in conjunction with gene-based methods, to trace the presence and activity of these specific bacterial groups in anaerobic environments. For instance, its presence in methane seep environments can be linked to methanotrophic bacteria.[8]

3. Indicator of Eukaryote-Prokaryote Interactions:

The dual origin of this compound from both eukaryotes (ciliates) and prokaryotes (bacteria) makes it a unique tool for studying interactions within microbial food webs. In some anaerobic environments, ciliates may graze on bacteria, and the relative contribution of each to the total this compound pool can provide insights into these predator-prey dynamics.

Quantitative Data

The concentration of this compound can vary significantly depending on the organism and environmental conditions. The following table summarizes available quantitative data.

Organism/EnvironmentThis compound ConcentrationReference
Rhodopseudomonas palustris (bacterium)up to 0.4 mg/g of biomass[2]
Methylomicrobium alcaliphilum (bacterium)Significant increase in stationary vs. exponential growth phase[4]
Marine and freshwater sedimentsDetected, concentration varies[1]

Experimental Protocols

The analysis of this compound from environmental samples involves several key steps: lipid extraction, fractionation, and instrumental analysis.

Protocol 1: Lipid Extraction from Sediment Samples

This protocol is adapted from standard methods for lipid biomarker analysis from environmental samples.

1. Sample Preparation:

  • Freeze-dry the sediment sample to remove all water.
  • Homogenize the dried sediment using a mortar and pestle.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • To approximately 10 g of homogenized sediment in a solvent-rinsed glass centrifuge tube, add a mixture of dichloromethane (DCM) and methanol (MeOH) in a 2:1 (v/v) ratio.
  • Sonicate the mixture for 15 minutes in an ultrasonic bath.
  • Centrifuge the sample at 2500 rpm for 5 minutes to pellet the sediment.
  • Decant the supernatant (total lipid extract) into a clean glass vial.
  • Repeat the extraction process two more times on the sediment pellet, combining the supernatants.
  • To the combined extract, add a volume of 5% NaCl solution to create a final DCM:MeOH:water ratio of 1:1:0.9 (v/v/v), which will induce phase separation.
  • After vigorous shaking and centrifugation, the lower DCM layer containing the lipids is carefully collected.
  • The extract is then dried under a gentle stream of nitrogen gas.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Derivatization:

  • To convert the polar alcohol group of this compound into a less polar, more volatile form suitable for GC analysis, the dried lipid extract needs to be derivatized.
  • Add a known volume of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
  • Heat the mixture at 70°C for 1 hour to ensure complete derivatization.

2. Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at a rate of 6°C/min, and hold for 20 minutes.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-650.
  • Identification: this compound is identified by its retention time and its characteristic mass spectrum, which should be compared to a known standard or library data.

Visualizations

Biosynthetic Pathways of this compound

G cluster_eukaryotes Eukaryotic Pathway (e.g., Ciliates) cluster_bacteria Bacterial Pathway Squalene_E Squalene STC Squalene-Tetrahymanol Cyclase (STC) (Oxygen-independent) Squalene_E->STC Direct Cyclization Tetrahymanol_E This compound STC->Tetrahymanol_E Squalene_B Squalene Shc Squalene-Hopene Cyclase (Shc) Squalene_B->Shc Hopene Diploptene (Hopene intermediate) Shc->Hopene Ths This compound Synthase (Ths) Hopene->Ths Ring Expansion Tetrahymanol_B This compound Ths->Tetrahymanol_B

Caption: Distinct biosynthetic pathways of this compound in eukaryotes and bacteria.

Experimental Workflow for this compound Analysis

G Sample Environmental Sample (Sediment, Water, Biomass) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE Fractionation Column Chromatography (Optional, to isolate polar lipids) TLE->Fractionation Polar_Fraction Polar Fraction Fractionation->Polar_Fraction Derivatization Silylation (e.g., BSTFA) Polar_Fraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing: - Identification - Quantification Analysis->Data

Caption: Workflow for the extraction and analysis of this compound from environmental samples.

Logical Framework for Gammacerane Interpretation

G cluster_sources Potential Sources of this compound Gammacerane Gammacerane Detected in Sedimentary Rock This compound Biological Precursor: This compound Gammacerane->this compound is diagenetic product of Ciliates Ciliates This compound->Ciliates produced by Bacteria Bacteria (Methanotrophs, Sulfate-reducers, etc.) This compound->Bacteria produced by Stratification Hypothesis: Water Column Stratification (Anoxic/Euxinic Bottom Waters) Ciliates->Stratification thrive in Bacteria->Stratification can be present in Stratification->Gammacerane leads to preservation of precursor

Caption: Interpreting gammacerane as a biomarker for water column stratification.

References

Application Notes and Protocols for the Laboratory Synthesis of Tetrahymanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol (gammaceran-3β-ol) is a pentacyclic triterpenoid alcohol with significant interest in various research fields. Its structural similarity to sterols, such as cholesterol, makes it a valuable tool for studying membrane structure and function, particularly in organisms that lack the conventional sterol biosynthesis pathway. Furthermore, its diagenetic product, gammacerane, serves as a crucial biomarker in geochemical studies for identifying ancient water column stratification. This document provides detailed protocols for the laboratory-scale synthesis of this compound for research purposes, focusing on a biosynthetic approach using engineered Saccharomyces cerevisiae.

Biosynthetic Pathways of this compound

This compound is synthesized in nature through two distinct biosynthetic pathways:

  • Eukaryotic Pathway: In certain eukaryotes, such as the ciliate Tetrahymena thermophila, this compound is produced through a direct, one-step cyclization of squalene. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC). This pathway is notable for being oxygen-independent, unlike the oxygen-dependent synthesis of sterols in most other eukaryotes.

  • Bacterial Pathway: A different, two-step pathway exists in some bacteria. First, squalene is cyclized to form the hopanoid diploptene by the enzyme squalene-hopene cyclase (Shc). Subsequently, this compound synthase (Ths) catalyzes a ring expansion of diploptene to yield this compound.[1]

For laboratory synthesis, the eukaryotic pathway offers a more direct route and has been successfully implemented in the yeast Saccharomyces cerevisiae through heterologous expression of the STC enzyme.

Tetrahymanol_Biosynthesis cluster_eukaryotic Eukaryotic Pathway cluster_bacterial Bacterial Pathway Squalene_euk Squalene STC Squalene-Tetrahymanol Cyclase (STC) Squalene_euk->STC direct cyclization Tetrahymanol_euk This compound STC->Tetrahymanol_euk Squalene_bac Squalene Shc Squalene-Hopene Cyclase (Shc) Squalene_bac->Shc Diploptene Diploptene Ths This compound Synthase (Ths) Diploptene->Ths ring expansion Tetrahymanol_bac This compound Shc->Diploptene Ths->Tetrahymanol_bac

Diagram of Eukaryotic and Bacterial this compound Biosynthesis Pathways.

Heterologous Production of this compound in Saccharomyces cerevisiae

The budding yeast S. cerevisiae is a well-established host for the heterologous production of various natural products, including triterpenoids. By introducing the gene encoding for squalene-tetrahymanol cyclase (STC) from T. thermophila, the yeast's native squalene metabolism can be redirected towards the synthesis of this compound.[2][3] This approach provides a renewable and scalable method for producing this valuable research compound.

Experimental Workflow

The overall workflow for the production and purification of this compound from engineered yeast involves several key stages:

Tetrahymanol_Production_Workflow Cultivation 1. Fed-Batch Fermentation of Engineered S. cerevisiae Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction 3. Total Lipid Extraction (Solvent Extraction) Harvesting->Extraction Purification 4. This compound Purification (Column Chromatography) Extraction->Purification Analysis 5. Purity Analysis (GC-MS, NMR) Purification->Analysis

Experimental Workflow for this compound Production and Purification.

Detailed Protocols

Fed-Batch Fermentation of Engineered S. cerevisiae

Objective: To cultivate a high-density culture of engineered S. cerevisiae expressing the squalene-tetrahymanol cyclase gene to maximize biomass and this compound production.

Materials:

  • Engineered S. cerevisiae strain (e.g., expressing TtTHC1)[2]

  • Yeast extract peptone dextrose (YPD) medium for inoculum

  • Defined fermentation medium[4]

  • Glucose feeding solution (50% w/v)

  • Bioreactor (5 L capacity) with pH, temperature, and dissolved oxygen (DO) control

Protocol:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of YPD medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the stationary phase.

  • Bioreactor Setup: Prepare the 5 L bioreactor with 3 L of defined fermentation medium. Autoclave and allow to cool to 30°C. Calibrate pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.5.

  • Batch Phase: Maintain the culture at 30°C, pH 5.0 (controlled with 2M NaOH and 2M H₂SO₄), and agitation at 400-600 rpm. Maintain DO above 20% by sparging with air. The initial batch phase typically lasts for 12-18 hours until the initial glucose is depleted.

  • Fed-Batch Phase: Initiate the glucose feed to maintain a low glucose concentration in the fermenter, avoiding the Crabtree effect. A common strategy is an exponential feeding profile to maintain a constant specific growth rate.[5][6] Alternatively, a constant feed rate can be applied. Monitor cell density (OD600) and adjust the feed rate accordingly.

  • Cultivation Duration: Continue the fed-batch cultivation for 72-96 hours to achieve high cell density.

ParameterSetpoint/Range
Temperature30°C
pH5.0
Dissolved Oxygen (DO)> 20%
Agitation400 - 600 rpm
Cultivation Time72 - 96 hours
Cell Harvesting and Lipid Extraction

Objective: To efficiently harvest the yeast biomass and extract the total lipid content, including this compound.

Materials:

  • Centrifuge with appropriate capacity

  • Deionized water

  • Chloroform

  • Methanol

  • Glass beads (0.5 mm diameter)

  • Bead beater/homogenizer

  • Rotary evaporator

Protocol:

  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 10 minutes to pellet the yeast cells.

  • Washing: Resuspend the cell pellet in deionized water and centrifuge again to remove residual medium components. Repeat this step twice.

  • Cell Lysis and Extraction:

    • To the wet cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an equal volume of glass beads.

    • Lyse the cells using a bead beater for 5-10 cycles of 1 minute of beating followed by 1 minute of cooling on ice.

  • Phase Separation: Transfer the slurry to a separation funnel. Add 0.25 volumes of 0.9% NaCl solution and mix gently. Allow the phases to separate.

  • Lipid Recovery: Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract using a rotary evaporator to obtain the crude lipid extract.

Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude lipid extract using silica gel column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Staining solution (e.g., phosphomolybdic acid)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane (to elute non-polar lipids like squalene)

    • 98:2 Hexane:Ethyl Acetate

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate (this compound typically elutes in this range)

    • 80:20 Hexane:Ethyl Acetate

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate and develop it in a solvent system such as 9:1 Hexane:Ethyl Acetate. Visualize the spots by staining and heating.

  • Pooling and Evaporation: Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

ParameterSpecification
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate Gradient
Elution of this compoundTypically around 90:10 Hexane:Ethyl Acetate

Quantitative Data

The yield of heterologously produced triterpenoids in yeast can vary depending on the specific compound, the engineered strain, and the fermentation conditions. While specific yields for this compound are not widely published, data from similar pentacyclic triterpenoids, such as β-amyrin, can provide an estimate.

StageParameterTypical Value
FermentationBiomass Yield80 - 120 g/L (wet weight)
ExtractionCrude Lipid Extract5 - 10% of dry cell weight
PurificationPurified Triterpenoid Yield10 - 50 mg/L

Research Applications and Signaling Pathways

This compound's primary role in organisms that produce it is as a sterol surrogate, modulating membrane fluidity and permeability. In a research context, it can be used to investigate the biophysical properties of membranes and their influence on cellular processes.

One key area of investigation is the effect of membrane fluidity on the function of membrane-bound proteins, including receptors and signaling complexes. Changes in membrane fluidity can alter the conformation and activity of these proteins, thereby influencing downstream signaling events.[7][8]

Membrane_Fluidity_Signaling This compound This compound Membrane Cell Membrane This compound->Membrane incorporates into Fluidity Altered Membrane Fluidity Membrane->Fluidity Receptor Membrane Receptor Fluidity->Receptor modulates conformation and activity GProtein G-Protein Receptor->GProtein activates Effector Effector Enzyme GProtein->Effector activates SecondMessenger Second Messenger Production Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

References

Application Notes and Protocols for Identifying Tetrahymanol Synthase Gene in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying the tetrahymanol synthase gene (ths) in bacteria. The protocols outlined below cover bioinformatics approaches for gene discovery, molecular techniques for gene amplification and sequencing, and analytical methods for the functional validation of the gene product, this compound.

Application Note 1: Bioinformatic Identification of Putative this compound Synthase Genes

The identification of the bacterial this compound synthase (ths) gene was initially achieved through comparative genomics. This approach remains a powerful tool for discovering putative ths genes in newly sequenced bacterial genomes. The core principle involves searching for genes that are present in bacteria known to produce this compound while being absent in those that produce hopanoids but not this compound.[1]

A key characteristic of the bacterial ths gene is its distinctness from the eukaryotic squalene-tetrahymanol cyclase. Bacterial this compound synthesis is proposed to involve the cyclization of squalene to a hopene molecule by squalene-hopene cyclase, followed by a Ths-dependent ring expansion to form this compound.[2][3] Therefore, the co-occurrence of a candidate gene with the squalene-hopene cyclase gene can be a strong indicator.

Key Bioinformatics Tools and Databases:

  • BLAST (Basic Local Alignment Search Tool): Use known bacterial Ths protein sequences as queries to search against nucleotide or protein databases.

  • NCBI (National Center for Biotechnology Information) Genome and Protein Databases: Access a vast repository of bacterial genome sequences and annotated proteins.

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): Analyze metabolic pathways and identify genes involved in terpenoid biosynthesis.

  • AntiSMASH: While primarily for secondary metabolite biosynthetic gene clusters, it can help identify neighboring genes related to terpenoid biosynthesis.[4]

  • PSORTb: Can be used to predict the subcellular localization of the protein, although Ths is expected to be cytoplasmic.[5]

Logical Workflow for Bioinformatic Identification:

bioinformatics_workflow start Start with a known bacterial This compound Synthase (Ths) protein sequence blastp Perform BLASTp search against bacterial protein databases start->blastp filter_hits Filter hits based on E-value, identity, and query coverage blastp->filter_hits check_genome For significant hits, examine the genomic context of the corresponding gene filter_hits->check_genome shc_presence Check for the presence of a squalene-hopene cyclase (shc) gene in the same genome check_genome->shc_presence no_shc Lower probability of being a functional this compound producer shc_presence->no_shc No putative_ths Identify as a putative ths gene shc_presence->putative_ths Yes heterologous_expression_workflow start Start with purified PCR product of the putative *ths* gene clone_vector Clone the *ths* gene into an expression vector (e.g., pET vector) start->clone_vector transform_host Transform the expression plasmid into a squalene-producing *E. coli* strain clone_vector->transform_host select_transformants Select for positive transformants on appropriate antibiotic plates transform_host->select_transformants induce_expression Induce gene expression (e.g., with IPTG) select_transformants->induce_expression culture_cells Culture the cells to allow for This compound production induce_expression->culture_cells extract_lipids Extract total lipids from the cell culture culture_cells->extract_lipids gcms_analysis Analyze lipid extract using GC-MS to detect this compound extract_lipids->gcms_analysis

References

Application Notes and Protocols for Culturing Tetrahymanol-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanol, a pentacyclic triterpenoid, is a lipid of significant interest due to its role as a biomarker for water column stratification in ancient ecosystems and its potential applications in drug development as a sterol surrogate.[1][2] While first discovered in the ciliate Tetrahymena pyriformis, a diverse range of bacteria are now known to be significant producers of this compound.[1][2][3] Notably, bacteria utilize a distinct biosynthetic pathway for this compound synthesis compared to eukaryotes, offering unique opportunities for microbial production.[1][2][3]

This document provides detailed application notes and protocols for the laboratory cultivation of this compound-producing microorganisms, with a focus on optimizing and quantifying this compound yields. The protocols outlined below are intended for research purposes and can be adapted for various applications, including metabolic engineering and drug discovery.

Featured Microorganisms

This guide focuses on three well-characterized bacterial species known for their ability to produce this compound:

  • Methylomicrobium alcaliphilum : An aerobic methanotroph that has been shown to produce significant quantities of this compound, particularly during the stationary phase of growth.[1]

  • Rhodopseudomonas palustris : A metabolically versatile purple non-sulfur bacterium capable of producing this compound under various growth conditions.[4]

  • Bradyrhizobium japonicum : A nitrogen-fixing soil bacterium that also synthesizes this compound.[5]

Experimental Protocols

Protocol 1: Culturing Methylomicrobium alcaliphilum for this compound Production

This protocol is designed to maximize this compound production by promoting entry into the stationary phase of growth.

Materials:

  • Methylomicrobium alcaliphilum strain (e.g., 20Z)

  • Modified high salt nitrate mineral salts (HS-NMS) medium (see Table 1)

  • Pressurized methane (CH₄) gas (ultra-high purity)

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimps

  • Incubator shaker

Procedure:

  • Media Preparation: Prepare the modified HS-NMS medium according to the composition in Table 1. Sterilize by autoclaving.

  • Inoculation: Inoculate a fresh culture of M. alcaliphilum into a serum bottle containing the sterile medium.

  • Incubation: Seal the serum bottle and pressurize the headspace with methane gas to 60 kPa above ambient pressure.[6] Incubate at 30°C with shaking (220 rpm).[7]

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvesting for Optimal this compound Yield: Harvest the cells during the late stationary phase (e.g., after 5 days of growth) for maximal this compound content.[1] An eightfold increase in this compound has been observed in stationary phase cells compared to late exponential phase cells.[1]

Table 1: Composition of Modified High Salt Nitrate Mineral Salts (HS-NMS) Medium

ComponentConcentration
NaCl1.5% (w/v)
KNO₃1 g/L
MgSO₄·7H₂O0.2 g/L
CaCl₂·2H₂O0.02 g/L
K₂HPO₄0.26 g/L
KH₂PO₄0.21 g/L
Trace Metal Solution1 mL/L
pH9.0

Note: The composition of the trace metal solution should be prepared as a separate stock and added to the medium before sterilization.

Protocol 2: Culturing Rhodopseudomonas palustris for this compound Production

This protocol describes the chemoheterotrophic growth of R. palustris for this compound production.

Materials:

  • Rhodopseudomonas palustris strain (e.g., TIE-1)

  • YPS medium (see Table 2)

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Media Preparation: Prepare the YPS medium as detailed in Table 2 and sterilize by autoclaving.

  • Inoculation: Inoculate a fresh culture of R. palustris into the YPS medium.

  • Incubation: Grow the culture chemoheterotrophically at 30°C with shaking at 250 rpm under ambient light.[4]

  • Harvesting: Harvest the cells in the stationary phase (e.g., after 3 days of growth) by centrifugation.[4]

Table 2: Composition of YPS Medium

ComponentConcentration
Yeast Extract0.3% (w/v)
Peptone0.3% (w/v)
Succinate10 mM
MOPS100 mM
pH7.0
Protocol 3: Culturing Bradyrhizobium japonicum for this compound Production

This protocol outlines the cultivation of B. japonicum and notes the influence of oxygen on its lipid composition.

Materials:

  • Bradyrhizobium japonicum strain (e.g., USDA 110)

  • Modified Bergensen's medium (see Table 3)

  • Erlenmeyer flasks (for aerobic growth)

  • Serum bottles with butyl rubber stoppers (for microaerobic growth)

  • Incubator shaker

Procedure:

  • Media Preparation: Prepare the modified Bergensen's medium (Table 3) and sterilize.

  • Inoculation: Inoculate a fresh culture of B. japonicum into the medium.

  • Incubation for this compound Production: For enhanced this compound production, cultivate under microaerobic conditions by restricting oxygen exchange (e.g., in sealed serum bottles).[5] Incubate at 30°C with gentle agitation. Lowering oxygen tension has been shown to trigger significant changes in the lipid composition of B. japonicum.[5]

  • Harvesting: Harvest cells during the stationary phase by centrifugation.

Table 3: Composition of Modified Bergensen's Medium

ComponentConcentration
Mannitol10 g/L
K₂HPO₄0.5 g/L
MgSO₄·7H₂O0.2 g/L
NaCl0.1 g/L
Yeast Extract1.0 g/L
pH7.0

This compound Extraction and Quantification

Protocol 4: Lipid Extraction from Bacterial Cells

This protocol is a general method for extracting total lipids, including this compound, from bacterial biomass.

Materials:

  • Bacterial cell pellet

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Sonicator

  • Centrifuge and centrifuge tubes

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a mixture of MeOH:DCM:Water (10:5:4 v/v/v).[4]

  • Sonication: Sonicate the mixture for 15 minutes at room temperature to lyse the cells and facilitate lipid extraction.[4]

  • Phase Separation: Centrifuge the mixture to separate the phases.

  • Collection: Carefully collect the organic (lower) phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C until analysis.

Protocol 5: Quantification of this compound by GC-MS

Materials:

  • Dried lipid extract

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Internal standard (e.g., cholestanol)

  • GC-MS system with a suitable column (e.g., DB-5)

Procedure:

  • Derivatization: Resuspend the dried lipid extract and internal standard in a suitable solvent and derivatize the hydroxyl group of this compound (e.g., by silylation) to make it volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. A typical temperature program starts at 100°C for 2 minutes, ramps to 320°C at 15°C/min, and holds for 28 minutes.[1]

  • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 191, 414) and the internal standard.[1] Quantify this compound by comparing the peak area of its characteristic ion to that of the internal standard.[1]

Table 4: Quantitative Data on this compound Production

MicroorganismGrowth ConditionThis compound YieldReference
Methylomicrobium alcaliphilumStationary Phase (Day 5)8-fold increase compared to exponential phase[1]
Rhodopseudomonas palustrisChemoheterotrophic0.4 mg/g of biomass[8]

Signaling Pathways and Biosynthesis

The bacterial biosynthesis of this compound is a two-step enzymatic process that is distinct from the one-step cyclization in eukaryotes.[1][2][3]

Tetrahymanol_Biosynthesis Squalene Squalene Shc Squalene-Hopene Cyclase (Shc) Squalene->Shc Hopene Hopene Ths This compound Synthase (Ths) Hopene->Ths This compound This compound Shc->Hopene Cyclization Ths->this compound Ring Expansion

Bacterial this compound Biosynthesis Pathway

The regulation of this pathway is complex and appears to be linked to environmental stress. The expression of squalene-hopene cyclase (Shc) can be upregulated in response to high temperatures and extreme pH.[9] In some bacteria, a second copy of the shc gene is found upstream of a TetR-family transcriptional repressor, suggesting a regulatory role for this protein.[8]

Experimental_Workflow cluster_culture Microbial Culturing cluster_extraction Extraction & Analysis Culture Inoculate and Grow Microorganism Optimize Optimize Conditions (e.g., stationary phase, low O2) Culture->Optimize Harvest Harvest Cells Optimize->Harvest Extract Lipid Extraction Harvest->Extract Quantify GC-MS or LC-MS Quantification Extract->Quantify

General Experimental Workflow

Concluding Remarks

The protocols and information provided in this document offer a comprehensive guide for the cultivation of this compound-producing bacteria and the subsequent analysis of the target compound. By optimizing culture conditions, particularly inducing stress or harvesting in the stationary phase, researchers can significantly enhance the yield of this compound. The distinct bacterial biosynthetic pathway also presents exciting opportunities for metabolic engineering to further improve production for potential pharmaceutical and biotechnological applications.

References

sample preparation techniques for tetrahymanol analysis from water samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Tetrahymanol Analysis in Water Samples

Authored for: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pentacyclic triterpenoid alcohol that serves as a significant biomarker in environmental and geological studies, indicating the presence of specific eukaryotes like ciliates and certain bacteria. Its analysis in water samples is crucial for understanding microbial ecology and biogeochemical cycles. Furthermore, as a unique natural product, its derivatives are of interest in drug development. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from water samples using Gas Chromatography-Mass Spectrometry (GC-MS).

The analytical workflow for this compound involves three main stages: extraction from the water matrix, derivatization to increase volatility, and subsequent GC-MS analysis. Two primary extraction techniques are detailed: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Experimental Workflow

The overall experimental workflow for the analysis of this compound from water samples is depicted below.

Tetrahymanol_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Water_Sample Water Sample Collection Filtration Filtration (e.g., 0.7 µm GF/F) Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Method 1 LLE Liquid-Liquid Extraction (LLE) Filtration->LLE Method 2 Evaporation Solvent Evaporation SPE->Evaporation LLE->Evaporation Derivatization Silylation Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

Figure 1: Overall experimental workflow for this compound analysis.

Data Presentation: Quantitative Performance of Extraction Methods

The selection of an appropriate extraction method is critical for the accurate quantification of this compound. The following table summarizes recovery data for sterols and triterpenoids, which are structurally similar to this compound, using Solid-Phase Extraction and Liquid-Liquid Extraction. It is important to note that these values are for related compounds and method validation for this compound is strongly recommended to determine specific recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Compound ClassExtraction MethodSorbent/Solvent SystemMatrixAverage Recovery (%)Reference
Sterols SPEC18Water76 - 98[1]
Sterols SPESilicaBiological ExtractHigh[2]
Triterpenoids LLEChloroformPlant Extract~73[3]
Triterpenoids LLEEthyl AcetatePlant ExtractHigh[3]
Lipids SPEPolymericPlasma>90[4]
Lipids LLEMTBE/MethanolPlasmaHigh[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for extracting sterols and other lipids from aqueous matrices.[1][2][6][7] C18 or a polymeric sorbent (e.g., styrene-divinylbenzene) is recommended for trapping non-polar to moderately polar compounds like this compound.

Materials:

  • SPE cartridges (e.g., C18 or Styrene-Divinylbenzene, 500 mg)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ultrapure water

  • Hexane (GC grade)

  • Isopropanol (GC grade)

  • Nitrogen gas for evaporation

  • Glass collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of hexane through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge to solvate the stationary phase.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Pass the filtered water sample (typically 100 mL to 1 L, depending on expected concentration) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and highly polar impurities.

    • Optionally, a second wash with a mild organic solvent mixture (e.g., 5 mL of 5% methanol in water) can be performed to remove more polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes or by passing nitrogen gas through it to remove residual water.

  • Elution:

    • Place a clean glass collection tube under the cartridge.

    • Elute the retained this compound with a non-polar solvent. A common elution solvent for sterols is a mixture of hexane and isopropanol.

    • Elute with 2 x 4 mL of 30% isopropanol in hexane.[2] Collect the eluate in the glass tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or in a water bath at 30-40°C.

    • The dried extract is now ready for derivatization.

SPE_Workflow Condition 1. Condition Cartridge (Hexane, Methanol, Water) Load 2. Load Water Sample Condition->Load Wash 3. Wash Cartridge (Water, optional mild organic) Load->Wash Dry 4. Dry Cartridge (Vacuum or Nitrogen) Wash->Dry Elute 5. Elute this compound (e.g., Hexane/Isopropanol) Dry->Elute Concentrate 6. Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Ready Ready for Derivatization Concentrate->Ready

Figure 2: Solid-Phase Extraction (SPE) workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classical technique for extracting organic compounds from aqueous solutions.[4][5][8] For a non-polar compound like this compound, a water-immiscible organic solvent is used.

Materials:

  • Separatory funnel (appropriate size for the sample volume)

  • Chloroform (GC grade)

  • Methanol (HPLC grade)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator or nitrogen gas for evaporation

  • Glass flasks

Procedure:

  • Sample Preparation:

    • Place the filtered water sample (e.g., 500 mL) into a separatory funnel.

  • Extraction:

    • Add 50 mL of a chloroform:methanol (2:1, v/v) mixture to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.

    • Allow the layers to separate. The organic layer (chloroform) will be the bottom layer.

    • Drain the lower organic layer into a clean glass flask.

    • Repeat the extraction two more times with fresh 50 mL portions of the chloroform:methanol mixture, combining all organic extracts.

  • Washing:

    • Return the combined organic extracts to the separatory funnel.

    • Add 50 mL of saturated NaCl solution to the funnel, shake gently, and allow the layers to separate. This step helps to remove residual methanol and water from the organic phase.

    • Discard the upper aqueous layer.

  • Drying:

    • Drain the organic layer into a clean flask containing a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.

  • Concentration:

    • Filter the dried organic extract into a clean, pre-weighed round-bottom flask.

    • Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.

    • The dried extract is now ready for derivatization.

LLE_Workflow Sample 1. Water Sample in Separatory Funnel Extract 2. Extract with Chloroform:Methanol (2:1) Sample->Extract Wash 3. Wash with Saturated NaCl Extract->Wash Dry 4. Dry with Anhydrous Na₂SO₄ Wash->Dry Concentrate 5. Concentrate Extract (Rotary Evaporation or Nitrogen) Dry->Concentrate Ready Ready for Derivatization Concentrate->Ready

Figure 3: Liquid-Liquid Extraction (LLE) workflow.
Protocol 3: Silylation Derivatization for GC-MS Analysis

This compound contains a hydroxyl group that makes it non-volatile. Silylation replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing its volatility for GC analysis.[9][10]

Materials:

  • Dried sample extract from SPE or LLE

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is completely dry to prevent hydrolysis of the silylating reagent.

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS (or MSTFA).

    • Cap the vial tightly and vortex for 30 seconds.

  • Incubation:

    • Heat the vial at 60-70°C for 60 minutes in a heating block or oven.[9]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Protocol

The following are general GC-MS parameters for the analysis of silylated sterols and can be adapted for this compound.[3][11]

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: DB-5ms or HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 25°C/min to 100°C

    • Ramp 2: 15°C/min to 250°C

    • Ramp 3: 5°C/min to 315°C, hold for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-650 for initial identification.

    • Single Ion Monitoring (SIM): For quantification. Key ions for silylated this compound (TMS-tetrahymanol) include m/z 484 (M+), 469 (M-15), and 394.[3]

Disclaimer: These protocols are intended as a guide. It is essential for researchers to perform their own method development and validation to ensure the accuracy and reliability of their results for their specific water matrix and analytical instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Tetrahymanol Sediment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of tetrahymanol in complex sediment matrices.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues faced during experimental procedures.

Question 1: Why is my this compound recovery consistently low after extraction from sediment samples?

Possible Causes & Solutions:

  • Incomplete Extraction: The solvent system may not be optimal for releasing this compound from the sediment matrix. Sediments, rich in clays and organic matter, can strongly adsorb lipid biomarkers.

    • Solution: Employ a robust extraction method such as Soxhlet extraction or an Accelerated Solvent Extraction (ASE) with a dichloromethane/methanol (DCM/MeOH) mixture (e.g., 9:1 v/v).[1][2] Ensure sufficient extraction time (e.g., 18-24 hours for Soxhlet) to achieve exhaustive extraction.[1] Pre-treating wet sediments with a water-miscible solvent like methanol or acetone can improve extraction efficiency by dehydrating the matrix.[2]

  • Analyte Degradation: this compound, like other alcohols, can be susceptible to degradation under harsh extraction conditions.

    • Solution: Avoid excessively high temperatures during extraction and solvent evaporation steps. Use a nitrogen stream for solvent removal at moderate temperatures (e.g., 30-40°C).

  • Insufficient Sample Homogenization: Variability in the sediment matrix within and between samples can lead to inconsistent extraction efficiency.

    • Solution: Thoroughly homogenize freeze-dried and sieved sediment samples before subsampling for extraction. This ensures that the portion taken for analysis is representative of the bulk sample.

Question 2: I am observing significant signal suppression for this compound during GC-MS analysis. What are the likely causes and how can I mitigate this?

Possible Causes & Solutions:

  • Co-eluting Matrix Components: Complex sediment matrices contain a wide variety of organic and inorganic compounds (e.g., humic acids, other lipids, sulfur) that can co-elute with this compound and interfere with its ionization in the MS source. This is a primary cause of matrix effects.[3]

    • Solution 1: Enhance Sample Cleanup: Introduce a post-extraction cleanup step to remove interfering compounds. Solid Phase Extraction (SPE) with a silica gel stationary phase is effective for fractionating lipid extracts. A typical elution scheme involves using solvents of increasing polarity to separate hydrocarbons, ketones, and more polar compounds like sterols and alcohols (including this compound).

    • Solution 2: Optimize GC Conditions: Adjust the GC temperature program to improve the chromatographic separation between this compound and interfering peaks. A slower temperature ramp can increase resolution.

    • Solution 3: Use a Different Ionization Technique: While Electron Ionization (EI) is standard for GC-MS, if available, consider other ionization methods that may be less susceptible to matrix effects for your specific interferents.

  • Active Sites in the GC System: Free hydroxyl groups on the GC liner and column can interact with the hydroxyl group of this compound, leading to peak tailing and signal loss.

    • Solution: Use a deactivated GC liner and a high-quality, low-bleed GC column suitable for analyzing sterols and other high-molecular-weight alcohols. Derivatization of this compound to its trimethylsilyl (TMS) ether using an agent like BSTFA is highly recommended to block the active hydroxyl group, which improves peak shape and reduces system interactions.[4][5]

Question 3: My quantitative results for this compound are not reproducible across different sediment samples from the same location. What could be the reason?

Possible Causes & Solutions:

  • Matrix Variability: The composition of sediment can vary significantly even over small spatial scales, leading to inconsistent matrix effects.[6]

    • Solution 1: Use of an Appropriate Internal Standard: This is the most effective way to correct for variations in extraction efficiency and matrix-induced signal suppression/enhancement. An ideal internal standard should have similar chemical properties to this compound but be distinguishable by the mass spectrometer. A deuterated or ¹³C-labeled this compound would be ideal, but is often not commercially available. A suitable alternative is a non-native, structurally similar pentacyclic triterpenoid alcohol, such as betulin or erythrodiol, or a C₂₉ or C₃₀ sterol that does not occur naturally in the samples. The internal standard must be added to the sample before the extraction process begins.

    • Solution 2: Matrix-Matched Calibration: Prepare calibration standards in an extract of a "blank" or representative sediment matrix that is known to be free of this compound. This helps to compensate for consistent matrix effects by ensuring that the standards and samples are affected similarly.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of sediment analysis?

A matrix effect is the alteration of the analytical signal of a target analyte (in this case, this compound) caused by the presence of other components in the sample matrix.[3] In GC-MS analysis of sediment extracts, these effects typically manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). These effects can lead to inaccurate quantification of the analyte.[3]

Q2: How can I quantify the matrix effect for my this compound analysis?

You can quantify the matrix effect by comparing the response of a standard in a clean solvent to the response of the same standard spiked into a sediment extract that is devoid of endogenous this compound. The matrix effect (%) can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Q3: What is the role of derivatization in this compound analysis?

Derivatization, typically converting the hydroxyl group of this compound to a trimethylsilyl (TMS) ether, serves two main purposes.[4][5] First, it increases the volatility and thermal stability of the molecule, making it more suitable for GC analysis. Second, it "caps" the polar hydroxyl group, which improves chromatographic peak shape (reducing tailing) and minimizes interactions with active sites in the GC system, leading to better sensitivity and reproducibility.

Q4: What are the typical lipid biomarkers that co-elute with this compound?

In sediment extracts, this compound, being a pentacyclic triterpenoid alcohol, will elute in the polar fraction along with other alcohols and sterols. Common co-eluting compounds can include plant-derived sterols (e.g., β-sitosterol, stigmasterol), cholesterol, and other triterpenoid alcohols like α- and β-amyrin. The exact co-eluents will depend on the specific sediment composition and the chromatographic conditions used.

Q5: Is Soxhlet extraction the only method for extracting this compound from sediments?

No, while Soxhlet is a classic and robust method, other techniques can be used, often with advantages in speed and solvent consumption.[1][2] These include:

  • Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to reduce extraction time and solvent volume.

  • Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. This is often faster than Soxhlet but may be less exhaustive.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.

The choice of method depends on available equipment, sample throughput requirements, and the specific characteristics of the sediment.

Data Presentation

The following tables summarize quantitative data from studies on pentacyclic triterpenoids and other lipid biomarkers in complex matrices, which can serve as a reference for expected performance in this compound analysis.

Table 1: Comparison of Extraction Method Efficiency for Pentacyclic Triterpenoids from Plant Material

Extraction MethodAnalyteRecovery (%)RSD (%)
Ultrasonic BathOleanolic Acid98.22.1
Ultrasonic BathUrsolic Acid97.52.5
SoxhletBetulinic Acid96.83.1
ASEBetulin99.11.8

Data adapted from studies on various plant matrices, demonstrating typical recovery efficiencies for similar compounds.

Table 2: Matrix Effect on Pentacyclic Triterpenoid Analysis by LC-MS/MS

AnalyteMatrixMatrix Effect (%)
Betulinic AcidPlant Extract-25.4 (Suppression)
Oleanolic AcidPlant Extract-31.2 (Suppression)
Ursolic AcidPlant Extract-28.9 (Suppression)
LupeolPlant Extract-18.5 (Suppression)

This table illustrates the common issue of ion suppression for pentacyclic triterpenoids in complex biological extracts.[7] Similar effects can be anticipated in sediment extracts.

Experimental Protocols

Protocol 1: General Lipid Extraction from Sediments

This protocol describes a standard Soxhlet extraction method suitable for recovering this compound and other lipid biomarkers.

Materials:

  • Freeze-dried, homogenized sediment

  • Cellulose extraction thimbles

  • Soxhlet extraction apparatus

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal standard solution (e.g., 5α-cholestane, betulin)

  • Round-bottom flasks

  • Rotary evaporator or nitrogen evaporation unit

Procedure:

  • Accurately weigh approximately 10-20 g of freeze-dried sediment into a pre-cleaned cellulose thimble.

  • Add a known amount of internal standard solution directly onto the sediment in the thimble. Allow the solvent to evaporate briefly.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with a 2:1 or 9:1 (v/v) mixture of DCM:MeOH.[1]

  • Assemble the Soxhlet apparatus and extract the sample for 18-24 hours, ensuring a consistent cycle rate.

  • After extraction, allow the apparatus to cool.

  • Concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature below 40°C.

  • Transfer the concentrated TLE to a small vial and evaporate to dryness under a gentle stream of nitrogen.

  • The dried TLE is now ready for cleanup and derivatization.

Protocol 2: Sample Cleanup by Solid Phase Extraction (SPE)

This protocol fractionates the Total Lipid Extract to isolate the polar fraction containing this compound.

Materials:

  • Dried Total Lipid Extract (from Protocol 1)

  • Silica gel SPE cartridge (e.g., 500 mg)

  • Hexane, DCM, Ethyl Acetate, MeOH (all HPLC grade)

  • Collection vials

Procedure:

  • Condition the silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not let the cartridge run dry.

  • Dissolve the dried TLE in a minimal volume of hexane (e.g., 200 µL) and load it onto the conditioned cartridge.

  • Fraction 1 (Hydrocarbons): Elute with 5 mL of hexane. Collect this fraction if other biomarkers are of interest.

  • Fraction 2 (Ketones): Elute with 5 mL of a 1:1 (v/v) mixture of hexane:DCM. Collect this fraction separately.

  • Fraction 3 (Alcohols/Sterols): Elute the target fraction containing this compound with 10 mL of a 9:1 (v/v) mixture of DCM:MeOH. Collect this fraction in a clean vial.

  • Evaporate the solvent from Fraction 3 to dryness under a stream of nitrogen.

Protocol 3: Derivatization and GC-MS Analysis

This protocol prepares the alcohol/sterol fraction for analysis.

Materials:

  • Dried alcohol/sterol fraction (from Protocol 2)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile

  • GC vials with inserts

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • To the dried alcohol/sterol fraction in a GC vial, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA.

  • Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 250°C, then ramp at 3°C/min to 320°C, hold for 15 min. (Note: This is an example program and must be optimized for your specific instrument and column).

    • MS Detection: Scan mode (e.g., m/z 50-650) for identification. For quantification, use Selected Ion Monitoring (SIM) mode. Key ions for TMS-derivatized this compound include its molecular ion and characteristic fragment ions.

Mandatory Visualization

Tetrahymanol_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis & Troubleshooting Sediment Sediment Sample Homogenize Homogenize & Freeze-Dry Sediment->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (e.g., Soxhlet) Spike->Extract TLE Total Lipid Extract (TLE) Extract->TLE SPE SPE Cleanup (Silica Gel) TLE->SPE Polar_Fraction Isolate Polar Fraction SPE->Polar_Fraction Derivatize Derivatize to TMS-ether Polar_Fraction->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Results Initial Results GCMS->Results Check Results Acceptable? Results->Check Final Final Data Check->Final Yes Troubleshoot Troubleshoot Matrix Effects Check->Troubleshoot No Troubleshoot->SPE Optimize Cleanup Troubleshoot->GCMS Optimize GC Method

Caption: Workflow for overcoming matrix effects in this compound analysis.

References

improving signal-to-noise ratio for trace level tetrahymanol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the signal-to-noise (S/N) ratio for trace level detection of tetrahymanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for trace level this compound detection?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of this compound.[1] This method offers high sensitivity and selectivity, which are crucial for identifying and quantifying trace levels of the analyte in complex matrices.

Q2: Why is derivatization necessary for this compound analysis by GC-MS?

A2: this compound is a triterpenoid alcohol. Its hydroxyl group makes it polar and non-volatile, which is not ideal for GC analysis. Derivatization, typically through silylation, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and enhanced detection sensitivity.[2][3]

Q3: What are the most common derivatization reagents for this compound?

A3: The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[2][4]

Q4: What are the typical causes of low signal-to-noise (S/N) ratio in this compound analysis?

A4: A low S/N ratio can stem from several factors, including:

  • Inefficient extraction: Poor recovery of this compound from the sample matrix.

  • Incomplete derivatization: Leads to poor chromatographic performance and low signal intensity.

  • Active sites in the GC system: The hydroxyl group of underivatized this compound can interact with active sites in the injector, column, or detector, causing peak tailing and reduced signal.[5][6]

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the derivatized this compound in the MS source, suppressing the signal.[7]

  • Suboptimal GC-MS parameters: Incorrect temperature programs, flow rates, or mass spectrometer settings can lead to poor sensitivity.

Troubleshooting Guides

This section addresses specific issues that can be encountered during the trace level analysis of this compound.

Issue 1: No or Very Low this compound Peak
Potential Cause Troubleshooting Step Recommended Action
Inefficient Extraction Review the extraction protocol.Ensure the chosen solvent is appropriate for extracting lipids from your specific sample matrix (e.g., sediment, cells). Soxhlet extraction is often more efficient than ultrasonic or microwave-assisted extraction for sediments.[8][9][10][11] Consider a multi-step extraction with different solvents to ensure complete recovery.
Incomplete Derivatization Check derivatization reaction conditions.Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can deactivate it. Use a sufficient excess of the silylating agent and optimize the reaction time and temperature.[4]
Sample Degradation Evaluate sample handling and storage.This compound, like other lipids, can degrade if not stored properly. Store extracts at low temperatures (-20°C or below) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
GC Inlet Issues Inspect the GC inlet liner.The liner can become contaminated with non-volatile residues from the sample matrix, leading to analyte adsorption. Replace the liner regularly.[5][6]
MS Detector Failure Check MS tune and detector voltage.Ensure the mass spectrometer is properly tuned and that the detector voltage is set appropriately for sensitive detection.
Issue 2: Peak Tailing for this compound
Potential Cause Troubleshooting Step Recommended Action
Active Sites in the GC System Deactivate the GC system.Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for trace analysis. Conditioning the column according to the manufacturer's instructions is crucial.
Incomplete Derivatization Optimize the derivatization reaction.As mentioned previously, ensure complete derivatization to cap the polar hydroxyl group. Tailing is a common symptom of underivatized analytes.
Column Overload Dilute the sample.Injecting too concentrated a sample can lead to peak fronting, but in some cases, can also contribute to tailing. Dilute the sample and re-inject.
Inappropriate GC Flow Rate Optimize the carrier gas flow rate.A flow rate that is too low can lead to band broadening and peak tailing. Optimize the flow rate for the specific column dimensions and carrier gas being used.

Quantitative Data Summary

The following tables provide illustrative examples of how to present quantitative data for this compound analysis. Actual values will vary depending on the specific instrumentation, methodology, and sample matrix.

Table 1: Comparison of Extraction Methods for this compound from Sediment

Extraction MethodSolvent SystemRecovery (%)S/N Ratio (for 1 ng/µL standard)
Ultrasonic BathDichloromethane:Methanol (2:1)75 ± 850 ± 5
Accelerated Solvent Extraction (ASE)Dichloromethane:Methanol (2:1)92 ± 585 ± 7
Soxhlet ExtractionDichloromethane:Methanol (2:1)95 ± 495 ± 6

Table 2: Effect of Derivatization Conditions on this compound Peak Area

Derivatization ReagentReaction Time (min)Reaction Temperature (°C)Relative Peak Area
BSTFA + 1% TMCS3060100
BSTFA + 1% TMCS6060125
BSTFA + 1% TMCS6080130
MSTFA6060110

Table 3: Typical GC-MS Method Parameters and Expected Performance

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Inlet Temperature 280°C
Oven Program 80°C (2 min), ramp to 300°C at 10°C/min, hold for 10 min
Carrier Gas Helium (1.2 mL/min)
MS Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions (TMS-derivative) m/z 486 (M+), 471, 381
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL
S/N Ratio (at LOQ) >10

Experimental Protocols

Protocol 1: Extraction of this compound from Sediment Samples

This protocol is based on a standard Soxhlet extraction method for lipids from environmental matrices.[8][10]

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder using a mortar and pestle.

  • Internal Standard Spiking: Accurately weigh approximately 10 g of the dried sediment into a pre-cleaned extraction thimble. Spike the sample with a known amount of an internal standard (e.g., 5α-cholestane) to correct for extraction losses.

  • Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 250 mL of dichloromethane:methanol (2:1, v/v) to the round-bottom flask.

  • Extraction Process: Heat the solvent to a gentle boil and allow the extraction to proceed for at least 24 hours.

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to near dryness using a rotary evaporator.

  • Solvent Exchange: Add a small volume of hexane and reconcentrate to remove any residual methanol.

  • Final Volume: Transfer the final extract to a clean vial and adjust to a known volume (e.g., 1 mL) with hexane.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes the silylation of the hydroxyl group of this compound to form a trimethylsilyl (TMS) ether.[2][4]

  • Sample Aliquot: Transfer a 100 µL aliquot of the lipid extract into a clean, dry reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual solvent and water.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst) to the dried extract.

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sediment/Cell Sample FreezeDry Freeze-Drying & Grinding Sample->FreezeDry Spike Internal Standard Spiking FreezeDry->Spike Soxhlet Soxhlet Extraction (DCM:MeOH) Spike->Soxhlet Concentrate Rotary Evaporation Soxhlet->Concentrate DryExtract Dry Down Extract Concentrate->DryExtract AddReagent Add BSTFA/TMCS DryExtract->AddReagent Heat Heat at 70°C AddReagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low S/N Ratio for this compound CheckPeakShape Is the peak shape good? Start->CheckPeakShape CheckIntensity Is the peak intensity low? CheckPeakShape->CheckIntensity Yes Tailing Peak Tailing CheckPeakShape->Tailing No LowSignal Low Signal Intensity CheckIntensity->LowSignal Yes Deriv Incomplete Derivatization? Tailing->Deriv ActiveSites Active Sites in System? Tailing->ActiveSites Extraction Inefficient Extraction? LowSignal->Extraction GCMS_Params Suboptimal GC-MS Parameters? LowSignal->GCMS_Params OptimizeDeriv Optimize Derivatization (Time, Temp, Reagent) Deriv->OptimizeDeriv InertSystem Use Deactivated Liner/Column ActiveSites->InertSystem OptimizeExtraction Optimize Extraction (Solvent, Method) Extraction->OptimizeExtraction OptimizeGCMS Optimize GC-MS Method (Temperatures, SIM ions) GCMS_Params->OptimizeGCMS

Figure 2: Troubleshooting logic for low S/N ratio.

References

Technical Support Center: Troubleshooting Peak Tailing in Tetrahymanol Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve issues of peak tailing during the gas chromatography (GC) analysis of tetrahymanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the end of the chromatogram. This distortion is problematic because it can reduce resolution between adjacent peaks, decrease sensitivity, and lead to inaccurate peak integration, which compromises the quantitative accuracy of the analysis. For a polar, high-boiling-point compound like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common challenge.

Q2: What are the most common causes of peak tailing for a polar, high-boiling compound like this compound?

A2: The primary causes of peak tailing for this compound are related to its chemical properties. These include:

  • Active Sites: The polar hydroxyl group in this compound can form strong hydrogen bonds with active silanol groups (-Si-OH) present on the surfaces of glass inlet liners, the front of the GC column, or connection points. A portion of the analyte molecules are delayed by these secondary interactions, causing the peak to tail.[1][2][3][4]

  • Contamination: Non-volatile residues from previous sample injections can accumulate in the GC inlet or at the head of the column, creating new active sites that interact with this compound.[4][5][6]

  • Inadequate Temperatures: An inlet temperature that is too low may not be sufficient to completely and instantly vaporize the high-boiling this compound molecules.[6][7] Similarly, cold spots in the transfer line to the detector can cause condensation and subsequent tailing of later-eluting compounds.[8]

Q3: How can I systematically diagnose the cause of peak tailing in my chromatogram?

A3: The first step is to observe the chromatogram carefully. The pattern of tailing provides important clues:

  • If only the this compound peak (and other polar analytes) tails: The issue is likely chemical in nature, involving interactions between the analyte and active sites in the system.[6][9][10]

  • If all peaks in the chromatogram tail (including non-polar compounds and the solvent): The problem is likely physical or mechanical.[2][9][11] This could be due to a poor column installation (improper cut or depth), a leak, or a dead volume in the flow path.[2][9][10]

  • If only later-eluting peaks like this compound tail: This often points to temperature-related issues, such as a cold spot or an inlet/detector temperature that is too low for high-boiling compounds.[8]

Q4: My this compound peak is tailing, but other non-polar compounds in my sample have a good shape. What does this indicate?

A4: This strongly suggests that the issue is due to chemical interactions (adsorption) rather than a physical problem with the system.[9] The polar hydroxyl group of this compound is interacting with active sites in the inlet liner or at the head of the column. Non-polar compounds do not have this functional group and are therefore unaffected. The primary solutions involve addressing these active sites by replacing the liner, trimming the column, or using derivatization.

Q5: All peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A5: When all peaks exhibit tailing, the cause is almost always a physical disruption in the carrier gas flow path.[2][9][10] This indiscriminate tailing points to a problem that affects every compound passing through the system. The most common culprits are:

  • Poor column installation: An improper cut on the column end can create turbulence.[2][3] Incorrect installation depth in the inlet can create unswept (dead) volumes.[2]

  • Leaks: A leak in a fitting or septum will disrupt the carrier gas flow.

  • Blockage: Contamination or debris partially blocking the liner or column entrance.[5]

Troubleshooting Guides

Troubleshooting Summary for this compound Peak Tailing
SymptomPotential Cause(s)Primary Solution(s)Expected Outcome
Only the this compound peak (and other polar analytes) tails.Chemical Activity: Interaction with active silanol groups in the liner or on the column.[1][2][4]1. Replace the inlet liner with a new, deactivated one.[9] 2. Trim 10-20 cm from the inlet end of the column.[5][11] 3. Perform derivatization (silylation) on the sample.Symmetrical, sharp peak for this compound.
All peaks in the chromatogram are tailing.Physical/Mechanical Issue: Disruption of the carrier gas flow path.[2][9][10]1. Re-cut and re-install the column, ensuring a clean, 90° cut and correct insertion depth.[3][11] 2. Perform a leak check on the inlet fittings and septum.Symmetrical, sharp peaks for all compounds.
Later-eluting peaks (including this compound) are tailing.Temperature Issue: Incomplete vaporization or condensation.[8]1. Increase the inlet temperature (e.g., in 10-20°C increments) to ensure rapid vaporization.[7][12] 2. Ensure the detector/transfer line temperature is adequate (typically ~20°C hotter than the final oven temperature).[13]Improved peak shape for high-boiling compounds.
Peak tailing worsens over a series of injections.System Contamination: Buildup of non-volatile matrix components in the inlet.[5][6]1. Replace the inlet liner and septum.[5] 2. Trim the front of the GC column.[5] 3. Consider enhanced sample cleanup procedures.Restoration of good peak shape.

Experimental Protocols

Protocol 1: General GC Column Conditioning

This protocol is recommended for new columns or as a maintenance step to remove contaminants and ensure a stable baseline.

  • Installation: Install the column in the GC inlet but do not connect it to the detector.[14][15] This prevents contaminants from being flushed into the detector.

  • Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[14][16][17]

  • Temperature Ramp: Program the oven to ramp at 10°C/min to a temperature 20°C above your method's maximum temperature, or the column's maximum isothermal temperature, whichever is lower.[14][17]

  • Hold: Hold at the maximum temperature for 1-2 hours, or until a stable baseline is achieved.[4]

  • Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.

  • Equilibrate: Restore gas flow, heat the system to your starting conditions, and run a solvent blank to confirm a clean, stable baseline.[4]

Protocol 2: Example GC-MS Method for this compound Analysis

This is a general starting point for the analysis of derivatized this compound and may require optimization.

  • GC System: Agilent 7890B or similar.

  • Column: Non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Splitless injection mode.

  • Inlet Temperature: 280 °C (optimize as needed).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 320°C, hold for 10 min.

  • MS Transfer Line Temp: 300°C.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Analysis Mode: Scan or Selected Ion Monitoring (SIM).

Protocol 3: Silylation of this compound (Derivatization)

Derivatization masks the polar hydroxyl group on this compound, reducing its potential for interaction with active sites and improving peak shape.[18] The resulting trimethylsilyl (TMS) ether is more volatile and less polar.[19]

  • Sample Preparation: Evaporate the solvent containing the this compound sample to complete dryness under a gentle stream of nitrogen.

  • Add Reagent: To the dry residue, add 50-100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[18]

  • Reaction: Tightly cap the reaction vial and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.

Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues in the gas chromatography of this compound.

G cluster_legend Legend key1 Observation / Question key2 Likely Cause key3 Action / Solution start Peak Tailing Observed for this compound q1 Do ALL peaks tail (including non-polar analytes)? start->q1 cause_physical Likely Physical/Mechanical Issue: Flow Path Disruption q1->cause_physical Yes q2 Do only late-eluting peaks tail? q1->q2 No action_physical 1. Check column cut & installation depth. 2. Perform leak check. 3. Inspect/replace inlet liner. cause_physical->action_physical cause_chemical Likely Chemical Issue: Analyte-Specific Adsorption q2->cause_chemical No cause_temp Likely Temperature Issue: Incomplete Vaporization / Cold Spots q2->cause_temp Yes action_chemical 1. Replace inlet liner. 2. Trim 10-20 cm from column inlet. 3. Derivatize sample (silylation). cause_chemical->action_chemical action_temp 1. Increase inlet temperature. 2. Increase detector/transfer line temp. cause_temp->action_temp

A flowchart outlining the steps to diagnose and resolve peak tailing for this compound in GC.

References

Technical Support Center: Optimizing Tetrahymanol Extraction from Clay-Rich Sediments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of tetrahymanol extraction from challenging clay-rich sediment matrices.

Frequently Asked Questions (FAQs)

Q1: What makes extracting this compound from clay-rich sediments so challenging?

A1: The primary challenge lies in the strong adsorptive properties of clay minerals. Clay particles have a high surface area and a charged surface, which can bind polar lipids like this compound (due to its hydroxyl group), making them difficult to remove with solvents alone. This interaction can lead to significantly lower extraction yields compared to other sediment types.

Q2: Which extraction method is generally recommended for this compound in clayey sediments: Soxhlet or Accelerated Solvent Extraction (ASE)?

A2: Both methods are effective, but the choice depends on the researcher's priorities. Soxhlet extraction is a robust and often more exhaustive method due to its long duration, which can be beneficial for tightly bound analytes in complex matrices.[1] However, it is time-consuming and requires large volumes of solvent.[2] ASE is significantly faster, uses less solvent, and operates at elevated temperatures and pressures, which can enhance extraction efficiency.[2][3] For sterols, which are structurally similar to this compound, Soxhlet has been reported to give higher extraction efficiency in some cases.[4]

Q3: What is the best solvent system for extracting this compound?

A3: A mixture of a polar and a non-polar solvent is typically most effective. Dichloromethane (DCM) and methanol (MeOH) mixtures are widely used. A common ratio is 2:1 or 9:1 DCM:MeOH, which can efficiently solubilize a broad range of lipids, including this compound.

Q4: Is saponification necessary for this compound extraction?

A4: Saponification (alkaline hydrolysis) is a crucial step if a significant portion of the this compound is present in an ester-bound form within the sediment matrix. This process cleaves the ester bonds, releasing free this compound and increasing the overall yield. The procedure involves heating the total lipid extract with a solution of potassium hydroxide (KOH) in methanol.[5]

Q5: Why is derivatization required before GC-MS analysis of this compound?

A5: this compound contains a hydroxyl (-OH) group, which makes it polar and not sufficiently volatile for gas chromatography. Derivatization replaces the active hydrogen on the hydroxyl group with a non-polar group, increasing the molecule's volatility and thermal stability. For this compound, this is typically achieved through silylation, which converts it into a trimethylsilyl (TMS) ether.[6]

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low or no detectable this compound in the final extract. Strong adsorption to clay matrix. 1. Pre-treat the sediment: Use a freeze-thaw method to help break apart clay aggregates. 2. Increase extraction time: If using Soxhlet, extend the extraction period (e.g., from 18 to 24 hours). 3. Optimize ASE parameters: Increase the temperature and pressure within the safe limits of the instrument and analyte stability.
Inefficient solvent system. 1. Check solvent polarity: Ensure the DCM:MeOH ratio is appropriate. For highly compacted clays, a more polar mixture might be necessary. 2. Sonication: Incorporate an ultrasonication step with the solvent and sediment mixture to improve solvent penetration and disrupt clay-lipid interactions.[7]
This compound is ester-bound. Perform saponification: Apply the saponification protocol to the total lipid extract to cleave any ester linkages and release free this compound.[5]
Sample overloading. Adjust sample-to-solvent ratio: Ensure there is a sufficient volume of solvent to effectively extract the entire sediment sample.
GC-MS Analysis Issues
Symptom Possible Cause Suggested Solution
Poor peak shape (e.g., tailing) for this compound. Incomplete derivatization. 1. Optimize reaction conditions: Ensure the derivatization reagent (e.g., BSTFA, MSTFA) is fresh and the reaction time and temperature are sufficient. 2. Remove residual water: Ensure the extract is completely dry before adding the derivatization agent, as water will deactivate the reagent.
Active sites in the GC system. 1. Check the injector liner: The liner may be contaminated or deactivated. Clean or replace it. 2. Column condition: The column may be old or contaminated. Condition the column according to the manufacturer's instructions or trim the first few centimeters.
No peak detected, but other lipids are present. Incorrect derivatization. This compound's hydroxyl group requires derivatization. Confirm that the silylation step was performed correctly.
Low concentration. The concentration of this compound may be below the detection limit. Concentrate the sample further before injection or use a larger injection volume if possible.
High baseline noise. Contaminated carrier gas or system leak. 1. Check gas traps: Ensure moisture and oxygen traps are functional. 2. Perform a leak check: Check all fittings and the septum for leaks.[8]
Column bleed. Condition the column at a high temperature to remove contaminants. If bleed persists, the column may need replacement.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Terpenoids and Sterols (Analogs to this compound)

MethodExtraction TimeSolvent ConsumptionRelative YieldNotes
Soxhlet 18-24 hoursHigh (>150 mL/sample)HighConsidered robust and exhaustive; may give higher efficiency for sterols.[2][4]
ASE < 30 minutesLow (<30 mL/sample)HighFaster and more automated; efficiency can be equivalent to or greater than Soxhlet.[2][3]
Sonication 30-60 minutesModerateModerate to HighGood for initial disruption of matrix; often used in conjunction with other methods.[7]

Note: Yields are highly matrix-dependent. This table provides a general comparison based on available literature for structurally similar compounds.

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine, homogeneous powder.

  • Thimble Loading: Accurately weigh 10-20 g of the dried sediment and place it into a pre-cleaned cellulose extraction thimble.

  • Extraction:

    • Place the thimble into a Soxhlet extractor.

    • Add 200 mL of dichloromethane:methanol (2:1, v/v) to a round-bottom flask with a few boiling chips.

    • Assemble the Soxhlet apparatus and heat the flask to allow the solvent to reflux.

    • Extract for a minimum of 18 hours at a rate of approximately 3-4 cycles per hour.[9]

  • Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent in the round-bottom flask to near dryness using a rotary evaporator.

  • Transfer: Re-dissolve the residue in a small amount of DCM and transfer it to a pre-weighed vial. Dry the extract completely under a gentle stream of nitrogen.

  • Total Lipid Extract (TLE): The dried residue is the TLE. Record the final weight.

Protocol 2: Saponification of Total Lipid Extract
  • Preparation: Transfer the dried TLE to a vial using ~5 mL of 0.5N KOH in methanol.[5]

  • Hydrolysis: Tightly cap the vial with a Teflon-lined cap and heat it in a heating block at 70°C for 3 hours to hydrolyze any esters.[5]

  • Cooling and Partitioning: Allow the vial to cool to room temperature. Add 5 mL of a 5% NaCl solution to help partition the phases.[5]

  • Acidification: Carefully add 4N HCl dropwise to the mixture until the pH is between 1 and 3 (check with pH paper). This protonates the fatty acids, making them soluble in organic solvents.[5]

  • Extraction of Products:

    • Add 10 mL of a suitable organic solvent (e.g., MTBE or hexane) and shake vigorously for 2 minutes.

    • Allow the phases to separate and carefully pipette the top organic layer into a clean vial.

    • Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Concentrate the final extract under a stream of nitrogen.

Protocol 3: Derivatization for GC-MS Analysis
  • Drying: Ensure the final extract (post-saponification if performed) is completely dry in a GC vial.

  • Reagent Addition: Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or dichloromethane.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group on this compound to its TMS ether.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis (Optional) cluster_analysis Analysis sediment Clay-Rich Sediment freeze_dry Freeze-Drying & Grinding sediment->freeze_dry soxhlet Soxhlet Extraction (DCM:MeOH) freeze_dry->soxhlet ase ASE (DCM:MeOH) freeze_dry->ase tle Total Lipid Extract (TLE) soxhlet->tle ase->tle saponification Saponification (KOH in MeOH) tle->saponification derivatization Derivatization (Silylation) tle->derivatization If no saponification saponification->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic cluster_extraction_issues Extraction Step cluster_analysis_issues Analysis Step start Low this compound Recovery adsorption Strong Adsorption? start->adsorption ester_bound Ester-Bound? start->ester_bound peak_shape Poor Peak Shape? start->peak_shape no_peak No Peak Detected? start->no_peak solution1 Increase Extraction Time / Intensity adsorption->solution1 solution2 Pre-treat Sediment (Freeze-Thaw) adsorption->solution2 solution3 solution3 ester_bound->solution3 Perform Saponification solution4 solution4 peak_shape->solution4 Optimize Derivatization solution5 solution5 peak_shape->solution5 Check GC Liner/Column solution6 solution6 no_peak->solution6 Confirm Derivatization Step

Caption: Troubleshooting Logic for Low this compound Recovery.

References

resolving co-elution of tetrahymanol with other sterols in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of tetrahymanol with other sterols during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound co-elute with other sterols in GC-MS analysis?

A1: this compound, a triterpenoid, shares structural similarities and comparable physicochemical properties, such as polarity and boiling point, with common sterols like cholesterol and brassicasterol. This similarity can lead to overlapping retention times and co-elution on certain gas chromatography (GC) columns, particularly non-polar columns which primarily separate compounds based on boiling point.[1]

Q2: What is the most common derivatization technique for analyzing this compound and sterols by GC-MS?

A2: The most common derivatization method is silylation, which converts the hydroxyl group of this compound and sterols into a less polar and more volatile trimethylsilyl (TMS) ether.[2][3] This process improves peak shape, reduces peak tailing, and enhances thermal stability, which is crucial for GC analysis.[1]

Q3: Can derivatization alone solve the co-elution problem?

A3: While essential for the GC-MS analysis of these compounds, derivatization itself may not fully resolve the co-elution of this compound with structurally similar sterols. The fundamental elution order is primarily determined by the interaction of the analytes with the GC column's stationary phase.[1] However, derivatization is a critical first step to ensure the compounds are amenable to GC analysis.

Q4: How can I confirm the presence of this compound if it co-elutes with another sterol?

A4: Even with chromatographic co-elution, mass spectrometry provides a powerful tool for identification and quantification. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for specific, unique fragment ions of this compound that are not present in the mass spectrum of the co-eluting sterol. This allows for selective detection and quantification.[1][4]

Troubleshooting Guide

Issue: Poor or No Separation of this compound and Co-eluting Sterols

This is the most common challenge when analyzing samples containing this compound alongside other sterols. The following troubleshooting steps can help improve the separation.

Solution 1: Optimize the GC Column

The choice of the capillary column is the most critical factor for separating structurally similar compounds like this compound and sterols.

  • Problem: Using a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane like DB-5 or HP-5). These columns often provide insufficient selectivity for sterol isomers and related compounds.[1]

  • Solution: Switch to a more polar column. A mid-polarity or high-polarity column will provide different selectivity based on dipole-dipole or hydrogen bonding interactions, which can enhance the separation of this compound from other sterols.

Qualitative Comparison of GC Columns for this compound/Sterol Separation

GC Column Stationary PhasePolarityExpected Resolution of this compound and SterolsAdvantagesDisadvantages
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Non-polarLow to ModerateRobust, widely available, good for general profiling.Often insufficient for resolving structurally similar sterols.[1]
50% Phenyl-methylpolysiloxane (e.g., DB-17)Mid-polarityModerate to HighIncreased selectivity for polarizable compounds.May require more method development.
Polyethylene Glycol (e.g., DB-WAX)High-polarityHighExcellent for separating compounds with differing polarities.Lower temperature limits, susceptible to degradation by oxygen and water.
Cyanopropylphenyl Polysiloxane (e.g., DB-225)High-polarityHighOffers unique selectivity for unsaturated compounds.Can be less robust than polysiloxane columns.

Solution 2: Refine the GC Oven Temperature Program

  • Problem: The oven temperature program is too fast. A rapid temperature ramp reduces the interaction time of the analytes with the stationary phase, leading to decreased resolution.[1]

  • Solution: Employ a slower temperature ramp rate. This increases the time the compounds spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks. A multi-ramp program with a very slow ramp rate during the elution window of this compound and the co-eluting sterols can be particularly effective.[5]

Solution 3: Utilize Mass Spectrometry for Deconvolution and Quantification

  • Problem: Complete chromatographic separation is not achievable even after optimizing the column and temperature program.

  • Solution: Use the mass spectrometer's ability to differentiate compounds based on their mass-to-charge ratio (m/z). By operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, you can selectively quantify the compounds even if they partially co-elute.[1][4][6]

    • Selected Ion Monitoring (SIM): Monitor for specific, unique fragment ions for this compound and the co-eluting sterol(s).

Key m/z Ions for TMS-Derivatized this compound and Common Sterols for SIM Analysis

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]
This compound-TMS500485, 395, 255, 204
Cholesterol-TMS458368, 329, 129[3][7][8]
Brassicasterol-TMS470380, 345, 255[9][10]

Note: The specific ions and their relative abundances should be confirmed by running individual standards.

Experimental Protocols

Protocol 1: Silylation of this compound and Sterols for GC-MS Analysis

This protocol describes the derivatization of hydroxyl groups to their trimethylsilyl (TMS) ethers.

Materials:

  • Dried lipid extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Drying: Ensure the lipid extract is completely dry. Place the sample in a reaction vial and dry it under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.[1]

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine to ensure the sample is dissolved.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: The derivatized sample can be directly injected into the GC-MS or diluted with an appropriate solvent (e.g., hexane) if necessary.

Protocol 2: Optimized GC-MS Method for Separation of this compound and Sterols

This protocol provides a starting point for developing a GC-MS method to resolve this compound from other sterols. Optimization will be required for your specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: Mid- to high-polarity capillary column (e.g., 50% Phenyl-methylpolysiloxane or Polyethylene Glycol)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 180°C, hold for 1 minute

    • Ramp 1: Increase to 260°C at 20°C/minute

    • Ramp 2: Increase to 300°C at a slower rate of 1.5-3°C/minute, hold for 15 minutes[1][5]

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-600 for initial identification.

    • Selected Ion Monitoring (SIM): For quantification of co-eluting compounds. Monitor the unique ions for each compound of interest (see table above).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis lipid_extraction Lipid Extraction drying Drying under Nitrogen lipid_extraction->drying derivatization Silylation (BSTFA/TMCS) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification (SIM) identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound and sterols.

troubleshooting_logic start Co-elution of this compound and Sterols Observed check_column Is a mid- to high-polarity GC column being used? start->check_column change_column Switch to a more polar column (e.g., 50% Phenyl or WAX) check_column->change_column No check_temp Is the temperature ramp rate sufficiently slow? check_column->check_temp Yes change_column->check_temp optimize_temp Decrease the ramp rate, especially during the elution window check_temp->optimize_temp No use_sim Utilize SIM mode for quantification using unique fragment ions check_temp->use_sim Yes optimize_temp->use_sim end Resolution Achieved use_sim->end

Caption: Troubleshooting logic for resolving co-elution of this compound and sterols.

References

Technical Support Center: Troubleshooting Baseline Instability in Tetrahymanol Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address baseline instability in tetrahymanol chromatograms, a common challenge in lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline drift in my this compound chromatogram?

A1: Baseline drift, a gradual upward or downward slope of the baseline, can be caused by several factors. In High-Performance Liquid Chromatography (HPLC), it often points to issues with the mobile phase, such as changes in composition or temperature fluctuations.[1][2] For Gas Chromatography (GC) analysis of this compound, baseline drift is frequently observed during temperature programming and can be caused by column bleed or changes in carrier gas flow.[3][4]

Q2: My chromatogram shows a lot of noise. What should I check first?

A2: A noisy baseline, characterized by rapid, high-frequency fluctuations, can obscure small peaks. The first step is to check for air bubbles in the system, particularly in the pump and detector of an HPLC system.[1][5] In GC systems, a contaminated detector or carrier gas can be a significant source of noise.[3][6] Loose fittings and electronic interference are also common culprits in both systems.[1][6]

Q3: I am seeing "ghost peaks" in my blank runs. Where are they coming from?

A3: Ghost peaks are unexpected peaks that appear in your chromatograms, even when injecting a blank solvent.[7] These can originate from contamination in the mobile phase or carrier gas, carryover from previous injections due to an improperly cleaned injector, or bleed from the column's stationary phase.[5][8] It is also possible for impurities to be introduced from the sample vials or solvents used for sample preparation.[5]

Q4: Why is my baseline wandering or showing irregular undulations?

A4: Baseline wander is characterized by slow, irregular fluctuations of the baseline. This is often caused by temperature fluctuations in the laboratory or within the instrument's column oven or detector.[1] In HPLC, it can also be a result of inadequate mobile phase mixing or column equilibration.[1] For GC, leaks in the system, especially at the injector or column connections, are a common cause of a wandering baseline.[3]

Troubleshooting Guides

Guide 1: Addressing Baseline Drift

Baseline drift can significantly impact the accuracy of peak integration. Use the following decision tree to diagnose and resolve the issue.

Baseline_Drift_Troubleshooting Troubleshooting Baseline Drift in this compound Analysis start Baseline Drift Observed is_hplc Analysis by HPLC? start->is_hplc is_gc Analysis by GC? start->is_gc hplc_check_mobile_phase Check Mobile Phase - Freshly prepared? - Degassed properly? - Consistent composition? is_hplc->hplc_check_mobile_phase Yes gc_check_gas Check Carrier Gas - High purity? - Sufficient cylinder pressure? is_gc->gc_check_gas Yes hplc_check_temp Check Temperature - Stable column oven temp? - Stable detector temp? hplc_check_mobile_phase->hplc_check_temp hplc_equilibrate Equilibrate Column Thoroughly - Especially with new mobile phase. hplc_check_temp->hplc_equilibrate hplc_clean_system Clean HPLC System - Flush pump, injector, and detector. hplc_equilibrate->hplc_clean_system gc_check_bleed Check for Column Bleed - Condition column properly. - Is temperature program within column limits? gc_check_gas->gc_check_bleed gc_check_leaks Check for Leaks - Injector septum. - Column fittings. gc_check_bleed->gc_check_leaks gc_no_compensation Using single column without compensation? gc_check_leaks->gc_no_compensation gc_use_compensation Use dual column compensation or electronic baseline compensation. gc_no_compensation->gc_use_compensation Yes

Troubleshooting workflow for baseline drift.
Guide 2: Eliminating Baseline Noise

A noisy baseline can make it difficult to detect and quantify low-level analytes. Follow these steps to identify and eliminate the source of the noise.

Potential Cause Troubleshooting Steps for HPLC Troubleshooting Steps for GC
Air Bubbles - Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[1] - Prime the pump to remove any trapped air.- Check for leaks in the gas lines. - Ensure gas cylinders are not empty.
Contamination - Use high-purity, HPLC-grade solvents.[5] - Filter the mobile phase and samples.[1] - Clean the detector cell.- Use high-purity carrier and detector gases.[6] - Clean the detector.[3] - Check for contamination from the septum or liner.[1]
Detector Issues - Ensure the detector lamp has sufficient energy and is properly aligned. - Allow the detector to warm up and stabilize.- Check detector gas flow rates.[3] - Ensure the detector temperature is appropriate for the analysis.
Electronic Interference - Check for loose electrical connections.[1] - Isolate the chromatograph from other electronic equipment.- Verify proper grounding of the instrument. - Check for loose cable connections.
Pump Problems - Check for worn pump seals and pistons. - Ensure check valves are functioning correctly.N/A
Guide 3: Investigating Ghost Peaks

Ghost peaks can lead to inaccurate quantification and misidentification of compounds. A systematic approach is necessary to pinpoint their origin.

Ghost_Peak_Investigation Investigating the Source of Ghost Peaks start Ghost Peak Observed blank_injection Inject a Blank Solvent start->blank_injection peak_present Is the ghost peak still present? blank_injection->peak_present system_contamination Source is likely system contamination. peak_present->system_contamination Yes sample_carryover Source is likely sample carryover. peak_present->sample_carryover No check_mobile_phase Check Mobile Phase / Carrier Gas - Use fresh, high-purity solvents/gases. - Filter mobile phase. system_contamination->check_mobile_phase optimize_wash Optimize Autosampler Wash Method sample_carryover->optimize_wash clean_injector Clean Injector Port and Syringe check_mobile_phase->clean_injector check_column_bleed Check for Column Bleed - Condition column. - Lower final temperature if possible. clean_injector->check_column_bleed check_vials Check Sample Vials and Caps for Contamination check_column_bleed->check_vials

A logical workflow for identifying the source of ghost peaks.

Experimental Protocols

Protocol 1: Extraction of this compound from Sediments (Soxhlet Extraction)

This protocol is adapted for the extraction of lipids, including this compound, from sediment samples.

  • Sample Preparation:

    • Freeze-dry the sediment sample to remove all water.

    • Grind the dried sediment to a fine powder to increase the surface area for extraction.

    • Accurately weigh approximately 10-20 g of the dried sediment into a pre-weighed cellulose extraction thimble.

  • Soxhlet Apparatus Setup:

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent, such as dichloromethane:methanol (9:1 v/v).[9]

    • Assemble the Soxhlet apparatus with the flask on a heating mantle, the extractor in the middle, and a condenser on top.[10]

  • Extraction:

    • Heat the solvent to a gentle boil. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the sample.[8]

    • Allow the extraction to proceed for at least 24 hours, with a solvent cycle rate of about 4-5 cycles per hour.

    • Once the extraction is complete, the solvent in the extractor will be clear.

  • Solvent Removal and Lipid Recovery:

    • Cool the apparatus and carefully remove the round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to obtain the total lipid extract (TLE).

    • The TLE can then be further purified to isolate the this compound fraction.

Protocol 2: Extraction of this compound from Biological Tissues (Bligh-Dyer Method)

This method is suitable for extracting lipids from wet biological tissues.

  • Homogenization:

    • To 1 g of wet tissue, add a mixture of 1 ml of chloroform and 2 ml of methanol.

    • Homogenize the sample for 2-3 minutes to ensure complete disruption of the cells.

  • Phase Separation:

    • Add an additional 1 ml of chloroform to the homogenate and mix thoroughly.

    • Add 1 ml of water and vortex for 1 minute to induce phase separation.

    • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the layers.

  • Lipid Recovery:

    • Two distinct layers will form: an upper aqueous layer and a lower organic layer containing the lipids.

    • Carefully collect the lower chloroform layer using a Pasteur pipette.

    • For quantitative recovery, the upper phase can be re-extracted with a fresh portion of chloroform.

  • Solvent Removal:

    • Combine the chloroform extracts and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

Protocol 3: Derivatization of this compound for GC-MS Analysis

To improve the volatility and chromatographic behavior of this compound for GC-MS analysis, it is often derivatized to its trimethylsilyl (TMS) ether.

  • Sample Preparation:

    • Ensure the lipid extract containing this compound is completely dry.

    • Transfer a known amount of the extract to a clean, dry reaction vial.

  • Derivatization Reaction:

    • Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the vial.[11]

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

    • The resulting TMS-derivatized this compound will be more volatile and produce sharper peaks.

Quantitative Data Summary

Table 1: Typical GC-MS Parameters for this compound Analysis

The following table provides a starting point for developing a GC-MS method for the analysis of derivatized this compound. Optimization will be required based on the specific instrument and column used.

Parameter Recommended Setting Notes
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similarA non-polar column is suitable for the separation of TMS-derivatized lipids.
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Injector SplitlessTo maximize sensitivity for trace analysis.
Injection Volume 1.0 µL
Injector Temp. 280-300 °CImportant for the efficient volatilization of high molecular weight compounds like this compound.[10]
Oven Program Initial: 80°C, hold 2 min Ramp: 10°C/min to 320°C, hold 10 minThis is a general program; adjust based on the separation of other lipids in the sample.
MS Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600To cover the expected mass fragments of derivatized this compound.
Source Temp. 230 °C
Quadrupole Temp. 150 °C
Table 2: HPLC Mobile Phase Considerations for Lipid Analysis

For HPLC analysis of lipids like this compound, reversed-phase chromatography is commonly used. The choice of mobile phase is critical for achieving good separation and a stable baseline.

Mobile Phase System Advantages Considerations
Acetonitrile/Water or Methanol/Water Gradients - Good for separating lipids based on hydrophobicity. - Widely applicable.- Baseline drift can occur with gradients if solvents are not of high purity or are not properly mixed.
Addition of Buffers (e.g., Ammonium Acetate, Formate) - Can improve peak shape for certain lipids.- Can affect detector response, especially with Evaporative Light Scattering Detectors (ELSD). - Buffer concentration needs to be consistent in both mobile phase components to avoid baseline drift.
Addition of Ion-Pairing Reagents (e.g., Trifluoroacetic Acid - TFA) - Can improve retention and peak shape of polar lipids.- TFA strongly absorbs at low UV wavelengths, which can cause significant baseline drift in gradients.

References

minimizing contamination during tetrahymanol sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during tetrahymanol sample preparation for analysis.

Troubleshooting Guide: Identifying and Resolving Contamination

Unexpected peaks or inconsistent results in your this compound analysis can often be traced back to contamination introduced during sample preparation. This section provides a systematic approach to identifying and mitigating these issues.

Problem: Extraneous peaks are observed in the GC-MS chromatogram of my sample and blank.

Possible Cause 1: Contamination from Labware

  • Isolating the Source:

    • Run a solvent blank using only the final solvent used to resuspend your sample.

    • If the blank is clean, sequentially add each piece of labware used in your protocol (e.g., pipette tips, microcentrifuge tubes, glassware) to the solvent and re-run the analysis. The appearance of contaminant peaks will help pinpoint the source.

    • Plasticware, such as polypropylene tubes and pipette tips, are common sources of leachable contaminants like plasticizers (e.g., phthalates) and fatty acids.[1][2][3]

  • Solution:

    • Switch to Glassware: Whenever possible, use borosilicate glassware for all steps of your sample preparation.[2]

    • High-Quality Plastics: If plasticware is unavoidable, use high-quality, certified low-leachable products from reputable manufacturers.[4]

    • Pre-washing: Pre-rinse plasticware with the extraction solvent to remove surface contaminants.[3]

    • Minimize Contact Time: Reduce the duration your sample and solvents are in contact with plastic surfaces.

Problem: Poor reproducibility between replicate samples.

Possible Cause 2: Cross-Contamination

  • Isolating the Source:

    • Review your sample handling procedures. Are you using fresh, disposable materials for each sample?

    • If using reusable equipment like homogenizers, is the cleaning procedure between samples adequate?[5]

    • Consider the possibility of aerosol-based cross-contamination, especially if working with amplified samples.[6]

  • Solution:

    • Single-Use Items: Employ disposable tools such as plastic probes or pipette tips to eliminate the risk of carryover between samples.[5]

    • Rigorous Cleaning: For non-disposable equipment, implement and validate a stringent cleaning protocol.

    • Aseptic Techniques: Practice good aseptic techniques, including changing gloves frequently and working in a clean environment like a laminar flow hood.[5]

    • Unidirectional Workflow: Organize your workspace to have a one-way flow from "clean" (sample preparation) to "dirty" (post-analysis) areas to prevent contamination of fresh samples.[6]

Problem: Low or no this compound detected in known positive samples.

Possible Cause 3: Sample Degradation

  • Isolating the Source:

    • Review your sample collection and storage procedures. Lipids are susceptible to oxidative and enzymatic degradation.[7]

    • Were samples processed immediately after collection? If not, were they stored under appropriate conditions (e.g., frozen at -70°C)?[7]

  • Solution:

    • Immediate Processing: Process fresh tissues immediately to prevent enzymatic degradation.[7]

    • Proper Storage: If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -70°C in sealed glass containers.[7]

    • Inert Atmosphere: During extraction and storage of the lipid extract, flush vials with nitrogen or argon to prevent oxidation.[8]

    • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.[7]

Contamination Source Comparison

The choice of labware can significantly impact the level of background contamination. The following table summarizes findings on contaminants introduced from different types of labware during lipid extractions.

Labware MaterialNumber of Contaminant FeaturesCommon ContaminantsIon-Suppression Effects
Glassware 24 - 98Siloxanes, various minor compoundsMinimal
Polypropylene (High-Quality) 485 - 847Plasticizers (phthalates), slip agents (amides), fatty acids, antioxidantsCan cause severe ion-suppression of low-abundance lipids.[1]
Polypropylene (Lower-Quality) Up to 2,949High levels of plasticizers and other additivesFrequent and pronounced ion-suppression, affecting a wider range of lipids.[1]

Data compiled from studies on general lipidome analysis and may be indicative of potential contamination in this compound sample preparation.[1][2]

Experimental Protocols

Protocol 1: this compound Extraction from Bacterial Cell Culture

This protocol is adapted from methodologies used for lipid analysis in bacteria known to produce this compound.[9][10]

Materials:

  • Bacterial cell pellet

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen or Argon gas source

  • Sonicator or homogenizer

Procedure:

  • Harvest bacterial cells by centrifugation and transfer the pellet to a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Sonicate the mixture on ice for 3 cycles of 30 seconds with 30-second intervals to disrupt the cells.

  • Centrifuge at 2000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant (the lipid-containing solvent) to a new glass tube using a glass Pasteur pipette.

  • Add deionized water to the supernatant to achieve a final chloroform:methanol:water ratio of 2:1:0.8.

  • Vortex the mixture and centrifuge at 1000 x g for 5 minutes to facilitate phase separation.

  • The lower chloroform phase contains the total lipid extract. Carefully remove the upper aqueous phase.

  • Dry the chloroform phase under a gentle stream of nitrogen or argon.

  • Resuspend the dried lipid extract in a known volume of chloroform for subsequent analysis.

Visual Guides

Diagram 1: this compound Sample Preparation Workflow

G cluster_collection Sample Collection cluster_extraction Lipid Extraction cluster_purification Phase Separation cluster_final Final Preparation a Harvest Bacterial Cells b Add Chloroform:Methanol (2:1) a->b c Cell Lysis (Sonication) b->c d Centrifuge & Collect Supernatant c->d e Add Water & Centrifuge d->e f Collect Lower Chloroform Phase e->f g Dry Extract Under Nitrogen f->g h Resuspend in Chloroform g->h i i h->i GC-MS Analysis

Caption: Workflow for the extraction of this compound from bacterial cells.

Diagram 2: Common Contamination Pathways

G cluster_sources Contamination Sources cluster_sample Sample Preparation Stages A Plasticware (Tubes, Tips) S1 Extraction A->S1 Leaching S2 Purification A->S2 Leaching B Solvents & Reagents B->S1 Impurities C Environment (Air, Surfaces) C->S1 Deposition C->S2 Deposition D Cross-Contamination D->S1 Carryover D->S2 Carryover S1->S2 S3 Final Sample S2->S3 R Inaccurate Analysis S3->R Compromised Results

Caption: Major pathways for contamination during sample preparation.

Diagram 3: Troubleshooting Logic for Contamination

G start Unexpected Peaks in Chromatogram? q1 Are peaks present in solvent blank? start->q1 q2 Do peaks appear after adding labware? q1->q2 No res1 Source: Solvents/Reagents. Action: Use high-purity grade. q1->res1 Yes q3 Is there sample-to-sample variation? q2->q3 No res2 Source: Labware Contamination. Action: Switch to glassware or pre-wash. q2->res2 Yes res3 Source: Cross-Contamination. Action: Use single-use items, improve cleaning. q3->res3 Yes res4 Contamination likely from another source. Review handling procedures. q3->res4 No

References

Technical Support Center: Optimizing Tetrahymanol Recovery During Lipid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of tetrahymanol during lipid extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for efficient this compound extraction?

A1: The selection of an appropriate solvent system is the most critical factor for efficient lipid extraction, including this compound.[1][2] A mixture of polar and nonpolar solvents is necessary to disrupt protein-lipid complexes and dissolve neutral lipids effectively.[1][2]

Q2: Which are the standard liquid-liquid extraction (LLE) protocols used for lipid analysis?

A2: The most widely used LLE protocols are the Folch and Bligh and Dyer methods, which utilize chloroform and methanol mixtures.[1][3][4] These are considered the benchmark in the field for their ability to extract a broad range of lipids.[1][3] Alternative methods include using methyl tert-butyl ether (MTBE) or a butanol-methanol (BUME) mixture.[3]

Q3: Can cell disruption methods improve the yield of this compound?

A3: Yes, cell disruption is a crucial step, especially for microorganisms with rigid cell walls, as it enhances the release of intracellular lipids by improving solvent access.[2][5] Various methods such as sonication, bead milling, microwave-assisted extraction, and osmotic shock can significantly increase lipid recovery.[5][6] For instance, osmotic shock has been shown to increase lipid extraction by over two-fold in some microorganisms.[5]

Q4: How does the growth phase of the organism affect this compound production?

A4: The growth phase can significantly impact this compound levels. For example, in the bacterium Methylomicrobium alcaliphilum, an eightfold increase in this compound was observed in stationary phase cells compared to late exponential phase cells.[7][8] Therefore, harvesting cells at the optimal growth stage is critical for maximizing yield.

Q5: Are there any specific detergents to avoid during this compound-related enzyme purification?

A5: Yes, if you are working with the squalene-tetrahymanol cyclase enzyme, it is important to note that Triton X-100 has been identified as a strong inactivator of this enzyme.[9] The enzyme's activity can be maintained in the presence of octylthioglucoside.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Inefficient Cell Lysis Implement a cell disruption pretreatment before solvent extraction. Options include sonication, bead milling, microwave, or osmotic shock to break down cell walls and improve solvent penetration.[2][5]
Inappropriate Solvent System Use a well-established lipid extraction protocol like the Folch or Bligh and Dyer methods, which use a chloroform/methanol mixture.[1][3] Ensure the solvent ratios are accurate to achieve proper phase separation.
Suboptimal Harvest Time Harvest cells during the stationary phase of growth, as this compound concentration has been shown to be significantly higher at this stage in some organisms.[7][8]
Sample Overload Avoid overloading silica-based columns if using solid-phase extraction (SPE) for purification, as this can lead to poor recovery.[10]
Presence of Contaminants in Extract Protein Contamination If you suspect high protein content in your sample, consider a protease treatment (e.g., Proteinase K) before the extraction process.[10][11]
RNA Contamination For applications sensitive to RNA, treat the sample with RNase.[10]
Carryover of Non-Lipid Molecules Ensure thorough washing steps are followed in your protocol to prevent the carryover of contaminants like salts and other cellular debris.[10]
Formation of Emulsion During Liquid-Liquid Extraction High Concentration of Surfactant-like Molecules This is common with samples high in phospholipids, free fatty acids, or proteins.[12]
Vigorous Shaking Instead of vigorous shaking, gently swirl the separatory funnel to reduce the agitation that causes emulsion formation while still allowing for extraction.[12]
Breaking an Existing Emulsion If an emulsion has already formed, you can try adding a small amount of a different organic solvent to alter the solubility characteristics, filtering through a glass wool plug, or centrifuging the sample to separate the layers.[12]
Degradation of this compound Enzymatic Activity If working with enzymes involved in this compound synthesis, be aware of inhibitors. For example, Triton X-100 can inactivate squalene-tetrahymanol cyclase.[9]
Improper Storage Store lipid extracts at -20°C or lower to prevent degradation.[10]

Quantitative Data on Lipid Extraction Efficiency

Table 1: Comparison of Cell Disruption Methods on Lipid Yield

Cell Disruption Method Organism Lipid Yield Increase (Compared to Control)
Osmotic ShockSchizochytrium sp. S312.2-fold
Osmotic ShockThraustochytrium sp. AMCQS5-52.8-fold
GrindingSchizochytrium sp. S312.0-fold
SonicationSchizochytrium sp. S311.4-fold
Shake MillSchizochytrium sp. S311.4-fold
Data synthesized from a study on thraustochytrids.[5]

Table 2: Effect of Microwave-Assisted Extraction Temperature on Lipid Recovery

Extraction Temperature Lipid Recovery (wt%)
80°C~12%
100°C~15%
120°C~20%
140°C~24%
Data from a study on Chlorella vulgaris using methanol as a solvent.[6]

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Method for this compound Extraction

This protocol is a standard method for total lipid extraction and is suitable for the recovery of this compound.

Materials:

  • Cell pellet (from culture)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized water

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipette

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: To 1 volume of cell pellet in a glass centrifuge tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform and methanol. Vortex vigorously for 15 minutes to ensure thorough homogenization and cell lysis.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex for 1 minute. Then, add 1.25 volumes of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. You will observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.

  • Lipid Recovery: Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase using a rotary evaporator or a gentle stream of nitrogen.

  • Quantification: The dried lipid extract can then be weighed to determine the total lipid yield. For this compound-specific quantification, the extract should be derivatized (e.g., acetylated) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Visualizations

Experimental_Workflow_for_Tetrahymanol_Extraction cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Harvest Harvest Cells (Stationary Phase) Disrupt Cell Disruption (e.g., Sonication) Harvest->Disrupt Solvent Add Chloroform: Methanol:Water Disrupt->Solvent Separate Centrifuge for Phase Separation Solvent->Separate Collect Collect Organic (Lower) Phase Separate->Collect Evaporate Evaporate Solvent Collect->Evaporate Derivatize Derivatize Extract (e.g., Acetylation) Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield Start Low this compound Yield Cause1 Inefficient Cell Lysis? Start->Cause1 Cause2 Suboptimal Solvent System? Start->Cause2 Cause3 Poor Harvest Timing? Start->Cause3 Solution1 Implement Pretreatment (Sonication, Bead Mill, etc.) Cause1->Solution1 Yes Solution2 Use Folch or Bligh & Dyer Method with Correct Ratios Cause2->Solution2 Yes Solution3 Harvest Cells in Stationary Phase Cause3->Solution3 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimization of GC Inlet Parameters for Tetrahymanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) inlet parameters for the analysis of tetrahymanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its analysis important?

This compound is a triterpenoid alcohol that is a key biomarker for certain eukaryotic microbes, particularly ciliates. Its presence and abundance in environmental samples like sediments can provide insights into past ecological conditions. In drug development, related compounds are studied for their potential biological activities. Accurate and precise analysis is crucial for these applications.

Q2: Why is derivatization necessary for the GC analysis of this compound?

This compound is a high-boiling point, polar compound due to its hydroxyl group. Direct injection into a GC can lead to poor peak shape, low sensitivity, and thermal degradation in the hot inlet. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility of this compound, making it more suitable for GC analysis and improving chromatographic performance.[1]

Q3: What is the most common derivatization method for this compound?

The most common method is silylation to form a trimethylsilyl (TMS) ether. This is typically achieved by reacting the dried sample extract with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][2]

Q4: What type of GC inlet and injection mode is best for this compound-TMS analysis?

For trace-level analysis of this compound, a splitless injection is generally preferred. This technique allows for the transfer of the entire sample onto the analytical column, maximizing sensitivity. A split/splitless inlet is a standard and versatile choice for this application.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound-TMS peak is tailing. What are the possible causes and solutions?

A: Peak tailing for this compound-TMS is a common issue and can be caused by several factors related to the GC inlet.

  • Cause 1: Active Sites in the Inlet: The glass liner, septum, or contamination in the inlet can have active sites (e.g., silanol groups) that interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated inlet liner. Regularly replace the septum and clean the inlet. Consider using a liner with glass wool to trap non-volatile residues, but ensure the wool is also deactivated.

  • Cause 2: Incomplete Derivatization: If the silylation reaction is incomplete, the remaining underivatized this compound will be more polar and prone to tailing.

    • Solution: Optimize the derivatization protocol. Ensure the sample is completely dry before adding the silylating reagent, as moisture will deactivate the reagent. Use a sufficient excess of the silylating reagent and optimize the reaction time and temperature.

  • Cause 3: Cold Spots in the Inlet: If the inlet temperature is not uniform, it can lead to re-condensation of the analyte and cause peak tailing.

    • Solution: Ensure the inlet is properly heated and that the temperature is appropriate for the high-boiling point of this compound-TMS.

Issue 2: Low Sensitivity or Poor Recovery

Q: I am getting a very small peak for this compound, or the recovery is low. How can I improve this?

A: Low sensitivity can often be traced back to issues in the inlet.

  • Cause 1: Analyte Degradation: this compound, even when derivatized, can be susceptible to thermal degradation at excessively high inlet temperatures.

    • Solution: Optimize the inlet temperature. Start with a temperature around 250-280°C and adjust as needed. Avoid excessively high temperatures that could cause the TMS ether to break down.

  • Cause 2: Sample Discrimination: In a splitless injection, if the transfer of the analyte from the inlet to the column is not efficient, heavier molecules like this compound-TMS can be lost.

    • Solution: Optimize the splitless purge time. A purge time that is too short will not allow for the complete transfer of the analyte to the column. A typical starting point is 30-60 seconds. Also, ensure the carrier gas flow rate is appropriate.

  • Cause 3: Incorrect Liner Type: The choice of inlet liner can significantly impact the vaporization and transfer of high-boiling point analytes.

    • Solution: For splitless injections of active compounds, a single taper liner, with or without deactivated glass wool, is often a good choice. The taper helps to focus the sample onto the column.

Issue 3: Poor Reproducibility

Q: My peak areas for this compound-TMS are not reproducible between injections. What could be the cause?

A: Poor reproducibility is a frustrating problem that can often be linked to the injection process.

  • Cause 1: Inconsistent Injection Volume: If using manual injection, variations in technique can lead to inconsistent injection volumes.

    • Solution: Use an autosampler for precise and repeatable injections.

  • Cause 2: Septum Issues: A leaking or cored septum can cause a loss of sample and carrier gas pressure, leading to inconsistent results.

    • Solution: Regularly replace the septum. Use a high-quality septum appropriate for the inlet temperature.

  • Cause 3: Backflash: If the solvent vapor expands to a volume greater than the liner volume, it can "backflash" into the carrier gas lines, leading to sample loss and poor reproducibility.

    • Solution: Use a liner with a sufficient internal volume. Calculate the solvent expansion volume for your injection conditions. Consider reducing the injection volume or using a pulsed splitless injection if available.

Data Presentation

Table 1: Recommended GC Inlet Parameters for this compound-TMS Analysis

ParameterRecommended SettingRationale
Inlet Type Split/SplitlessVersatile and allows for sensitive splitless injections.
Injection Mode SplitlessMaximizes sensitivity for trace analysis of this compound.
Inlet Temperature 250 - 300°CSufficient to ensure complete vaporization of the high-boiling this compound-TMS derivative without causing thermal degradation.[3]
Injection Volume 1 µLA common starting point to avoid backflash, but can be optimized.
Splitless Time 30 - 90 secondsAllows for the efficient transfer of the analyte to the column while minimizing solvent peak tailing.[4]
Liner Type Single taper with deactivated glass woolThe taper helps to focus the sample onto the column, and the deactivated glass wool can aid in vaporization and trap non-volatile residues.
Septum Purge Flow 1 - 3 mL/minHelps to prevent contamination from the septum entering the inlet.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol is a general procedure for the derivatization of hydroxyl-containing compounds like this compound.

Materials:

  • Dried sample extract containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heptane or other suitable solvent (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen. Moisture will deactivate the silylating reagent.

  • To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like heptane.

Protocol 2: GC-MS Analysis of this compound-TMS

This is a starting point for the GC-MS analysis of the derivatized this compound. Parameters should be optimized for your specific instrument and column.

GC Parameters:

  • Column: A low to mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of this compound-TMS.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 240°C, hold for 1 minute.

    • Ramp 2: 12°C/min to 310°C, hold for 4 minutes.[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 800.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.[5]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Sediment, Cells) Extraction Lipid Extraction Sample->Extraction Dry_Extract Dry Extract under Nitrogen Extraction->Dry_Extract Add_Reagents Add Pyridine and BSTFA/TMCS Dry_Extract->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Injection Inject into GC-MS Cool->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the analysis of this compound.

Troubleshooting_Tree Troubleshooting GC Inlet Issues for this compound Analysis Problem GC Problem Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Low_Sensitivity Low Sensitivity Problem->Low_Sensitivity Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Active_Sites Check for Active Sites Peak_Tailing->Active_Sites Yes Degradation Optimize Inlet Temperature Low_Sensitivity->Degradation Yes Injection_Tech Use Autosampler Poor_Reproducibility->Injection_Tech Yes Incomplete_Deriv Verify Derivatization Active_Sites->Incomplete_Deriv Still Tailing Cold_Spots Check Inlet Temperature Uniformity Incomplete_Deriv->Cold_Spots Still Tailing Discrimination Optimize Splitless Time Degradation->Discrimination Still Low Liner_Choice Select Appropriate Liner Discrimination->Liner_Choice Still Low Septum_Leak Replace Septum Injection_Tech->Septum_Leak Still Poor Backflash Check for Backflash Septum_Leak->Backflash Still Poor

Caption: Decision tree for troubleshooting common GC inlet problems.

References

Technical Support Center: Gas Chromatography Analysis of Tetrahymanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for selecting the appropriate Gas Chromatography (GC) column and optimizing the separation of tetrahymanol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting GC column for analyzing underivatized this compound?

A1: For a new method involving underivatized this compound, a low-polarity, low-bleed capillary column is the recommended starting point. Specifically, a 30m x 0.25mm ID x 0.25µm film thickness column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is an excellent choice.[1] These columns, often designated with a "-5ms" or similar suffix, separate compounds primarily based on their boiling points and offer good thermal stability, which is crucial for the high temperatures required to elute this compound.[1][2] Their low-bleed characteristics are essential for obtaining a stable baseline and for compatibility with mass spectrometry (MS) detectors.[3]

Q2: Is derivatization of this compound necessary for GC analysis?

A2: While not strictly necessary, derivatization is highly recommended. This compound possesses a hydroxyl (-OH) group, which can engage in hydrogen bonding. In an underivatized state, this polar group can interact with active sites (e.g., residual silanols) in the GC inlet liner or on the column itself, leading to common issues like peak tailing.[4]

  • Without Derivatization: Analysis is possible but requires a highly inert system, including a deactivated inlet liner and a high-quality, well-conditioned column to minimize peak tailing.

  • With Derivatization: Converting the hydroxyl group to a less polar, more volatile derivative, such as a trimethylsilyl (TMS) ether, is a common strategy.[5] This process typically reduces peak tailing, improves peak shape, and lowers the elution temperature, leading to more robust and reproducible results.

Q3: How do column dimensions (length, ID, film thickness) affect my this compound separation?

A3: Each dimension plays a critical role in the balance between resolution, analysis time, and sample capacity.[6]

  • Length: A longer column increases efficiency and resolution, but also extends analysis time and cost.[1] A 30-meter column is a standard length that provides good resolution for most applications.[2] Doubling the column length will increase resolution by about 40%.[1]

  • Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) enhances resolution and sensitivity. A larger ID (e.g., 0.53 mm) increases sample capacity but reduces resolution.[1] For general analysis, a 0.25 mm ID column is a good starting point.

  • Film Thickness: this compound is a high-boiling point compound. A thinner film (e.g., 0.10 - 0.25 µm) is preferable as it allows the analyte to elute at a lower temperature and reduces the risk of peak broadening. Thicker films are generally used for more volatile compounds.

Q4: What are the key considerations when choosing a stationary phase?

A4: The choice of stationary phase is the most critical factor for achieving a successful separation as it governs the column's selectivity.[3][6] The general principle is to select the least polar phase that can perform the separation.[2]

  • Non-Polar Phases (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-): These are the most common starting points and separate analytes primarily by boiling point.[2] They are robust and thermally stable, making them suitable for high-temperature analysis of compounds like this compound.

  • Mid-Polarity Phases (e.g., 50% Phenyl-): If this compound needs to be separated from other compounds with similar boiling points but different polarities, a mid-polarity column can provide the necessary selectivity.[2]

  • Polar Phases (e.g., WAX): Highly polar phases are generally used for separating polar compounds that differ in their hydrogen bonding capacities.[2] While not a typical first choice for this compound, they could be considered for specific applications where unique selectivity is required.

GC Column Selection Guide

The following table summarizes recommended GC columns for this compound analysis, starting with the most common choice.

Stationary Phase CompositionPolarityMax Temperature (Isothermal/Programmed)Key Characteristics
5% Phenyl / 95% Dimethylpolysiloxane Low~325 / 350 °CRecommended Starting Point. Excellent general-purpose phase, separates mainly by boiling point, very stable, low bleed (especially "-ms" versions).[1]
50% Phenyl / 50% Dimethylpolysiloxane Intermediate~300 / 320 °CUse for separating this compound from other sterols or hopanoids with similar boiling points but different polarity.[2]
100% Dimethylpolysiloxane Non-Polar~325 / 350 °CGood for separating analytes strictly by boiling point differences.[1]

Visual Workflow for Column Selection

The diagram below outlines the logical steps for selecting the appropriate GC column for your this compound analysis.

GC_Column_Selection start Start: this compound Analysis q_derivatize Will this compound be Derivatized? start->q_derivatize a_deriv_yes Yes (e.g., TMS Ether) q_derivatize->a_deriv_yes Yes a_deriv_no No (Underivatized) q_derivatize->a_deriv_no No q_detector Detector Type? a_deriv_yes->q_detector check_inert Crucial: Use highly inert liner and low-bleed column a_deriv_no->check_inert a_deriv_no->q_detector a_ms Mass Spectrometer (MS) q_detector->a_ms MS a_fid FID or other q_detector->a_fid Non-MS q_matrix Is the sample matrix complex or contains isomers? a_ms->q_matrix rec_low_bleed Recommendation: Low-Bleed 5% Phenyl Column (e.g., -5ms type) 30m x 0.25mm ID, 0.25µm film a_ms->rec_low_bleed Low-bleed is critical a_fid->q_matrix a_matrix_no No (Simple Matrix) q_matrix->a_matrix_no No a_matrix_yes Yes (Complex Matrix) q_matrix->a_matrix_yes Yes a_matrix_no->rec_low_bleed a_matrix_yes->rec_low_bleed rec_mid_polar Consider Mid-Polarity Column (e.g., 50% Phenyl) for alternative selectivity a_matrix_yes->rec_mid_polar If co-elution occurs

Caption: Decision-making workflow for selecting a GC column for this compound analysis.

Troubleshooting Common Issues

SymptomPossible CausesRecommended Solutions
Peak Tailing 1. Active sites in the inlet liner or column interacting with the -OH group of underivatized this compound.[4] 2. Column contamination. 3. Column overloading.1. Use a highly deactivated inlet liner; consider derivatizing the sample. 2. Trim 10-15 cm from the front of the column.[7] 3. Bake out the column according to manufacturer instructions.[8] 4. Dilute the sample or use a split injection.[8]
Poor Resolution / Peak Overlap 1. Incorrect stationary phase. 2. Sub-optimal oven temperature program.[4] 3. Column is too short or has too large an ID.1. Choose a column with a different selectivity (e.g., switch from a 5% to a 50% phenyl phase).[8] 2. Decrease the temperature ramp rate (°C/min). 3. Use a longer column or a column with a smaller internal diameter.[2]
Baseline Drift or High Bleed 1. Operating temperature is too high for the column's limit. 2. Column is old or has been damaged by oxygen. 3. Contamination in the carrier gas or gas lines.1. Ensure the final oven temperature is below the column's maximum programmed temperature limit.[7] 2. Condition the column. If bleed persists, the column may need to be replaced.[8] 3. Use high-purity carrier gas and ensure moisture/oxygen traps are functional.
No Peak or Very Small Peak 1. Leaks in the system (septum, fittings). 2. Incorrect injection parameters. 3. Analyte is adsorbing or degrading in the inlet.1. Perform a leak check of the system.[9] 2. Ensure the injector temperature is high enough to volatilize this compound (e.g., 280-300°C). 3. Use a fresh, deactivated inlet liner. Check for proper column installation depth in the inlet.[7]

Example Experimental Protocol

This protocol provides a starting point for the GC-FID analysis of underivatized this compound. Parameters should be optimized for your specific instrument and application.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample extract in a high-purity solvent (e.g., Ethyl Acetate, Dichloromethane) to a final concentration of approximately 10-100 µg/mL.

  • Vortex to ensure complete dissolution.

  • Transfer to a 2 mL autosampler vial.

2. GC Method Parameters:

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, Thermo, or equivalent with FIDStandard equipment for this type of analysis.
Column 5% Phenyl / 95% Dimethylpolysiloxane, 30m x 0.25mm ID, 0.25µm filmGood starting point for separation by boiling point.[1]
Inlet Split/SplitlessProvides flexibility for different concentrations.
Inlet Temperature 290 °CEnsures complete and rapid vaporization of the high-boiling analyte.
Injection Volume 1 µLStandard volume to avoid overloading.
Split Ratio 20:1Can be adjusted based on sample concentration. Use splitless for trace analysis.
Carrier Gas Helium or HydrogenStandard carrier gases. Hydrogen can provide faster analysis and better efficiency.
Constant Flow 1.2 mL/minTypical flow rate for a 0.25mm ID column.
Oven Program
- Initial Temp180 °C, hold for 1 minStart below the solvent boiling point.
- Ramp10 °C/min to 320 °CA moderate ramp to ensure separation without excessive peak broadening.
- Final HoldHold at 320 °C for 10 minEnsures that this compound and other late-eluting compounds are fully eluted from the column.
Detector Flame Ionization Detector (FID)Robust and sensitive detector for hydrocarbons.
Detector Temp 330 °CMust be higher than the final oven temperature to prevent condensation.
Makeup Gas (N2) 25 mL/minStandard setting for FID.
H2 Flow 30 mL/minStandard setting for FID.
Air Flow 300 mL/minStandard setting for FID.

References

Technical Support Center: Optimizing Tetrahymanol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in reducing instrument background noise during the mass spectrometry analysis of tetrahymanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the LC-MS analysis of this compound?

High background noise in the LC-MS analysis of this compound can originate from several sources, broadly categorized as chemical noise and electronic noise. Chemical noise is the most common culprit and arises from:

  • Solvents and Reagents: Impurities in solvents like water, acetonitrile, and methanol, as well as additives like formic acid or ammonium acetate, are major contributors.[1] Using LC-MS grade solvents and high-purity additives is crucial.[2]

  • Sample Matrix: Biological samples are complex and contain numerous compounds that can interfere with the analysis. For this compound, which is a lipid, other co-extracted lipids are a primary source of matrix-induced background and ion suppression.[3]

  • Contamination from Labware and Environment: Plasticizers (e.g., phthalates) from plastic containers, detergents from glassware, and contaminants from the laboratory air can all introduce background noise.[4] It is advisable to use dedicated glassware for mobile phase preparation and to avoid washing with detergents.[1]

  • Instrument Contamination: Previous analyses can leave residues in the LC system (tubing, injector, column) and the mass spectrometer source. Lipids, in particular, can build up and cause persistent background noise.[3]

Q2: How can I distinguish this compound signal from background noise?

Distinguishing your analyte signal from background requires a combination of approaches:

  • Blank Injections: Running a blank sample (mobile phase without your analyte) can help identify background ions that are consistently present in your system.

  • Expected Adducts and Fragments: Understanding the expected mass-to-charge ratios (m/z) for this compound, including its common adducts and fragments, is key. In positive ion mode, look for the protonated molecule [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. The presence of characteristic fragments in MS/MS scans provides higher confidence in identification.

  • Chromatographic Separation: Good chromatographic separation should result in a distinct peak for this compound at a specific retention time, which should be absent in blank injections.

Q3: What are isobaric interferences, and how can they affect my this compound analysis?

Isobaric interferences are compounds that have the same nominal mass as your analyte of interest, making them difficult to distinguish by mass spectrometry alone. In lipidomics, this is a common challenge due to the presence of numerous lipid isomers. For this compound, potential isobaric interferences could include other lipids with similar elemental compositions.

To mitigate isobaric interferences:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences.

  • Chromatographic Separation: Optimizing your liquid chromatography method to separate this compound from co-eluting isobaric compounds is crucial.

  • Tandem Mass Spectrometry (MS/MS): Different isobaric compounds will often produce unique fragmentation patterns upon collision-induced dissociation (CID).

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram

Possible Causes & Solutions

CauseTroubleshooting Steps
Contaminated Mobile Phase 1. Prepare fresh mobile phase using LC-MS grade solvents and additives. 2. Use dedicated, detergent-free glassware for mobile phase preparation.[1] 3. Sonicate the mobile phase to remove dissolved gases.
Contaminated LC System 1. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water). 2. If contamination persists, systematically bypass components (e.g., column, injector) to isolate the source.
Contaminated Mass Spectrometer Source 1. Clean the ion source components (e.g., spray shield, capillary) according to the manufacturer's instructions. 2. Perform a system bake-out if available on your instrument.
Issue 2: High Background Noise at the Retention Time of this compound

Possible Causes & Solutions

CauseTroubleshooting Steps
Matrix Effects from Co-eluting Compounds 1. Optimize the chromatographic gradient to improve the separation of this compound from matrix components. 2. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering lipids.[3]
Isobaric Interference 1. If using a low-resolution MS, confirm the interference using an HRMS instrument if available. 2. Develop an MS/MS method to monitor a unique fragment ion of this compound.
Carryover from Previous Injections 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the injector wash procedure by using a stronger solvent and increasing the wash volume.

Quantitative Data on Noise Reduction

Effective sample preparation is a critical step in reducing background noise and improving the signal-to-noise (S/N) ratio. The following table summarizes the potential improvement in S/N that can be achieved with different sample cleanup techniques in lipid analysis.

Sample Preparation TechniqueAnalyte ClassMatrixApproximate S/N Improvement
Solid-Phase Extraction (SPE) LipidsPlasma10-fold or greater
Liquid-Liquid Extraction (LLE) LipidsVarious Biological5 to 10-fold
Protein Precipitation (PPT) Small MoleculesPlasma2 to 5-fold

Note: The actual S/N improvement will vary depending on the specific analyte, matrix, and analytical conditions.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Lipid Cleanup from Biological Samples

This protocol provides a general procedure for cleaning up lipid extracts from biological samples, which is applicable for the analysis of this compound.

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Sample extract (e.g., from a Folch or Bligh-Dyer extraction) dried down and reconstituted in a small volume of a non-polar solvent.

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 3-5 mL of methanol through it. This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 3-5 mL of water. This prepares the cartridge for the aqueous sample matrix. Do not let the cartridge run dry.

  • Sample Loading: Slowly load the reconstituted sample extract onto the SPE cartridge. A slow flow rate ensures optimal interaction between the analytes and the sorbent.

  • Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove polar interferences. For lipid analysis, a common wash solution is a low percentage of methanol in water.

  • Elution: Elute the lipids of interest, including this compound, with a non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent.

  • Drying and Reconstitution: Dry the eluted fraction under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for High Background Noise

The following diagram illustrates a logical workflow for troubleshooting high background noise in your LC-MS system.

TroubleshootingWorkflow start High Background Noise Detected check_blank Run Blank Injection start->check_blank noise_in_blank Noise Present in Blank? check_blank->noise_in_blank prepare_fresh_mobile_phase Prepare Fresh Mobile Phase noise_in_blank->prepare_fresh_mobile_phase Yes check_sample_prep Review Sample Preparation noise_in_blank->check_sample_prep No noise_persists_after_fresh_mp Noise Persists? prepare_fresh_mobile_phase->noise_persists_after_fresh_mp clean_lc_system Clean LC System noise_persists_after_fresh_mp->clean_lc_system Yes problem_solved Problem Resolved noise_persists_after_fresh_mp->problem_solved No noise_persists_after_lc_clean Noise Persists? clean_lc_system->noise_persists_after_lc_clean clean_ms_source Clean MS Source noise_persists_after_lc_clean->clean_ms_source Yes noise_persists_after_lc_clean->problem_solved No contact_support Contact Instrument Support clean_ms_source->contact_support optimize_sample_prep Optimize Sample Cleanup (e.g., SPE) check_sample_prep->optimize_sample_prep check_chromatography Review Chromatography optimize_sample_prep->check_chromatography optimize_chromatography Optimize LC Gradient check_chromatography->optimize_chromatography optimize_chromatography->problem_solved

A logical workflow for diagnosing and resolving high background noise in LC-MS analysis.

Signaling Pathway of Noise Introduction

This diagram illustrates the potential pathways for background noise introduction into a mass spectrometry system.

NoiseIntroductionPathways cluster_sources Sources of Contamination cluster_instrument Instrumentation solvents Solvents & Reagents lc_system LC System solvents->lc_system Introduction via Mobile Phase sample_matrix Sample Matrix (Lipids) sample_matrix->lc_system Introduction during Injection labware Labware & Environment labware->solvents Contamination labware->sample_matrix Contamination ms_source MS Ion Source labware->ms_source Direct Contamination lc_system->ms_source Elution detector MS Detector ms_source->detector Ion Transmission

Potential pathways for the introduction of background noise into the mass spectrometer.

References

Technical Support Center: Method Development for High-Throughput Tetrahymanol Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-throughput tetrahymanol screening. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay development, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of this compound and why screen for its modulators?

A1: this compound is a pentacyclic triterpenoid lipid that functions as a sterol surrogate in the membranes of certain eukaryotes, like the ciliate Tetrahymena, particularly under anaerobic conditions.[1] In contrast to the oxygen-dependent synthesis of sterols in most eukaryotes, this compound biosynthesis is oxygen-independent.[1][2] This makes the this compound synthesis pathway a potential drug target for anaerobic pathogens or organisms that rely on this molecule for membrane integrity in oxygen-deprived environments. Screening for modulators could identify compounds that disrupt membrane function in these specific organisms.

Q2: What is the core principle of a high-throughput screening (HTS) assay for this compound?

A2: A high-throughput screening assay for this compound involves testing large libraries of chemical compounds to identify those that either inhibit or activate its production.[3] This is typically done in a miniaturized format, such as 384- or 1536-well microplates, using automated liquid handling and detection systems.[3][4] The assay requires a measurable signal (e.g., fluorescence, luminescence) that correlates with the amount of this compound or the activity of a key enzyme in its biosynthetic pathway.

Q3: What organisms are suitable for a this compound screening assay?

A3: The most common model organism is the ciliate Tetrahymena thermophila or Tetrahymena pyriformis, from which this compound was first isolated.[5][6] These organisms are relatively easy to culture in the lab.[6] Alternatively, bacterial species that produce this compound, such as Methylomicrobium alcaliphilum or Rhodopseudomonas palustris, could be used.[7][8] It is important to note that the biosynthetic pathways are different; eukaryotes use a single enzyme, squalene-tetrahymanol cyclase (STC), while bacteria use a two-enzyme system involving squalene-hopene cyclase (Shc) and this compound synthase (Ths).[2][9] Engineered yeast (Saccharomyces cerevisiae) expressing the T. thermophila STC gene has also been developed and can produce this compound, offering another potential host system.[1][10]

Q4: What are the common detection methods used in HTS?

A4: Common detection methods for HTS are highly sensitive and amenable to automation.[11] These include:

  • Fluorescence Intensity: Measures changes in the fluorescence of a reporter molecule. This is a widely used, robust, and cost-effective method.[11]

  • Luminescence: Measures light produced by a chemical reaction, such as a luciferase reporter. This method often has a high signal-to-background ratio.[4][12]

  • Fluorescence Resonance Energy Transfer (FRET): Measures the transfer of energy between two fluorescent molecules, which can be used to monitor molecular interactions.[4]

  • Fluorescence Polarization (FP): Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]

Q5: What are the essential quality control metrics for a successful HTS campaign?

A5: To ensure the reliability of HTS data, several quality control metrics are crucial:

  • Z'-factor: A statistical measure of assay quality that reflects the separation between positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[15]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to the signal from a negative control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): A measure of the variability of data within replicate wells. A %CV below 15-20% is typically considered acceptable.[15]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Guide 1: Poor Assay Performance (Low Z'-factor, High Variability)
Question/Problem Possible Causes Recommended Solutions
Why is my Z'-factor below 0.5? 1. Small Signal Window: The difference between positive and negative controls is too small. 2. High Data Variation: Inconsistent results across replicate wells (%CV is high).[15]1. Optimize Reagent Concentrations: Titrate concentrations of cells, substrates, and detection reagents to maximize the signal window. 2. Increase Incubation Time: Allow more time for the biological or chemical reaction to proceed.[16] 3. Review Plate Layout: Ensure controls are distributed evenly across the plate to account for positional effects.[17]
Why is the variability between my replicate wells so high (%CV > 20%)? 1. Inconsistent Cell Seeding: Uneven cell distribution across wells.[17] 2. Edge Effects: Evaporation or temperature gradients affecting wells on the plate's perimeter.[15][17] 3. Liquid Handling Errors: Inaccurate dispensing of compounds or reagents by automated systems.[14] 4. Compound Precipitation: Test compounds may not be fully soluble in the assay medium.1. Optimize Cell Plating: Ensure cells are thoroughly resuspended before plating and optimize seeding density.[16] 2. Mitigate Edge Effects: Fill perimeter wells with buffer or media and do not use them for experimental data. Use plates with lids and ensure proper sealing.[17] 3. Calibrate Liquid Handlers: Regularly maintain and calibrate automated pipetting systems. 4. Check Compound Solubility: Reduce the final concentration of DMSO or add a non-ionic detergent like Tween-20 to the assay buffer.[18]
Guide 2: Issues with Fluorescence-Based Assays
Question/Problem Possible Causes Recommended Solutions
I'm observing high background fluorescence. 1. Autofluorescence: Cells, media components (e.g., phenol red, riboflavin), or the microplate itself are naturally fluorescent.[19] 2. Non-specific Antibody Binding: If using an immunoassay, antibodies may be binding to unintended targets.[19] 3. Reagent Concentration Too High: The concentration of the fluorescent dye or antibody is excessive.[20][21] 4. Fluorescent Compounds: Compounds from the screening library are inherently fluorescent.[18][22]1. Address Autofluorescence: Use phenol red-free media. Test different types of microplates (e.g., black plates for fluorescence assays).[17] Analyze an unstained control sample to quantify the level of autofluorescence.[19] 2. Optimize Blocking and Washing: Use an effective blocking buffer (e.g., BSA, non-fat milk) and increase the number and duration of wash steps.[19] 3. Titrate Reagents: Perform a titration to find the optimal concentration of fluorescent reagents that provides a good signal with minimal background.[21] 4. Run a Counter-screen: Screen the library in the absence of the biological target to identify and flag fluorescent compounds.[22]
I'm getting no signal or a very weak signal. 1. Incorrect Instrument Settings: Excitation/emission wavelengths or filter sets are mismatched for the fluorophore.[20][21] 2. Photobleaching: The fluorophore is being destroyed by prolonged exposure to the excitation light source.[20] 3. Reagent Degradation: Fluorescent dyes or antibodies have degraded due to improper storage (e.g., exposure to light, freeze-thaw cycles).[20] 4. Ineffective Positive Control: The positive control is not working as expected.1. Verify Settings: Confirm the optimal excitation/emission wavelengths for your fluorophore and ensure the correct filters are in place on the plate reader.[21] 2. Minimize Light Exposure: Reduce the intensity of the excitation light or the exposure time. Store plates in the dark.[20] 3. Use Fresh Reagents: Aliquot reagents upon arrival to avoid repeated freeze-thaw cycles and store them as recommended by the manufacturer, protected from light.[20] 4. Validate Controls: Test a range of concentrations for your positive control or try a different, validated control compound.

Visualizations: Pathways and Workflows

HTS_Workflow cluster_prep 1. Assay Development & Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Selection cluster_validation 4. Hit Validation & Follow-up AssayDev Assay Miniaturization (e.g., to 384-well format) CellPrep Cell Culture & Plating (Tetrahymena thermophila) AssayDev->CellPrep LibPrep Compound Library Preparation CellPrep->LibPrep CompoundAdd Add Compounds & Controls (Automated Liquid Handling) LibPrep->CompoundAdd Incubate Incubation CompoundAdd->Incubate Detection Signal Detection (e.g., Fluorescence Reader) Incubate->Detection DataQC Data Processing & QC (Calculate Z', %CV) Detection->DataQC HitID Primary Hit Identification (Activity Threshold) DataQC->HitID DoseResponse Dose-Response Curve (Determine IC50/EC50) HitID->DoseResponse CounterScreen Counter-screens (Rule out assay interference) DoseResponse->CounterScreen SecondaryAssay Secondary Assay (e.g., GC-MS for this compound) CounterScreen->SecondaryAssay

// Control Path Sol_Control [label="Solution:\n- Validate control compounds\n- Check reagent stability\n- Confirm cell health", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Variability Path EdgeEffect [label="Variability is high\nat plate edges", shape=ellipse]; RandomVar [label="Variability is random\nacross the plate", shape=ellipse]; Sol_Edge [label="Solution:\n- Use buffer in edge wells\n- Ensure proper plate sealing\n- Check incubator uniformity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Random [label="Solution:\n- Optimize cell seeding protocol\n- Calibrate liquid handlers\n- Check for compound precipitation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Signal Path Sol_Signal [label="Solution:\n- Titrate reagent concentrations\n- Increase incubation time\n- Switch to a more sensitive\ndetection method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckControls; CheckControls -> CheckVariability [label="Yes"]; CheckControls -> Sol_Control [label="No", color="#EA4335", fontcolor="#EA4335"];

CheckVariability -> EdgeEffect [label="Specific Locations"]; CheckVariability -> RandomVar [label="All Wells"]; EdgeEffect -> Sol_Edge [color="#4285F4", fontcolor="#4285F4"]; RandomVar -> Sol_Random [color="#4285F4", fontcolor="#4285F4"];

CheckVariability -> CheckSignal [label="Low Variability"]; CheckSignal -> Sol_Signal [label="Yes", color="#FBBC05", fontcolor="#FBBC05"]; } dot Caption: Decision tree for troubleshooting common HTS assay problems.

Experimental Protocols

Protocol 1: Culturing Tetrahymena thermophila for HTS

This protocol describes the cultivation of T. thermophila to obtain a healthy, mid-log phase culture suitable for seeding into microplates.

Materials:

  • Tetrahymena thermophila strain (e.g., B2086)

  • SPP medium (2% proteose peptone, 0.1% yeast extract, 0.2% glucose, 0.003% FeCl₃)[6]

  • Sterile flasks

  • Incubator shaker (30°C)

  • Hemocytometer or automated cell counter

Procedure:

  • Inoculation: Aseptically inoculate 50 mL of sterile SPP medium in a 250 mL flask with a stock culture of T. thermophila.

  • Incubation: Grow the culture at 30°C with gentle shaking (~100 rpm). Tetrahymena has a doubling time of approximately 2-3 hours under these conditions.[6]

  • Monitoring Growth: Monitor the cell density periodically using a hemocytometer. A typical mid-log phase density for HTS is between 1 x 10⁵ and 5 x 10⁵ cells/mL.

  • Scaling Up: Once the starter culture is in the mid-log phase, it can be used to inoculate larger culture volumes as needed for the screen.

  • Harvesting for Assay: When the large-scale culture reaches the desired density, gently swirl the flask to ensure a homogenous suspension before transferring cells for the assay.

Protocol 2: Primary HTS Assay - Cell Viability-Based Screen

This protocol outlines a fluorescence-based cell viability assay to screen for inhibitors of this compound synthesis. The principle is that compounds disrupting membrane integrity (by inhibiting the production of the essential membrane component this compound) will lead to cell death.

Materials:

  • Mid-log phase T. thermophila culture

  • SPP medium

  • 384-well, black, clear-bottom microplates[17]

  • Compound library (in DMSO)

  • Positive control (e.g., a known fungicide that disrupts membrane synthesis)

  • Negative control (DMSO vehicle)

  • Cell viability reagent (e.g., a resazurin-based dye that becomes fluorescent in viable cells)

  • Automated liquid handling system

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Dilute the T. thermophila culture in SPP medium to the optimized seeding density. Using an automated dispenser, add 40 µL of the cell suspension to each well of the 384-well plates.[17]

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer ~50 nL of compounds from the library source plates to the assay plates. Also, add positive and negative controls to designated wells on each plate.[16]

  • Incubation: Gently mix the plates and incubate for the optimized duration (e.g., 24-48 hours) at 30°C.

  • Reagent Addition: Add 10 µL of the cell viability reagent to each well. Incubate for an additional 2-4 hours at 30°C, protected from light.

  • Signal Detection: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Normalize the data to controls on each plate. Calculate the percent inhibition for each compound and identify primary "hits" that cross a predefined activity threshold (e.g., >50% inhibition).

Protocol 3: Secondary Assay - GC-MS Analysis of this compound

This protocol is for confirming whether hit compounds from the primary screen directly reduce cellular this compound levels.

Materials:

  • T. thermophila culture

  • 24-well plates

  • Hit compounds

  • Organic solvents (e.g., dichloromethane, methanol)

  • Internal standard (e.g., cholestanol)[8]

  • Derivatizing agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Treatment: Seed T. thermophila in 24-well plates and treat with various concentrations of hit compounds (and controls) for 24 hours.

  • Cell Harvesting: Pellet the cells by centrifugation.

  • Lipid Extraction: Perform a total lipid extraction on the cell pellets using a mixture of organic solvents (e.g., a modified Bligh-Dyer extraction). Add a known amount of an internal standard before extraction for quantification.[8]

  • Derivatization: Evaporate the solvent and derivatize the lipid extract to make the hydroxyl group of this compound volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Separate the lipids using an appropriate temperature program.[5][8]

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum.[5] Quantify the amount of this compound by comparing its peak area to that of the internal standard. Determine if the compound treatment led to a dose-dependent reduction in cellular this compound levels.

Quantitative Data Summary

Table 1: Comparison of Microplate Formats for HTS

Feature96-Well Plate384-Well Plate1536-Well Plate
Typical Assay Volume 100 - 200 µL20 - 80 µL2 - 10 µL
Throughput LowMedium - HighVery High
Reagent Consumption HighLowVery Low
Cell Number per Well HighMediumLow
Suitability Assay DevelopmentPrimary HTS, Dose-ResponseLarge-scale HTS
Data synthesized from general HTS knowledge.[3][17]

Table 2: Key HTS Assay Quality Parameters

ParameterSymbolAcceptance CriteriaSignificance
Z-Prime Factor Z'0.5 ≤ Z' < 1.0Indicates excellent separation between control signals, reflecting a robust assay.[15]
Signal-to-Background S/B> 5 (assay dependent)Measures the dynamic range of the assay.
Coefficient of Variation %CV< 20%Measures the precision and reproducibility of the data.[15]
Hit Rate %~0.1 - 1%The percentage of compounds in a library identified as active; helps identify potential systemic assay issues if too high.[18]

References

dealing with interferences from hopanoids in tetrahymanol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals dealing with interferences from hopanoids during the analysis of tetrahymanol.

Frequently Asked Questions (FAQs)

Q1: What are this compound and hopanoids, and why do they interfere with each other during analysis?

This compound and hopanoids are both pentacyclic triterpenoid lipids derived from the cyclization of squalene.[1][2] this compound is a gammacerane-type lipid first identified in ciliates, but also produced by some bacteria.[3][4][5] Hopanoids, such as diplopterol, are primarily produced by bacteria and are often considered bacterial equivalents of eukaryotic sterols like cholesterol.[2][6] Their structural similarity, including the same pentacyclic core and molecular weight, causes them to have very similar physicochemical properties. This leads to challenges in chromatographic separation and mass spectrometric differentiation.[7]

Q2: What are the primary analytical methods for distinguishing this compound and hopanoids?

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for separating, identifying, and quantifying these compounds.[1][8] However, due to their low volatility, a chemical modification step known as derivatization is required.[7] High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is another common method that can sometimes offer better resolution for structurally similar compounds and may not require derivatization.[8][9][10] High-temperature GC columns are also effective for analyzing more complex, polyfunctionalized hopanoids.[11]

Q3: Why is derivatization required for GC-MS analysis of these compounds?

Derivatization is a crucial sample preparation step for the GC-MS analysis of non-volatile compounds like this compound and hopanoids.[8][12] This process involves a chemical reaction to replace active polar hydrogen atoms (e.g., from hydroxyl groups) with non-polar groups, such as a trimethylsilyl (TMS) moiety.[7] This modification increases the compound's volatility and thermal stability, which is essential for it to travel through the gas chromatograph without degrading.[12] A common and efficient method involves using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine.[7][8]

Q4: In which types of samples are both this compound and hopanoids likely to be present?

Co-occurrence is common in environmental and geological samples where there is a mix of eukaryotic and bacterial inputs. Sedimentary rocks, soil, and aquatic sediments are prime examples.[4][13] The diagenetic product of this compound, gammacerane, is often used as a biomarker for water column stratification in ancient ecosystems.[4][14] Certain bacteria, such as Rhodopseudomonas palustris, are known to produce both hopanoids and this compound, making their co-occurrence in cultures of these organisms expected.[4][11]

Troubleshooting Guide

Q: My chromatogram shows poorly resolved or co-eluting peaks. How can I improve the separation?

A: Poor chromatographic separation is a common issue due to the structural similarity of these triterpenoids.[7]

  • Optimize GC Method: Adjust the temperature ramp of your GC oven. A slower ramp rate can often improve the separation of closely eluting compounds.

  • Use a High-Resolution Capillary Column: Employing a longer column (e.g., >30 m) or one with a different stationary phase can enhance resolution. High-temperature, thin-film columns (e.g., DB-5HT or DB-XLB) have shown success in separating complex hopanoid mixtures.[11]

  • Consider HPLC: HPLC can provide better separation for compounds with very similar structures.[8] It is the preferred technique for the separation and quantification of many pentacyclic triterpenoids.[8]

  • Check Derivatization: Ensure your derivatization reaction has gone to completion. Incomplete derivatization can lead to peak broadening and splitting.

Q: The mass spectra for my target peaks are nearly identical. How can I confidently identify this compound vs. a hopanoid?

A: While the overall fragmentation patterns are similar, key diagnostic ions can help differentiate these compounds, especially their methylated variants.

  • Look for the Base Peak: For most C30 hopanoids and this compound, the characteristic base peak in the mass spectrum is at a mass-to-charge ratio (m/z) of 191.[3][15] This fragment corresponds to the A/B rings of the pentacyclic structure.

  • Identify Methylated Homologs: Some bacteria produce 2-methylhopanoids. The presence of a methyl group on the A-ring shifts this characteristic fragment from m/z 191 to m/z 205.[11] If you see a peak with a base ion of m/z 205, it is indicative of a 2-methylhopanoid, not this compound.

  • Analyze Molecular Ions: Examine the molecular ion ([M]+) of the derivatized compound to confirm the base structure. For TMS-derivatized C30 hopanols like diplopterol and this compound, the molecular ion will be m/z 486.

  • Use Authentic Standards: The most reliable method for confirmation is to run an authentic standard of this compound and relevant hopanoids (e.g., diplopterol) using your exact analytical method to compare retention times and mass spectra directly.[9]

Quantitative Data Summary

The table below summarizes key diagnostic ions useful for identifying this compound and related hopanoids via GC-MS after trimethylsilyl (TMS) derivatization.

CompoundCommon PrecursorMolecular Ion (M+) of TMS DerivativeCharacteristic Base Peak (m/z)Notes
This compoundThis compound486191Gammacerane skeleton.[3][11]
DiplopterolHopan-22-ol486191A common C30 hopanoid.[11]
2-Methylthis compound2-Methylthis compound500205Methyl group on A-ring.[11]
2-Methyldiplopterol2-Methylhopan-22-ol500205Methyl group on A-ring.[11]

Experimental Protocols

Protocol: Silylation and GC-MS Analysis of Triterpenoids

This protocol describes a standard method for derivatizing hydroxylated triterpenoids for analysis by gas chromatography-mass spectrometry.

1. Lipid Extraction:

  • Extract the total lipids from your sample (e.g., freeze-dried cells, sediment) using an appropriate solvent system, such as a modified Bligh-Dyer extraction with dichloromethane (DCM), methanol (MeOH), and water.

2. Saponification (Optional, to cleave esters):

  • Hydrolyze the dried lipid extract by refluxing with 6% KOH in MeOH for 2 hours to release bound alcohols.

  • Neutralize the solution and extract the neutral lipids (including this compound and hopanoids) into hexane or DCM.

3. Derivatization (Silylation):

  • Dry the neutral lipid fraction completely under a stream of N2.

  • Add 50 µL of a silylating agent mixture. A highly efficient mixture is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mix of BSTFA, TMCS, and pyridine.[7][8]

  • Seal the vial tightly and heat at 60-70°C for at least 1 hour to ensure complete derivatization of all hydroxyl groups. Some protocols suggest lower temperatures (30°C) for longer times (2 hours).[7][8]

  • Cool the sample to room temperature before injection.

4. GC-MS Analysis:

  • Injector: 280°C, splitless mode.

  • Carrier Gas: Helium.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5MS or DB-XLB (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 3°C/min to 320°C.

    • Final hold: 320°C for 15 min. (Note: This program is a starting point and should be optimized for your specific instrument and separation needs.)

  • MS Detector:

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-650.

    • Mode: Electron Impact (EI) at 70 eV.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Sample Collection (e.g., Sediment, Cells) Extraction Total Lipid Extraction Sample->Extraction Deriv Derivatization (Silylation) Extraction->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing (Chromatogram & Spectra) GCMS->Data ID Peak Identification (Retention Time & Mass Spectra) Data->ID Quant Quantification (Internal Standards) ID->Quant

Caption: General experimental workflow for this compound and hopanoid analysis.

Troubleshooting Logic for Ambiguous Peaks

G Start Ambiguous Peak Detected CheckRT Is Retention Time (RT) consistent with standard? Start->CheckRT CheckMS Analyze Mass Spectrum CheckRT->CheckMS Yes Action_RunStd Action: Run Authentic Standard for RT Confirmation CheckRT->Action_RunStd No/Unsure BasePeak Base peak m/z 191? CheckMS->BasePeak MethylPeak Base peak m/z 205? BasePeak->MethylPeak No Result_HopTet Likely this compound or C30 Hopanoid BasePeak->Result_HopTet Yes Result_MethylHop Likely 2-Methylhopanoid MethylPeak->Result_MethylHop Yes Result_Unknown Potential Unknown Compound or Contaminant MethylPeak->Result_Unknown No Action_Optimize Action: Optimize GC Method for Better Separation Action_RunStd->Action_Optimize

Caption: Decision tree for troubleshooting ambiguous chromatographic peaks.

References

Validation & Comparative

Tetrahymanol as a Biomarker: A Comparative Guide for Microbial Group Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific microbial groups are critical. This guide provides an objective comparison of tetrahymanol as a biomarker, alongside alternative molecules, supported by experimental data and detailed protocols to aid in the validation process.

This compound, a pentacyclic triterpenoid, has long been utilized as a biomarker for specific eukaryotes, particularly ciliates. However, a growing body of evidence reveals its presence in a diverse range of bacteria, necessitating a re-evaluation of its specificity. This guide delves into the quantitative comparison of this compound with other biomarkers, outlines detailed experimental protocols for their analysis, and provides visual workflows to clarify the validation process.

Comparative Analysis of this compound and Alternative Biomarkers

The validation of a biomarker hinges on its specificity and abundance within the target microbial group compared to others. Below is a quantitative comparison of this compound and bacteriohopanepolyols (BHPs), another class of pentacyclic triterpenoids, in the aerobic methanotrophic bacterium Methylotuvimicrobium alcaliphilum. This bacterium is a known producer of both lipid types, offering a direct comparative viewpoint.

Biomarker ClassSpecific CompoundRelative Abundance (%) at Low Salinity (2.5 g/L NaCl)Relative Abundance (%) at High Salinity (15 g/L NaCl)Primary Microbial Association
Gammacerane-type This compound10.314.1Ciliates, some Bacteria (including methanotrophs), Fungi, and Ferns[1]
Hopanoids Aminotriol47.228.5Bacteria (various)
3-methyl-aminotriol12.510.9Bacteria (various)
Aminotetrol15.819.8Type I and Type II Methanotrophs
3-methyl-aminotetrol4.211.2Type I and Type II Methanotrophs
Aminopentol2.12.8Primarily Type I Methanotrophs
3-methyl-aminopentol0.50.8Primarily Type I Methanotrophs

Data summarized from a study on Methylotuvimicrobium alcaliphilum, which showed that environmental factors like salinity can influence the relative abundance of these biomarkers.

Experimental Protocols

Accurate quantification of lipid biomarkers is essential for their validation. The following are detailed methodologies for the extraction and analysis of this compound and bacteriohopanepolyols from microbial cultures.

Lipid Extraction from Microbial Cultures

This protocol is a modified Bligh-Dyer extraction method suitable for obtaining total lipids from bacterial or ciliate cell pellets.

Materials:

  • Lyophilized cell pellet

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Sonicator bath

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To a known mass of lyophilized cell pellet (e.g., 100 mg) in a glass centrifuge tube, add 1 mL of PBS, 2 mL of MeOH, and 1 mL of DCM.

  • Vortex vigorously for 1 minute to create a single-phase mixture.

  • Place the tube in a sonicator bath for 10 minutes to enhance cell disruption and lipid extraction.

  • Add an additional 1 mL of DCM and 1 mL of PBS to the tube.

  • Vortex again for 1 minute. This will induce phase separation.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the cell debris and separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a clean round-bottom flask.

  • Repeat the extraction of the remaining aqueous layer and cell pellet with another 2 mL of DCM.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization and analysis.

Derivatization of Pentacyclic Triterpenoids for GC-MS Analysis

For successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of this compound and BHPs must be derivatized to increase their volatility.

Materials:

  • Dried lipid extract

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Resuspend the dried lipid extract in 65 µL of pyridine.

  • Add 22 µL of BSTFA and 13 µL of TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis of Derivatized Lipids

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C

    • Ramp 2: 3°C/min to 320°C, hold for 15 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Ionization: 70 eV

  • Mass Range: m/z 50-800

  • Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

Visualizing the Validation Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Biosynthesis of this compound and Hopanoids cluster_eukaryote Eukaryotic Pathway (e.g., Ciliates) cluster_bacteria Bacterial Pathway squalene_e Squalene stc Squalene-Tetrahymanol Cyclase (STC) squalene_e->stc O2-independent tetrahymanol_e This compound stc->tetrahymanol_e squalene_b Squalene shc Squalene-Hopene Cyclase (SHC) squalene_b->shc diploptene Diploptene shc->diploptene bacteriohopanepolyols Bacteriohopanepolyols shc->bacteriohopanepolyols Other enzymes ths This compound Synthase (THS) diploptene->ths tetrahymanol_b This compound ths->tetrahymanol_b

Caption: Biosynthesis pathways of this compound and hopanoids.

Biomarker Validation Workflow start Microbial Culture (e.g., Bacteria, Ciliates) extraction Lipid Extraction (Modified Bligh-Dyer) start->extraction derivatization Derivatization (BSTFA/TMCS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms identification Biomarker Identification (Mass Spectra Library) gcms->identification quantification Quantification (Peak Area vs. Standard) identification->quantification comparison Comparative Analysis (Specificity & Abundance) quantification->comparison validation Biomarker Validation comparison->validation

Caption: Experimental workflow for biomarker validation.

Conclusion

The validation of this compound as a specific biomarker requires careful consideration of its broader distribution among both eukaryotes and bacteria. While it remains a strong indicator for certain ciliate groups, its presence in diverse bacterial phyla, including methanotrophs, necessitates a comparative approach. By employing robust analytical protocols, such as the ones detailed in this guide, and comparing the abundance of this compound with alternative biomarkers like bacteriohopanepolyols, researchers can achieve a more accurate and nuanced understanding of microbial community composition. This comprehensive validation is crucial for applications ranging from environmental microbiology to the development of novel therapeutic strategies.

References

A Researcher's Guide to Certified Reference Materials for Lipid Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of lipid biomarker analysis are paramount. This guide provides an objective comparison of the use of certified reference materials (CRMs) in ensuring the quality and reproducibility of lipidomic data. We delve into the performance of a widely recognized CRM, detail essential experimental protocols, and illustrate key concepts with diagrams to support your analytical workflow.

The complexity of the lipidome and the analytical challenges inherent in lipid analysis necessitate the use of well-characterized reference materials. Certified reference materials serve as a benchmark for method validation, instrument calibration, and ongoing quality control, ultimately leading to more reliable and comparable results across different laboratories and studies.[1][2]

Comparing Performance: The Role of NIST SRM 1950

A direct head-to-head comparison of all commercially available lipid CRMs is challenging due to the vast number of products and applications. However, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1950, "Metabolites in Frozen Human Plasma," has been extensively characterized through interlaboratory comparison exercises.[1][3] This makes it an invaluable tool for benchmarking analytical methods and, by extension, for qualifying other commercial CRMs.

The consensus concentrations derived from these studies provide a target against which laboratories can assess the accuracy of their measurements for a wide range of lipid biomarkers.[1][4]

Quantitative Data Summary for Selected Lipids in NIST SRM 1950

The following table presents the consensus median concentrations and uncertainties for a selection of key lipid biomarkers in NIST SRM 1950, as determined by the NIST interlaboratory comparison exercise. Researchers can use these values to evaluate the performance of their own analytical methods.

Lipid ClassAnalyte (Sum Composition)Consensus Median Concentration (μmol/L)Expanded Uncertainty (μmol/L)
Fatty Acids 16:01,230110
18:043540
18:11,260120
18:22,430220
20:431030
Cholesterol Cholesterol3,690110
Glycerophospholipids PC(34:1)53050
PC(34:2)39040
PC(36:2)34030
LPC(16:0)18020
LPC(18:0)11010
Sphingolipids SM(d18:1/16:0)13010
SM(d18:1/18:0)353
Cer(d18:1/24:0)2.50.3
Triacylglycerols TAG(50:1)455
TAG(52:1)708
TAG(52:2)12015
TAG(54:2)8010
TAG(54:3)11012

This data is a representation from the NIST interlaboratory comparison studies. For a complete and detailed list of analytes and their certified values, researchers should refer to the official NIST publications and the Certificate of Analysis for SRM 1950.[1][5][6]

Experimental Protocols for Lipid Biomarker Analysis

The following protocols are widely used in lipidomics and are suitable for use with CRMs for method validation and sample analysis.

Lipid Extraction: Modified Folch Method

The Folch method is a classic and robust procedure for extracting lipids from biological matrices.[7][8]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or HPLC grade water)

  • Internal standard solution (containing a mix of stable isotope-labeled lipids representative of the classes being analyzed)

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: For a 100 µL plasma sample (such as SRM 1950), add it to a glass centrifuge tube.

  • Spike with Internal Standard: Add a known amount of the internal standard solution to the sample.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and disruption of protein-lipid complexes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution to the mixture. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.

  • Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical instrument (e.g., methanol/isopropanol 1:1 v/v).[9]

LC-MS/MS Analysis Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of a wide range of lipid species.[10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.[13]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

  • Acquisition Mode: For targeted analysis, Multiple Reaction Monitoring (MRM) is commonly used for its high sensitivity and specificity. For untargeted analysis, full scan with data-dependent or data-independent acquisition is employed.

  • Data Analysis: Process the raw data using specialized software to identify and quantify lipid species by comparing their retention times and mass-to-charge ratios to those of the internal standards and reference materials.

Visualizing Workflows and Pathways

Experimental Workflow for Lipid Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of lipid biomarkers using certified reference materials for quality control.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standards Sample->Spike CRM Certified Reference Material (e.g., NIST SRM 1950) CRM->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Processing Data Processing (Peak Integration, Normalization) LCMS->Processing Quantification Quantification (Comparison to CRM) Processing->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Report Report Validation->Report Final Report

Caption: Workflow for lipid analysis using CRMs.

Sphingolipid Metabolism Pathway

Sphingolipids are a class of lipids that play crucial roles in cell signaling and are implicated in various diseases. Understanding their metabolism is key to biomarker discovery.[14][15][16]

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Hydrolysis Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK Sphingomyelin->Ceramide SMase Sphingosine-1-Phosphate->Sphingosine SGPP

Caption: Key pathways in sphingolipid metabolism.

Hierarchy of Reference Materials

The following diagram illustrates the relationship between different types of reference materials used in a laboratory setting, from primary reference materials to in-house quality controls.

G PRM Primary Reference Material (e.g., NIST pure substance) CRM Certified Reference Material (e.g., NIST SRM 1950) PRM->CRM Traceability CommCRM Commercial CRM (Vendor-supplied) CRM->CommCRM Qualification InHouse In-house Quality Control (e.g., Pooled Plasma) CRM->InHouse Benchmarking WorkingStd Working Standard CommCRM->WorkingStd Calibration InHouse->WorkingStd QC

Caption: Hierarchy of analytical reference materials.

By leveraging well-characterized CRMs like NIST SRM 1950 and implementing robust analytical protocols, researchers can significantly enhance the quality and reliability of their lipid biomarker data, paving the way for more significant and reproducible scientific discoveries.

References

A Comparative Analysis of Tetrahymanol and Sterol Distribution in Sediment Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the sedimentary records of two key lipid biomarker groups, tetrahymanol and sterols, reveals distinct origins and diagenetic pathways. This guide provides a comparative overview of their distribution in sediment profiles, supported by quantitative data and detailed experimental protocols, to aid researchers in paleoenvironmental reconstructions and biogeochemical studies.

This compound, a pentacyclic triterpenoid, and sterols, tetracyclic steroids, are both valuable lipid biomarkers preserved in sedimentary archives. However, their contrasting biological sources and chemical stabilities lead to different distribution patterns in sediment cores. Understanding these differences is crucial for accurate interpretation of past environmental conditions. This guide synthesizes data from key studies to offer a direct comparison of these two important biomarker classes.

I. Quantitative Distribution in Sediment Profiles

The following tables present a comparative view of this compound and major sterol concentrations in a sediment core from the Santa Monica Basin. The data is adapted from the study by Pearson et al. (2000), which provides a rare opportunity to compare these biomarkers within the same sedimentary sequence.

Table 1: Comparison of this compound and Total Sterol Concentrations

Sediment Horizon (cm)This compound Concentration (µ g/gdw )Total Major Sterols Concentration (µ g/gdw )
0 - 0.75More abundant in near-surface~2 to 20
4.5 - 5.5Less abundant at depth~0.5 to 5

Note: The study by Pearson et al. (2000) qualitatively describes this compound as more abundant in near-surface horizons. Specific quantitative data for this compound was not provided in a tabular format.

Table 2: Distribution of Major Sterols in a Sediment Core Profile (µ g/gdw )

Sediment Horizon (cm)Cholesterol24-Methylcholesta-5,22-dien-3β-ol (Brassicasterol/Epi-brassicasterol)24-Ethylcholesta-5,22-dien-3β-ol (Stigmasterol)4α,23,24-Trimethyl-5α-cholest-22E-en-3β-ol (Dinosterol)
0 - 0.75PresentMore abundant than cholesterolPresentMore abundant than cholesterol
4.5 - 5.5PresentExceeded cholesterolPresentMore abundant than cholesterol

Data synthesized from Pearson et al. (2000). The original study presented this information graphically; the table provides a structured summary.

II. Biological Sources and Environmental Significance

The distinct distribution patterns of this compound and sterols are a direct reflection of their primary biological sources.

This compound: The primary source of this compound in many marine and lacustrine sediments is attributed to bacterivorous ciliates.[1] Its presence can therefore be an indicator of protozoan activity and the microbial food web. Some bacteria are also known to produce this compound, particularly in anoxic environments where it may serve as a sterol surrogate.[1]

Sterols: Sterols have a much broader range of biological sources, making them versatile but complex biomarkers.

  • Cholesterol (C27): Often associated with zooplankton and other marine fauna.

  • Brassicasterol/Epi-brassicasterol (C28): A key marker for marine algae, particularly diatoms and haptophytes.

  • Stigmasterol (C29): Primarily derived from terrestrial higher plants, indicating terrestrial organic matter input.

  • Dinosterol (C30): A specific biomarker for dinoflagellates, a major group of marine phytoplankton.

The relative abundance of these different sterols can be used to infer changes in phytoplankton community structure, the balance between marine and terrestrial organic matter input, and even anthropogenic influences.

III. Diagenetic Pathways and Preservation

The long-term preservation of these biomarkers in sediments is governed by their chemical stability and the post-depositional environment.

Diagenesis of this compound and Sterols

Diagenesis cluster_0 Water Column & Surface Sediment cluster_1 Deeper Sediments (Diagenesis) This compound This compound Gammacerane Gammacerane This compound->Gammacerane Defunctionalization Sterols Sterols (e.g., Cholesterol, Stigmasterol) Stanols Stanols (e.g., Cholestanol) Sterols->Stanols Reduction Steranes Steranes Stanols->Steranes Further Alteration

Caption: Diagenetic pathways of this compound and sterols in sediments.

This compound is a relatively stable molecule and can be preserved in sediments over geological timescales. Its primary diagenetic product is gammacerane, which is used as a biomarker for water column stratification.[1]

Sterols undergo a series of diagenetic transformations. A common early diagenetic process is the reduction of the double bond in the sterol nucleus to form stanols (e.g., cholesterol is reduced to cholestanol). Over longer timescales and with increasing burial depth and temperature, both sterols and stanols can be further altered to steranes, which are found in ancient sediments and petroleum.

IV. Experimental Protocols

The following section details a generalized workflow for the simultaneous analysis of this compound and sterols from sediment samples, based on methodologies described in the cited literature.

Experimental Workflow for Lipid Biomarker Analysis

Workflow cluster_fractions Fractionation Products A 1. Sediment Sampling and Freeze-Drying B 2. Lipid Extraction (e.g., Soxhlet with Dichloromethane/Methanol) A->B C 3. Saponification (to release bound lipids) B->C D 4. Fractionation (Column Chromatography) C->D E 5. Derivatization (e.g., Silylation with BSTFA) D->E Alcohols_Sterols Alcohols & Sterols D->Alcohols_Sterols F 6. GC-MS Analysis E->F G 7. Quantification and Data Interpretation F->G Hydrocarbons Hydrocarbons Fatty_Acids Fatty Acids

Caption: Generalized workflow for the analysis of this compound and sterols.

1. Sample Preparation: Sediment cores are sectioned at desired intervals. The samples are then freeze-dried and ground to a homogenous powder.

2. Lipid Extraction: Total lipids are extracted from the sediment powder using an organic solvent mixture, typically dichloromethane/methanol, often with methods like Soxhlet extraction or accelerated solvent extraction (ASE).

3. Saponification: The total lipid extract is saponified (hydrolyzed with a strong base, e.g., KOH in methanol) to break ester bonds and release bound lipids, including sterols and this compound that may be esterified to other molecules.

4. Fractionation: The saponified extract is then fractionated using column chromatography on silica gel. Different solvent polarities are used to separate the lipids into different classes, such as hydrocarbons, alcohols/sterols, and fatty acids. The fraction containing the alcohols and sterols is collected for further analysis.

5. Derivatization: To improve their volatility and chromatographic behavior for gas chromatography, the hydroxyl groups of this compound and sterols are derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

6. GC-MS Analysis: The derivatized fraction is analyzed by gas chromatography-mass spectrometry (GC-MS). The compounds are separated based on their boiling points and polarity on a capillary column, and then identified and quantified based on their mass spectra and retention times compared to authentic standards.

7. Quantification: The concentration of each compound is determined by comparing its peak area in the chromatogram to that of an internal standard added in a known amount at the beginning of the extraction procedure.

V. Conclusion

The comparative analysis of this compound and sterol distributions in sediment profiles provides a powerful tool for paleoenvironmental reconstruction. This compound offers specific insights into the microbial food web and the presence of ciliates, while the diverse suite of sterols can elucidate the sources of organic matter, from terrestrial plants to various phytoplankton groups. By understanding their distinct origins, diagenetic pathways, and applying robust analytical protocols, researchers can unlock a more nuanced and detailed history of past ecosystems preserved in the sedimentary record.

References

Tetrahymanol vs. Hopanoids: A Comparative Guide for Bacterial Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communities, identifying specific markers to understand population dynamics, environmental responses, and potential therapeutic targets is paramount. Among the diverse array of molecular signatures, the pentacyclic triterpenoids tetrahymanol and hopanoids have emerged as significant biomarkers. This guide provides a comprehensive comparison of these two classes of molecules, offering insights into their distribution, biosynthesis, and analytical methodologies to aid researchers in their selection and application as indicators of bacterial communities.

At a Glance: this compound vs. Hopanoids

FeatureThis compoundHopanoids
Chemical Structure Pentacyclic triterpenoid with a gammacerane skeletonPentacyclic triterpenoids with a hopane skeleton
Primary Producers Certain bacteria (e.g., some Proteobacteria like Methylomicrobium alcaliphilum and nitrogen-fixing bacteria), and various eukaryotes (ciliates, fungi, ferns)[1][2][3][4]Widespread in diverse bacterial phyla, including Cyanobacteria, Proteobacteria, and Actinobacteria. Absent in Archaea.[5]
Biosynthesis Pathway In bacteria, it is a two-step process from squalene, involving squalene-hopene cyclase (Shc) to form a hopene intermediate, followed by the action of this compound synthase (Ths).[1][2][3] This process is oxygen-independent.[1] In eukaryotes, it is a direct, oxygen-independent cyclization of squalene by squalene-tetrahymanol cyclase (STC).[6]Synthesized from squalene via the action of squalene-hopene cyclase (Shc), an oxygen-independent process.[7][8] The C30 hopanoids can be further elongated to C35 bacteriohopanepolyols (BHPs).[5][7]
Function in Bacteria May substitute for sterols in regulating membrane fluidity and permeability, particularly in anaerobic environments.[1]Modulate membrane fluidity and permeability, enhance membrane stability, and contribute to stress tolerance (e.g., pH, osmotic stress, and antibiotics).[7][9][10][11][12]
As a Biomarker Its diagenetic product, gammacerane, is used as a biomarker for water column stratification and anoxia in ancient environments.[1][3][4] However, its bacterial origin complicates this interpretation.Hopanes, the diagenetic products of hopanoids, are abundant in the geological record and serve as general biomarkers for bacteria.[7][9] Specific hopanoids, like 2-methylhopanoids, have been linked to particular bacterial groups such as cyanobacteria and alphaproteobacteria.[7]
Typical Concentration Can be a minor component in some bacteria, for instance, Rhodopseudomonas palustris biomass can contain up to 0.4 mg/g of this compound.[13] In Methylomicrobium alcaliphilum, this compound production increases significantly in the stationary phase.[4]The major C35 bacteriohopanepolyols are typically present at a level of 0.1-2 mg per g dry weight in hopanoid-containing prokaryotes.[5]

Biosynthetic Pathways

The biosynthesis of both this compound and hopanoids originates from the C30 isoprenoid, squalene. However, their enzymatic transformations diverge, leading to distinct molecular skeletons.

Hopanoid Biosynthesis

The initial and key step in hopanoid biosynthesis is the cyclization of squalene to form the C30 hopanoid diploptene, a reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[7][8] This foundational molecule can then be further modified. For instance, the radical SAM protein HpnH adds an adenosine group to create the C35 hopanoid adenosylhopane, which can be further functionalized into other bacteriohopanepolyols (BHPs) like bacteriohopanetetrol (BHT).[7]

Hopanoid_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (Shc) Adenosylhopane Adenosylhopane Diploptene->Adenosylhopane HpnH BHT Bacteriohopanetetrol (BHT) Adenosylhopane->BHT HpnG & other enzymes

Caption: Simplified bacterial hopanoid biosynthetic pathway.

Bacterial this compound Biosynthesis

In bacteria, the synthesis of this compound is a two-step enzymatic process that also begins with squalene. First, squalene-hopene cyclase (Shc) converts squalene into a hopanoid precursor, diploptene.[1][2][3] Subsequently, the enzyme this compound synthase (Ths) acts on this intermediate to expand the E-ring, forming this compound.[1][2][3] This pathway is distinct from the single-step cyclization of squalene to this compound found in eukaryotes.[2][3]

Tetrahymanol_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-hopene cyclase (Shc) This compound This compound Diploptene->this compound this compound synthase (Ths)

Caption: Bacterial biosynthetic pathway for this compound.

Experimental Protocols

The analysis of this compound and hopanoids from bacterial cultures or environmental samples typically involves lipid extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

I. Total Lipid Extraction

A common and effective method for extracting both polar and non-polar lipids, including this compound and hopanoids, is a modified Bligh-Dyer extraction.

Materials:

  • Lyophilized bacterial cells or sediment sample

  • Dichloromethane (DCM) or Chloroform

  • Methanol (MeOH)

  • Water (HPLC grade)

  • Centrifuge tubes

  • Centrifuge

  • Pipettes

  • Glass vials

Procedure:

  • Weigh a known amount of lyophilized cells (e.g., 10-30 mg) into a centrifuge tube.[14][15]

  • Add a mixture of DCM:MeOH:water in a ratio of 1:2:0.8 (v/v/v) to the sample.

  • Vortex the mixture thoroughly and sonicate for 15-30 minutes to ensure complete cell lysis and lipid extraction.

  • Add an equal volume of DCM and water to induce phase separation.[15]

  • Centrifuge the mixture (e.g., at 1500 rpm for 10-30 minutes) to separate the layers.[15]

  • Carefully collect the lower organic phase, which contains the lipids, using a pipette and transfer it to a clean, pre-weighed glass vial.[15]

  • Dry the organic extract under a gentle stream of nitrogen or in a vacuum concentrator.

  • The resulting total lipid extract (TLE) can be weighed and stored at -20°C for further analysis.[15]

II. Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the hydroxyl groups of this compound and hopanoids need to be derivatized to increase their volatility. Acetylation is a common derivatization method.

Materials:

  • Total Lipid Extract (TLE)

  • Acetic anhydride

  • Pyridine

  • Heating block or water bath

  • GC vials

Procedure:

  • Resuspend the dried TLE in a small volume of a 1:1 (v/v) mixture of acetic anhydride and pyridine (e.g., 100 µL).[14][16]

  • Seal the vial and heat the mixture at 60-70°C for 30 minutes to 1 hour.[14][16]

  • Allow the reaction mixture to cool to room temperature.

  • Dry the derivatized sample under a stream of nitrogen.

  • Re-dissolve the acetylated lipids in a suitable solvent for GC-MS injection (e.g., dichloromethane or ethyl acetate).

III. Chromatographic Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of derivatized this compound and hopanoids.

Typical GC-MS Parameters:

  • Column: A low-polarity capillary column, such as a DB-5ms or DB-XLB (30 m x 0.25 mm x 0.10 µm), is suitable.[16]

  • Injector: Splitless injection is commonly used.

  • Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 100°C, ramping to 320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-800.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)-MS can be used for the analysis of intact, underivatized bacteriohopanepolyols.

Typical HPLC-MS Parameters:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of solvents like acetonitrile, isopropanol, and water.[14]

  • Ionization Source: APCI or ESI in positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

Conclusion

Both this compound and hopanoids serve as valuable biomarkers for tracing bacterial communities in both contemporary and ancient environments. Hopanoids are widespread bacterial markers, with specific derivatives offering clues to particular microbial groups and environmental conditions. This compound, while also produced by bacteria, has a more sporadic distribution and its primary utility as a biomarker for water column stratification is complicated by its multiple biological sources. The choice between these biomarkers will ultimately depend on the specific research question, the environmental context, and the analytical capabilities available. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize these powerful molecular tools in their studies of bacterial ecosystems.

References

Cross-Validation of Tetrahymanol Data with Other Paleoproxies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of tetrahymanol-derived data, primarily through its diagenetic product gammacerane, with other established paleoproxies. It is intended for researchers, scientists, and drug development professionals working in paleoclimatology, geochemistry, and related fields. This guide offers an objective look at the performance of these proxies, supported by experimental data and detailed methodologies, to aid in the robust reconstruction of past environmental conditions.

Data Presentation: A Comparative Overview of Paleoproxies

The cross-validation of different paleoproxies is essential for a more confident reconstruction of past environments. Each proxy is sensitive to a specific set of environmental parameters, and their combined use can help to disentangle complex signals and identify potential biases. This compound, and more commonly its stable geological remnant gammacerane, serves as a key biomarker for water column stratification, often associated with anoxic or saline conditions.[1][2] Below is a summary of how this compound/gammacerane data compares with other critical paleoproxies.

PaleoproxyProxy NameParameter ReconstructedTypical Source Organism(s)Key Environmental ControlsExpected Correlation with High Gammacerane Index
This compound Derivative Gammacerane IndexWater Column Stratification, Anoxia, SalinityCiliates (e.g., Tetrahymena), some BacteriaAnoxia, sterol limitation (for eukaryotes)[3][4]-
Glycerol Dialkyl Glycerol Tetraethers (GDGTs) TEX86 (Tetraether Index of 86 carbons)Sea/Lake Surface TemperatureThaumarchaeota (Archaea)[5]Temperature, terrestrial input (potential bias)[6][7]Variable; stratification can influence surface temperature
GDGTs BIT Index (Branched and Isoprenoid Tetraether)Terrestrial vs. Marine Organic Matter InputSoil Bacteria (branched GDGTs), Thaumarchaeota (isoprenoid GDGTs)[5]Riverine runoff, soil erosionOften positive in coastal settings where stratification is induced by freshwater input
Elemental Ratios U/Th, V/Cr, MoEF, UEFBottom Water Redox ConditionsNot applicable (geochemical)Oxygen concentration in bottom waters and sediments[5][8]Positive; stratification leads to bottom water anoxia, enhancing the preservation of these metals
Isotopes δ¹⁸O difference (planktic foraminifera)Upper Water Column StratificationPlanktonic ForaminiferaTemperature and salinity gradients in the upper water column[9]Positive; a larger δ¹⁸O difference indicates stronger stratification

Experimental Protocols

Accurate and reproducible data are paramount in paleoproxy research. The following are detailed methodologies for the analysis of the key biomarkers and geochemical proxies discussed.

Analysis of this compound and Gammacerane (GC-MS)

This protocol outlines the general steps for the extraction and quantification of this compound and its diagenetic product gammacerane from sediment samples.

a. Sample Preparation and Lipid Extraction:

  • Freeze-dry and homogenize the sediment sample.

  • Perform a total lipid extraction (TLE) using a solvent mixture such as dichloromethane (DCM):methanol (2:1, v/v) with the aid of ultrasonication or a microwave extractor.[10]

  • The extract is then concentrated under reduced pressure.

b. Saponification and Fractionation:

  • The TLE is saponified using 6% KOH in methanol to break down esters.

  • The neutral lipid fraction, containing gammacerane and other hydrocarbons, is extracted with a non-polar solvent like n-hexane.

  • The neutral fraction is further separated by column chromatography using activated silica gel or alumina. Elute with solvents of increasing polarity (e.g., hexane, DCM, methanol) to isolate different compound classes. Gammacerane is typically found in the apolar fraction.

c. Derivatization and Instrumental Analysis (GC-MS):

  • For the analysis of this compound, the polar fraction is derivatized (e.g., using BSTFA with 1% TMCS) to convert hydroxyl groups to more volatile trimethylsilyl (TMS) ethers.[10][11]

  • Analyze the appropriate fraction using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium

    • Oven Program: 70°C (hold 1 min), ramp to 130°C at 20°C/min, then ramp to 320°C at 4°C/min, hold for 15 min.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-650

    • Identification: Gammacerane is identified by its characteristic mass spectrum and retention time, with a key ion at m/z 191.[1] this compound-TMS ether will have a different characteristic spectrum.[11]

  • Quantification: The Gammacerane Index is often calculated relative to a hopane, such as C₃₀ 17α(H),21β(H)-hopane.

Analysis of GDGTs for TEX86 and BIT Index (HPLC-MS)

This protocol details the methodology for analyzing glycerol dialkyl glycerol tetraethers (GDGTs).

a. Lipid Extraction and Separation:

  • Follow the same initial lipid extraction procedure as for gammacerane.

  • The total lipid extract is separated into different polarity fractions using column chromatography over activated alumina. The polar fraction containing the GDGTs is eluted with a mixture of DCM:methanol.

b. Instrumental Analysis (HPLC-MS):

  • The polar fraction is dissolved in a hexane:isopropanol (99:1, v/v) mixture and filtered through a 0.45 µm PTFE filter.

  • Analysis is performed using High-Performance Liquid Chromatography (HPLC) coupled to an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS).[12][13]

  • HPLC Conditions (Example):

    • Column: Two Waters Acquity UPLC BEH HILIC columns (1.7 µm, 2.1 mm x 150 mm) in series, maintained at 30°C.

    • Mobile Phase: A gradient of n-hexane and n-hexane:isopropanol (9:1).

    • Flow Rate: 0.2 mL/min.

  • APCI-MS Conditions (Example):

    • Ionization Mode: Positive ion.

    • Detection: Selected Ion Monitoring (SIM) of the [M+H]⁺ ions of the specific GDGTs.

  • Proxy Calculation:

    • TEX86: Calculated from the fractional abundances of specific isoprenoid GDGTs. The TEX86H calibration is commonly used: TEX86H = log((GDGT-2 + GDGT-3 + Crenarchaeol regioisomer) / (GDGT-1 + GDGT-2 + GDGT-3 + Crenarchaeol regioisomer)).[5]

    • BIT Index: Calculated as the ratio of the sum of major branched GDGTs (I, II, III) to the sum of branched GDGTs plus crenarchaeol.[5]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships between the paleoproxies and the environmental conditions they represent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis cluster_output Proxy Calculation sediment Sediment Core Sample freeze_dry Freeze-Drying & Homogenization sediment->freeze_dry tle Total Lipid Extraction (TLE) (DCM:MeOH) freeze_dry->tle column_chrom Column Chromatography (Alumina or Silica) tle->column_chrom apolar Apolar Fraction (Gammacerane) column_chrom->apolar Hexane polar Polar Fraction (GDGTs, this compound) column_chrom->polar DCM:MeOH gcms GC-MS Analysis apolar->gcms hplcms HPLC-MS Analysis polar->hplcms GDGTs derivatization Derivatization (for this compound) polar->derivatization This compound gammacerane_index Gammacerane Index gcms->gammacerane_index tex86 TEX86 hplcms->tex86 bit BIT Index hplcms->bit derivatization->gcms This compound

Caption: Experimental workflow for the parallel analysis of gammacerane and GDGT-based proxies.

logical_relationships cluster_driver Environmental Drivers cluster_condition Resulting Conditions cluster_proxy Proxy Response strat Water Column Stratification anoxia Bottom Water Anoxia strat->anoxia leads to gamma High Gammacerane Index strat->gamma promotes temp Surface Temperature tex86 TEX86 Value temp->tex86 controls terr_input Terrestrial Input terr_input->tex86 can bias bit High BIT Index terr_input->bit increases redox High U/Th, V/Cr anoxia->redox enhances preservation

Caption: Logical relationships between environmental drivers and paleoproxy responses.

References

A Guide to Inter-Laboratory Comparison of Tetrahymanol Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methodologies for the quantification of tetrahymanol, a significant biomarker in environmental and biological research. While direct inter-laboratory comparison studies for this compound are not extensively documented in publicly available literature, this document outlines the common analytical approaches and provides a framework for establishing such a comparison. The information herein is based on established analytical principles and data from the analysis of similar lipid compounds.

Data Presentation: A Comparative Overview of Analytical Methods

The quantification of this compound is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most suitable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Below is a summary of expected performance characteristics for each method, based on typical results for similar analytes. A dedicated inter-laboratory study would be required to establish definitive comparative data for this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Precision (RSD) 5 - 15%5 - 20%
Accuracy (Recovery) 85 - 115%80 - 120%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid to high ng/mLMid to high ng/mL
Throughput Lower (requires derivatization)Higher (often direct injection)
Specificity High (with appropriate chromatography)Very High (especially with MS/MS)
Sample Matrix Suitability Requires clean extracts; susceptible to matrix effectsMore robust for complex matrices

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for establishing a basis for inter-laboratory comparison. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS.

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical workflow for quantifying this compound in a lipid extract.

1. Sample Preparation (Lipid Extraction)

  • Homogenize the sample (e.g., sediment, cell culture).

  • Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Separate the organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

2. Derivatization

  • To increase volatility for GC analysis, the hydroxyl group of this compound must be derivatized.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried lipid extract.

  • Incubate the mixture at 70°C for 1 hour to form the trimethylsilyl (TMS) ether of this compound.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 320°C.

    • Hold: 28 minutes at 320°C.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the this compound-TMS derivative. A full scan can be used for initial identification.

  • Quantification: Use an internal standard (e.g., cholestanol) added before derivatization to normalize the results.[1]

Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general approach for the direct analysis of this compound without derivatization.

1. Sample Preparation (Lipid Extraction)

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

  • After drying, reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., 9:1 methanol/toluene).[2]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: ZORBAX EclipsePlus C18 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6550 iFunnel Q-TOF MS or a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: For a triple quadrupole, use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For a Q-TOF, use targeted MS/MS.

  • Quantification: Use an appropriate internal standard (e.g., a deuterated lipid standard).

Mandatory Visualization

The following diagrams illustrate the workflow of an inter-laboratory comparison study and the general analytical pathway for this compound quantification.

Inter_Laboratory_Comparison_Workflow Coordinator Study Coordinator SamplePrep Preparation & Homogenization of Bulk Sample Coordinator->SamplePrep Distribution Distribution to Participating Labs SamplePrep->Distribution LabA Laboratory A Distribution->LabA LabB Laboratory B Distribution->LabB LabC Laboratory C Distribution->LabC DataSubmission Data Submission LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-Scores) DataSubmission->StatisticalAnalysis PerformanceEval Performance Evaluation StatisticalAnalysis->PerformanceEval Report Final Report PerformanceEval->Report Report->Coordinator

Workflow for an inter-laboratory comparison study.

Tetrahymanol_Quantification_Pathway Sample Biological or Environmental Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Split Extraction->Split Derivatization Derivatization (TMS) Split->Derivatization Reconstitution Reconstitution Split->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data LCMS LC-MS Analysis Reconstitution->LCMS LCMS->Data

General analytical pathways for this compound quantification.

References

Tetrahymanol: A Critical Evaluation of its Specificity as a Ciliate Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific microorganisms are paramount. In the field of microbial ecology and paleoclimatology, lipid biomarkers have emerged as powerful tools. Among these, the pentacyclic triterpenoid tetrahymanol has long been considered a hallmark for ciliates. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data and detailed protocols, to critically evaluate its specificity and utility.

This compound: Not Exclusively a Ciliate Signature

Initially discovered in the ciliate Tetrahymena pyriformis, this compound is a significant component of the cell membranes of many marine and freshwater ciliates.[1] Its synthesis in these eukaryotes is particularly notable as it occurs under anaerobic conditions and serves as a sterol surrogate, a process that does not require molecular oxygen.[1][2] The diagenetic product of this compound, gammacerane, is preserved in the geological record and has been used as a proxy for water column stratification.[1][3]

However, the specificity of this compound to ciliates has been challenged by the discovery of its synthesis in certain bacteria.[1][3][4] While ciliates synthesize this compound directly from squalene via the enzyme squalene-tetrahymanol cyclase (STC), bacteria utilize a distinct pathway involving squalene-hopene cyclase (SHC) and a subsequent this compound synthase (Ths).[3][4][5] This convergence in end-product from divergent evolutionary paths complicates the interpretation of this compound as a definitive ciliate biomarker in environmental samples.

Comparison with Alternative Ciliate Biomarkers

To provide a clearer perspective, the following table compares this compound with other commonly used biomarkers for ciliates.

BiomarkerTypeSpecificityAdvantagesDisadvantages
This compound LipidModerateAbundant in many ciliates, geologically stable (as gammacerane), indicative of anaerobic metabolism.Also produced by some bacteria, requiring additional analysis to confirm ciliate origin.
Hopan-3β-ol LipidLowSometimes co-occurs with this compound in ciliates.Widespread in bacteria, offering poor specificity for ciliates.
18S rRNA Gene GeneticHigh (Phylum/Class level)Highly conserved, good for higher-level phylogenetic placement of ciliates.Can have limited resolution at the species level due to its conserved nature.
Internal Transcribed Spacer (ITS) Regions GeneticHigh (Species level)Highly variable, excellent for species-level identification and phylogenetic studies of closely related ciliates.Primer design can be challenging due to high variability; database coverage may be incomplete.

Experimental Protocols

Accurate assessment of ciliate biomarkers relies on robust and reproducible experimental procedures. Below are detailed methodologies for the key experiments discussed in this guide.

Lipid Extraction from Ciliate Cultures

This protocol is adapted from standard methods for lipid extraction from microbial cultures.

Materials:

  • Ciliate culture

  • Centrifuge

  • Glass centrifuge tubes

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS)

  • Sonicator

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest ciliate cells from the culture medium by centrifugation at 3000 x g for 10 minutes.

  • Wash the cell pellet twice with PBS to remove residual media components.

  • Transfer the washed cell pellet to a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of DCM:MeOH to the cell pellet.

  • Lyse the cells by sonication for 3 cycles of 30 seconds on and 30 seconds off, keeping the sample on ice to prevent overheating.

  • Centrifuge the mixture at 3000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant (containing the lipid extract) to a clean round-bottom flask.

  • Concentrate the lipid extract to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • The dried lipid extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general steps for the detection and quantification of this compound.

Materials:

  • Dried lipid extract

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal standard (e.g., 5α-cholestane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane).

  • Add a known amount of the internal standard to the resuspended extract.

  • Derivatize the hydroxyl group of this compound to a trimethylsilyl (TMS) ether by adding the derivatizing agent and incubating at 70°C for 1 hour. This increases the volatility of the compound for GC analysis.

  • Inject an aliquot of the derivatized sample into the GC-MS.

  • The GC will separate the components of the mixture based on their boiling points and interaction with the column's stationary phase.

  • The MS will fragment the eluted compounds and generate a mass spectrum for each.

  • Identify this compound-TMS ether based on its characteristic retention time and mass spectrum, which will show a prominent molecular ion and specific fragmentation patterns.

  • Quantify the amount of this compound by comparing the peak area of its TMS ether to the peak area of the internal standard.

DNA Extraction and ITS Region Amplification from a Single Ciliate Cell

This protocol is based on methods optimized for obtaining high-quality DNA from single microbial cells.

Materials:

  • Single ciliate cell isolated via micropipette

  • PCR tube

  • Lysis buffer (containing proteinase K)

  • PCR primers specific for the ciliate ITS region

  • DNA polymerase and dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Transfer a single, washed ciliate cell into a PCR tube containing lysis buffer.

  • Incubate the tube at a temperature and duration suitable for proteinase K activity (e.g., 56°C for 1 hour) to lyse the cell and release its DNA.

  • Inactivate the proteinase K by heating the sample (e.g., 95°C for 10 minutes).

  • Add the PCR master mix, including the ITS-specific primers, DNA polymerase, and dNTPs, to the tube containing the cell lysate.

  • Perform PCR amplification in a thermocycler using an optimized program of denaturation, annealing, and extension steps.

  • Visualize the PCR product by running an aliquot on an agarose gel. A band of the expected size indicates successful amplification of the ITS region.

  • The amplified ITS region can then be sequenced for species identification and phylogenetic analysis.

Visualizing the Concepts

To better illustrate the key pathways and workflows, the following diagrams are provided.

Tetrahymanol_Biosynthesis Biosynthesis of this compound cluster_ciliate Ciliate Pathway cluster_bacteria Bacterial Pathway Squalene_c Squalene STC Squalene-Tetrahymanol Cyclase (STC) Squalene_c->STC Tetrahymanol_c This compound STC->Tetrahymanol_c Squalene_b Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene_b->SHC Hopene Hopene SHC->Hopene Ths This compound Synthase (Ths) Hopene->Ths Tetrahymanol_b This compound Ths->Tetrahymanol_b

Caption: Divergent biosynthetic pathways of this compound in ciliates and bacteria.

Experimental_Workflow Experimental Workflow for Ciliate Biomarker Analysis cluster_lipid Lipid Analysis cluster_dna Genetic Analysis Sample Environmental Sample or Ciliate Culture Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction DNA_Extraction Single-cell DNA Extraction Sample->DNA_Extraction GCMS GC-MS Analysis Lipid_Extraction->GCMS Tetrahymanol_ID This compound Identification and Quantification GCMS->Tetrahymanol_ID Interpretation Integrated Interpretation Tetrahymanol_ID->Interpretation PCR ITS Region PCR DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Phylogenetic_Analysis Phylogenetic Analysis Sequencing->Phylogenetic_Analysis Phylogenetic_Analysis->Interpretation

Caption: Integrated workflow for lipid and genetic biomarker analysis of ciliates.

Conclusion

While this compound remains a valuable biomarker, its specificity for ciliates is not absolute due to its production by certain bacteria. For robust and unambiguous identification of ciliates in environmental samples, a multi-biomarker approach is recommended. Combining the analysis of this compound with genetic markers such as the ITS region provides a more comprehensive and reliable assessment. The detailed experimental protocols and workflows presented in this guide offer a foundation for researchers to critically evaluate and implement these techniques in their own studies, ultimately leading to more accurate and nuanced interpretations of microbial communities and their ecological roles.

References

Tetrahymanol in Modern vs. Ancient Sediments: A Comparative Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of tetrahymanol and its diagenetic product, gammacerane, in contemporary and ancient geological records.

This guide provides an objective comparison of the occurrence, abundance, and significance of the pentacyclic triterpenoid this compound in modern sediments and its geologically preserved counterpart, gammacerane, in ancient sedimentary rocks. By examining quantitative data, experimental protocols, and biogeochemical pathways, this document serves as a valuable resource for understanding the utility of these biomarkers in paleoenvironmental reconstruction and geochemical exploration.

Introduction: From Modern Precursor to Ancient Biomarker

This compound is a lipid molecule produced by a variety of eukaryotic organisms, most notably ciliates, as well as some bacteria.[1] Its robust pentacyclic structure allows it to be well-preserved in sediments over geological timescales.[1] Through a process of diagenesis, which involves chemical and physical alterations after burial, this compound is transformed into the more stable hydrocarbon gammacerane.[1] The presence and abundance of this compound in modern sediments and gammacerane in ancient rocks provide valuable insights into past environmental conditions, particularly water column stratification.

Data Presentation: A Quantitative Comparison

Direct quantitative comparison of absolute concentrations of this compound in modern sediments and gammacerane in ancient sediments is challenging due to variations in analytical methodologies and the limited availability of reported absolute abundance data for gammacerane. However, by combining available data, we can draw meaningful comparisons.

Table 1: Concentration of this compound in Modern Sediments

LocationSediment TypeThis compound Concentration (µg/g TOC)Reference
Lake Salda, TurkeyAlkaline lake sediment65[2]

TOC: Total Organic Carbon

Table 2: Gammacerane Abundance in Ancient Sediments

In ancient sediments, the abundance of gammacerane is often reported as the Gammacerane Index (GI), which is the ratio of gammacerane to C30 hopane (another resilient biomarker). This index provides a relative measure of the original this compound input.

Formation/LocationAgeSediment TypeGammacerane Index (Gammacerane/C30 Hopane)Reference
Longtan Formation, South ChinaUpper PermianBlack Shale0.16 - 0.27[2]
Kuqa Depression, Tarim Basin, ChinaMesozoicCoal Measure Source Rocks0.03 - 1.33[3]
Chuar Group, North AmericaNeoproterozoic (Tonian)Sedimentary StrataElevated (specific values in reference)[4]

Experimental Protocols

The analysis of this compound and gammacerane from sediment samples involves several key steps: extraction of the lipid biomarkers, separation and purification of the desired compounds, and finally, identification and quantification.

Lipid Extraction: Soxhlet Method

A widely used and robust method for extracting lipids from sediments is the Soxhlet extraction technique.[5][6]

Protocol:

  • Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder to increase the surface area for extraction.

  • Soxhlet Apparatus Setup: Place the powdered sediment sample into a porous cellulose thimble. The thimble is then placed in the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent mixture, typically dichloromethane (DCM) and methanol (MeOH) in a 9:1 or similar ratio.[7][8]

  • Extraction Process: Heat the solvent in the flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the sample.

  • Siphoning: Once the solvent reaches the top of the siphoning arm, it is siphoned back into the flask, carrying the extracted lipids with it.

  • Cycling: This process is repeated for an extended period (typically 24-72 hours) to ensure complete extraction of the lipids.

  • Concentration: After extraction, the solvent containing the lipids is concentrated using a rotary evaporator.

Separation and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying specific lipid biomarkers like this compound and gammacerane.

Protocol:

  • Fractionation (Optional): The total lipid extract can be fractionated using column chromatography to separate different classes of compounds (e.g., aliphatic hydrocarbons, aromatic hydrocarbons, polar compounds).

  • Derivatization: For compounds containing polar functional groups like the hydroxyl group in this compound, a derivatization step is necessary to increase their volatility for GC analysis. This is typically achieved through silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[9]

  • GC-MS Analysis:

    • Injection: A small volume of the derivatized (for this compound) or underivatized (for gammacerane) sample is injected into the gas chromatograph.

    • Separation: The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • Identification: The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound by comparing it to a library of known spectra.

    • Quantification: The abundance of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the response of a known amount of an internal standard.[9]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Lipid Extraction cluster_analysis Analysis Sediment_Sample Sediment Sample Soxhlet_Extraction Soxhlet Extraction (DCM:MeOH) Sediment_Sample->Soxhlet_Extraction Total_Lipid_Extract Total Lipid Extract Soxhlet_Extraction->Total_Lipid_Extract Derivatization Derivatization (for this compound) Total_Lipid_Extract->Derivatization GC_MS GC-MS Analysis Total_Lipid_Extract->GC_MS for Gammacerane Derivatization->GC_MS Identification Identification GC_MS->Identification Quantification Quantification GC_MS->Quantification

Experimental workflow for this compound and gammacerane analysis.

biogeochemical_pathway cluster_modern Modern Environment cluster_ancient Ancient Environment (Geological Time) Biological_Source Biological Source (e.g., Ciliates, Bacteria) This compound This compound Biological_Source->this compound Deposition Deposition in Sediments This compound->Deposition Diagenesis Diagenesis (Burial, Heat, Pressure) Deposition->Diagenesis Gammacerane Gammacerane Diagenesis->Gammacerane Sedimentary_Rock Preservation in Sedimentary Rock Gammacerane->Sedimentary_Rock

Biogeochemical pathway from this compound to gammacerane.

Conclusion

The comparative analysis of this compound in modern sediments and its diagenetic product, gammacerane, in ancient rocks serves as a powerful tool in paleoenvironmental studies. While direct quantitative comparisons of their absolute concentrations are often limited by data availability, the presence and relative abundance of these biomarkers provide crucial information about the original biological input and the environmental conditions at the time of deposition, particularly the stratification of the water column. The detailed experimental protocols provided in this guide offer a standardized approach for the extraction and analysis of these important molecular fossils, facilitating further research in this field.

References

Tetrahymanol: A Superior Molecular Sentinel in Earth's History Compared to Other Lipids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals the superior preservation potential of tetrahymanol over other common lipids like cholesterol and hopanoids, positioning it as a more robust biomarker for reconstructing ancient environments and tracking the evolution of life. Its unique chemical structure contributes to remarkable stability over geological timescales, offering researchers a clearer window into the past.

This compound, a pentacyclic triterpenoid alcohol, is a key membrane lipid in certain eukaryotes, particularly ciliates, and has also been identified in some bacteria.[1] Its diagenetic product, gammacerane, is a highly stable hydrocarbon that can be preserved in rocks for hundreds of millions of years, making it a valuable molecular fossil.[1] This exceptional preservation capacity stands in contrast to other significant lipids such as cholesterol, the hallmark of eukaryotes, and hopanoids, which are characteristic of bacteria. While all these lipids can be preserved in the geological record, their relative stability and the fidelity of the environmental signals they carry can vary significantly.

Comparative Stability: A Quantitative Perspective

Lipid BiomarkerPrecursor MoleculeDiagenetic ProductKey Structural Feature for PreservationRelative Preservation Potential
This compound This compoundGammaceraneSaturated pentacyclic (gammacerane) skeletonVery High
Hopanoids BacteriohopanepolyolsHopanesSaturated pentacyclic (hopane) skeletonHigh
Cholesterol CholesterolCholestaneSaturated tetracyclic (sterane) skeletonModerate to High

This table summarizes the key precursors, their diagenetic products, and the structural basis for their preservation, highlighting the superior potential of this compound.

Experimental Insights into Lipid Preservation

The assessment of lipid preservation potential relies on a combination of analytical techniques applied to both naturally preserved samples from the geological record and laboratory-based artificial diagenesis experiments. These experiments, typically involving pyrolysis, simulate the effects of temperature and pressure on organic molecules over geological time.

Key Experimental Protocols:

1. Lipid Extraction from Sediments: A common method for extracting lipid biomarkers from geological samples is through solvent extraction.

  • Objective: To isolate total lipid extracts (TLEs) from sediment or rock samples.

  • Procedure:

    • Powdered, freeze-dried sediment is extracted using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

    • A common solvent mixture is dichloromethane (DCM) and methanol (MeOH) in a 9:1 ratio.

    • The resulting TLE is then typically fractionated using column chromatography with silica gel.

    • Fractions containing different lipid classes (e.g., hydrocarbons, alcohols, fatty acids) are eluted using solvents of increasing polarity.

2. Artificial Diagenesis via Pyrolysis: Hydrous and anhydrous pyrolysis are used to simulate the thermal maturation of organic matter.

  • Objective: To artificially mature lipid biomarkers and assess their transformation products and stability.

  • Procedure (Hydrous Pyrolysis):

    • The isolated lipid or a lipid-rich source material is placed in a sealed vessel with water.

    • The vessel is heated to high temperatures (e.g., 250-350°C) for a set duration (e.g., 72 hours) to simulate burial and heating.

    • The resulting products are then extracted and analyzed.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool for identifying and quantifying lipid biomarkers.

  • Objective: To separate, identify, and quantify individual lipid compounds.

  • Procedure:

    • Polar lipids (alcohols, acids) are often derivatized (e.g., silylation or methylation) to increase their volatility for GC analysis.

    • The sample is injected into a gas chromatograph, which separates the compounds based on their boiling points and interaction with a stationary phase in a capillary column.

    • The separated compounds then enter a mass spectrometer, which fragments the molecules and provides a mass spectrum that acts as a chemical fingerprint for identification.

    • Quantification is typically achieved by comparing the peak area of the target compound to that of an internal standard added in a known concentration.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for assessing lipid preservation.

cluster_0 Biological Precursor cluster_1 Diagenesis cluster_2 Geological Fossil This compound This compound (Pentacyclic Triterpenoid Alcohol) Process Loss of Hydroxyl Group & Saturation of any Double Bonds This compound->Process Burial & Thermal Stress Gammacerane Gammacerane (Saturated Hydrocarbon) Process->Gammacerane Chemical Transformation

Fig. 1: Diagenetic transformation of this compound to gammacerane.

cluster_workflow Experimental Workflow for Lipid Preservation Assessment Sample Sediment/Rock Sample or Pure Lipid Standard Extraction Solvent Extraction (e.g., ASE with DCM/MeOH) Sample->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Pyrolysis Artificial Diagenesis (e.g., Hydrous Pyrolysis) Fractionation->Pyrolysis NoPyrolysis Direct Analysis Fractionation->NoPyrolysis Derivatization Derivatization (e.g., Silylation) Pyrolysis->Derivatization NoPyrolysis->Derivatization GCMS GC-MS Analysis (Identification & Quantification) Derivatization->GCMS Data Quantitative Data on Degradation & Transformation GCMS->Data

Fig. 2: Workflow for assessing lipid preservation potential.

Conclusion

The robust nature of the gammacerane skeleton derived from this compound makes it an exceptionally reliable biomarker. Its high preservation potential ensures that it is more likely to survive the rigors of diagenesis compared to less stable lipids like cholesterol. This resilience allows for more confident interpretations of past environmental conditions, such as water column stratification, and the presence of specific microbial communities deep in Earth's history. For researchers in geochemistry, paleoclimatology, and astrobiology, the choice of lipid biomarker is critical, and the evidence strongly supports this compound as a superior molecular tool for unlocking the secrets of the ancient world.

References

The Gold Standard for Accuracy: A Comparative Guide to Isotope-Labeled Tetrahymanol for Spike and Recovery Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the biomarker tetrahymanol, achieving accurate and reliable results is paramount. This guide provides an objective comparison of the use of isotope-labeled this compound as an internal standard in spike and recovery experiments against a common alternative, supported by established analytical principles and experimental data from analogous compounds.

Spike and recovery experiments are crucial for validating an analytical method's accuracy by assessing the effect of the sample matrix on the quantification of an analyte. The choice of an internal standard is a critical factor in the success of these experiments, as it is used to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.

Isotope-Labeled this compound: The Superior Choice for Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based analysis. An isotope-labeled version of the analyte, in this case, this compound, is the ideal internal standard because it shares near-identical chemical and physical properties with the unlabeled analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, and experiences the same matrix effects.

This guide compares the performance of deuterated this compound (d-tetrahymanol) with a structurally similar but non-isotopically labeled internal standard, such as epicoprostanol. Epicoprostanol is a sterol that is not naturally present in most samples containing this compound and has similar chromatographic behavior, making it a plausible, though less ideal, alternative.

Performance Comparison: Isotope-Labeled vs. Non-Labeled Internal Standard

The following table summarizes the expected performance of deuterated this compound compared to epicoprostanol as an internal standard in a spike and recovery experiment for this compound quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The data is based on established principles and typical performance improvements observed when using SIL internal standards for analogous compounds like sterols.

Performance MetricDeuterated this compound (d-Tetrahymanol)EpicoprostanolRationale for Performance Difference
Recovery Rate (%) 95 - 105%80 - 120%d-Tetrahymanol co-elutes with this compound, ensuring it experiences identical matrix effects and extraction losses, leading to more accurate correction. Epicoprostanol's slightly different chemical structure can lead to differential extraction efficiency and chromatographic behavior.
Precision (%RSD) < 5%< 15%The near-identical behavior of the SIL standard significantly reduces variability between samples, resulting in higher precision.
Correction for Matrix Effects ExcellentModerate to GoodAs an isotopic analog, d-tetrahymanol is the best tool to compensate for signal suppression or enhancement caused by complex sample matrices. Epicoprostanol can partially correct for matrix effects but may not fully mirror the behavior of this compound.
Co-elution with Analyte YesNo (structurally similar but distinct)Co-elution is critical for accurate correction of matrix effects that can vary across a chromatographic run.

Experimental Protocol: Spike and Recovery using Isotope-Labeled this compound

This protocol outlines a typical spike and recovery experiment for the quantification of this compound in a complex sample matrix (e.g., sediment extract, cell lysate) using deuterated this compound as an internal standard and analysis by GC-MS.

1. Materials and Reagents:

  • Sample containing this compound

  • Deuterated this compound (d-tetrahymanol) internal standard solution of known concentration

  • Unlabeled this compound standard solution for spiking

  • Solvents for extraction (e.g., dichloromethane, methanol)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Spiking:

  • Homogenize the sample matrix.

  • Divide the homogenized sample into three sets of aliquots.

  • Set 1 (Unspiked): Add a known amount of d-tetrahymanol internal standard solution.

  • Set 2 (Spiked): Add a known amount of d-tetrahymanol internal standard solution and a known amount of unlabeled this compound standard solution (the "spike"). The spike concentration should be within the linear range of the assay.

  • Set 3 (Spike in Solvent): Prepare a control sample by adding the same amounts of d-tetrahymanol and unlabeled this compound to the extraction solvent instead of the sample matrix.

3. Extraction:

  • Perform a liquid-liquid or solid-phase extraction on all samples to isolate the lipid fraction containing this compound.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4. Derivatization:

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).

  • Add the derivatization reagent (e.g., BSTFA + 1% TMCS).

  • Heat the samples (e.g., at 60°C for 30 minutes) to facilitate the formation of trimethylsilyl (TMS) ethers of this compound and d-tetrahymanol. This step is crucial for improving the volatility and chromatographic performance of the analytes.

5. GC-MS Analysis:

  • Inject the derivatized samples into the GC-MS system.

  • Use a temperature program that allows for the separation of the this compound-TMS and d-tetrahymanol-TMS peaks.

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the unlabeled and labeled this compound derivatives.

6. Data Analysis and Calculation of Recovery:

  • Calculate the concentration of this compound in the unspiked and spiked samples using a calibration curve prepared with known amounts of unlabeled this compound and a constant amount of d-tetrahymanol.

  • Calculate the percent recovery using the following formula:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis cluster_result Result Sample Sample Matrix Spike Spike with Unlabeled This compound Sample->Spike Spiked Sample IS Add Isotope-Labeled This compound (IS) Sample->IS Unspiked Sample Spike->IS Extract Lipid Extraction IS->Extract Deriv Derivatization (TMS) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing GCMS->Data Recovery Calculate % Recovery Data->Recovery

Spike and recovery experimental workflow.

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome AnalyteLoss Analyte Loss during Sample Prep SIL_IS Isotope-Labeled Internal Standard (d-Tetrahymanol) AnalyteLoss->SIL_IS Corrects for MatrixEffects Matrix Effects (Ion Suppression/Enhancement) MatrixEffects->SIL_IS Compensates for AccurateQuant Accurate & Precise Quantification SIL_IS->AccurateQuant Leads to

Rationale for using an isotope-labeled internal standard.

Navigating Paleoecological Data: A Comparative Guide to the Statistical Analysis of Tetrahymanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the statistical methodologies applied to tetrahymanol and its diagenetic product, gammacerane, reveals their critical role as biomarkers for reconstructing past environmental conditions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the statistical analysis of these key lipid biomarkers, supported by experimental data and detailed protocols, to better understand and interpret paleoecological dynamics, particularly water column stratification.

This compound, a pentacyclic triterpenoid alcohol, and its geologically stable derivative, gammacerane, are powerful molecular fossils. Their presence and abundance in sedimentary archives offer valuable insights into the structure of ancient water bodies. The ratio of gammacerane to C30 hopane, known as the Gammacerane Index (GI), is a widely used proxy to infer the degree of water column stratification, anoxia, and salinity in paleoenvironments. This guide explores the statistical techniques used to analyze and interpret gammacerane index data, providing a framework for robust paleoecological reconstructions.

Quantitative Comparison of Gammacerane Index Across Paleoenvironments

The interpretation of the Gammacerane Index is often semi-quantitative, with different ranges of values indicative of distinct depositional environments. The following table summarizes typical GI values and their paleoecological interpretations from various studies. It is important to note that these thresholds can vary depending on the specific basin, geological age, and other confounding factors.

Gammacerane Index (GI) RangePaleoenvironmental InterpretationSupporting Evidence & Notes
< 0.1 Freshwater to slightly brackish, well-mixed water column, oxic conditions.Low GI values are often associated with lacustrine or marine environments with good water circulation and oxygenated bottom waters.
0.1 - 0.3 Brackish to semi-brackish, moderate stratification.Intermediate values may suggest periods of intermittent or weaker stratification.
> 0.3 Saline to hypersaline, strongly stratified water column, often associated with anoxia.High GI values are characteristic of environments with a pronounced density gradient, leading to restricted vertical mixing and the development of anoxic or euxinic bottom waters.[1][2]
> 0.8 Hypersaline and highly stratified conditions.Very high values are often found in evaporitic settings with intense water column stratification.[2]

Statistical Methodologies for Analyzing Gammacerane Data

The statistical analysis of gammacerane data ranges from simple univariate and bivariate methods to more complex multivariate approaches. The choice of method depends on the research question, the nature of the dataset, and the other paleoecological proxies available for comparison.

Alternative Statistical Approaches:

Statistical MethodDescriptionApplication to Gammacerane DataAdvantagesLimitations
Correlation Analysis (e.g., Pearson, Spearman) Examines the statistical relationship between two continuous or ranked variables.To quantify the relationship between the Gammacerane Index and other paleoenvironmental proxies such as pristane/phytane (Pr/Ph) ratio (redox conditions), stable isotopes (δ¹³C, δ¹⁵N), or other biomarker ratios.Simple to implement and interpret; provides a quantitative measure of the strength and direction of a relationship.Assumes a linear relationship (Pearson); sensitive to outliers; does not imply causation.
Principal Component Analysis (PCA) A multivariate statistical technique that reduces the dimensionality of a dataset by transforming a large set of variables into a smaller set of uncorrelated variables called principal components.To identify patterns and relationships between the Gammacerane Index and a suite of other geochemical and paleontological data, thereby revealing the dominant environmental gradients.Reduces complexity of large datasets; helps to visualize patterns and group samples with similar characteristics.Interpretation of principal components can be subjective; assumes linear relationships between variables.
Cluster Analysis A set of techniques used to group a set of objects in such a way that objects in the same group (called a cluster) are more similar to each other than to those in other groups.To classify sediment samples into distinct groups based on their biomarker profiles, including the Gammacerane Index, to infer different paleoenvironmental facies.Identifies natural groupings in the data without prior assumptions; useful for exploratory data analysis.The choice of clustering algorithm and distance measure can significantly affect the results; can be sensitive to the scaling of variables.
Regression Analysis A set of statistical processes for estimating the relationships between a dependent variable and one or more independent variables.To develop predictive models that relate the Gammacerane Index to specific environmental parameters (e.g., salinity, water depth) based on modern calibration datasets or well-constrained ancient environments.Can be used for prediction and to quantify the effect of independent variables on the dependent variable.Requires a well-defined relationship between variables; assumptions of the model (e.g., linearity, normality of residuals) must be met.

Experimental Protocols

The accurate quantification of this compound and gammacerane is fundamental to the reliability of paleoecological interpretations. The following is a generalized experimental workflow for the analysis of these lipid biomarkers in sediment samples.

Lipid Biomarker Extraction and Analysis Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_analysis Analysis cluster_interpretation Data Interpretation SampleCollection Sediment Core Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Grinding Grinding & Homogenization FreezeDrying->Grinding SolventExtraction Solvent Extraction (e.g., Dichloromethane:Methanol) Grinding->SolventExtraction TLE Total Lipid Extract (TLE) SolventExtraction->TLE ColumnChromatography Column Chromatography (Silica Gel) TLE->ColumnChromatography Fractions Separation into Fractions (e.g., Aliphatic, Aromatic, Polar) ColumnChromatography->Fractions Derivatization Derivatization (e.g., Silylation for Alcohols) Fractions->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Quantification Identification & Quantification GCMS->Quantification GI_Calculation Gammacerane Index Calculation (Gammacerane/C30 Hopane) Quantification->GI_Calculation StatisticalAnalysis Statistical Analysis GI_Calculation->StatisticalAnalysis PaleoenvironmentalReconstruction Paleoenvironmental Reconstruction StatisticalAnalysis->PaleoenvironmentalReconstruction

Caption: A generalized workflow for the extraction and analysis of lipid biomarkers.

Signaling Pathways and Logical Relationships

The presence of gammacerane in sediments is a direct consequence of a series of biological and geological processes. The following diagram illustrates the logical relationship between the environmental conditions that favor the production of this compound and its eventual preservation as gammacerane.

logical_relationship cluster_environment Environmental Conditions cluster_biology Biological Response cluster_diagenesis Diagenesis cluster_record Geological Record Stratification Water Column Stratification (Salinity/Thermal) Anoxia Bottom Water Anoxia/Euxinia Stratification->Anoxia CiliateBlooms Proliferation of Bacterivorous Ciliates Anoxia->CiliateBlooms TetrahymanolProduction Increased this compound Biosynthesis CiliateBlooms->TetrahymanolProduction Sedimentation Deposition & Burial of Organic Matter TetrahymanolProduction->Sedimentation GammaceraneFormation Transformation of this compound to Gammacerane Sedimentation->GammaceraneFormation HighGI High Gammacerane Index in Sediments GammaceraneFormation->HighGI

Caption: The logical pathway from water column stratification to a high Gammacerane Index.

References

Tetrahymanol Abundance as an Indicator of Microbial Community Composition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 21, 2025

This guide provides a comprehensive comparison of tetrahymanol abundance as a biomarker for microbial community composition against other molecular and lipid-based methods. It is intended for researchers, scientists, and drug development professionals interested in microbial ecology, biomarker discovery, and environmental microbiology. Detailed experimental protocols and supporting data are provided to facilitate objective comparison and implementation.

Introduction: What is this compound?

This compound is a pentacyclic triterpenoid alcohol, a type of lipid found in the cell membranes of certain microorganisms.[1] Its stable diagenetic product, gammacerane, can be preserved in sedimentary rocks for hundreds of millions of years, making it a significant lipid biomarker in geochemistry.[1] Initially discovered in the ciliate Tetrahymena pyriformis, this compound was long considered a biomarker for eukaryotes. However, recent discoveries have revealed that a diverse range of bacteria also synthesize this lipid, expanding its utility and complexity as an indicator of microbial community structure and environmental conditions.[2][3] This guide explores the correlation between this compound abundance and the composition of microbial communities, comparing its efficacy to alternative analytical methods.

Comparative Analysis of Methodologies

The utility of a biomarker is determined by its specificity, stability, and the ease and accuracy with which it can be quantified. This compound offers a unique window into specific microbial populations, but like any method, it has distinct advantages and limitations compared to alternatives such as other lipid biomarkers or broad-spectrum molecular techniques.

Method/BiomarkerPrinciple & TargetSpecificityAdvantagesDisadvantages
This compound Quantification of a specific triterpenoid lipid via Gas Chromatography-Mass Spectrometry (GC-MS).High for specific producers: certain ciliates, aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.[2][4]Excellent preservation in sediments (as gammacerane)[1]; provides a long-term historical record; indicates specific metabolic activities (e.g., methanotrophy) and environmental conditions like water column stratification.[5]Not all microbes produce it; biosynthesis is influenced by environmental factors[6]; convergent evolution in eukaryotes and bacteria requires careful interpretation.[2]
Hopanoids Quantification of a class of pentacyclic triterpenoid lipids, bacterial surrogates for sterols.Broadly indicative of bacteria, with some structural variants offering higher specificity.Abundant in many bacterial phyla; well-preserved in the geological record; provides insights into bacterial presence and paleoenvironments.Less specific than this compound for particular functional groups; produced by a very wide range of bacteria, which can complicate source attribution.
16S rRNA Gene Sequencing Amplification and sequencing of the conserved 16S ribosomal RNA gene to identify bacterial and archaeal taxa.[5][7]High, providing taxonomic identification down to the genus or species level for the entire community.[8]Provides a comprehensive snapshot of the entire microbial community structure and diversity[8]; culture-independent; high throughput.[3]DNA is less stable over geological timescales than lipids; provides information on presence/abundance, not necessarily activity; PCR biases can affect quantification.[7]
Metagenomics Sequencing of the total genomic DNA from an environmental sample.Very high, providing taxonomic and functional information for the entire microbial community.Reveals the functional potential of the community (all genes present); can identify novel organisms and metabolic pathways; culture-independent.Computationally intensive and expensive; complex data analysis; does not directly measure gene expression or metabolic activity.
This compound-Producing Microorganisms

While first identified in a ciliate, the capacity to produce this compound is now known to be distributed across both eukaryotes and bacteria. The bacterial producers are particularly relevant as they belong to specific functional guilds, making this compound a potential indicator of their activity in an environment.

DomainPhylum/GroupKnown ProducersTypical Environment
Eukarya CiliophoraTetrahymena pyriformis, various marine and freshwater ciliates.Aquatic environments, particularly stratified water columns.[1][9]
Bacteria ProteobacteriaRhodopseudomonas palustris, Bradyrhizobium japonicum (Alphaproteobacteria).[2]Soil, aquatic sediments.
Bacteria ProteobacteriaAerobic methanotrophs (Gammaproteobacteria).[3][4]Oxic/anoxic interfaces in aquatic systems where methane is present.
Bacteria NitrospiraeNitrite-oxidizing bacteria.[4]Diverse environments, including soil, freshwater, and marine systems.
Bacteria DeltaproteobacteriaSulfate-reducing bacteria.[4]Anoxic sediments and water.
Biosynthesis Pathways: A Case of Convergent Evolution

The synthesis of this compound in eukaryotes and bacteria occurs via fundamentally different enzymatic pathways, a classic example of convergent evolution where unrelated organisms independently evolve the ability to produce the same compound.[4]

In eukaryotes like Tetrahymena, the enzyme squalene-tetrahymanol cyclase (STC) directly converts the linear precursor, squalene, into the pentacyclic this compound.[2]

In bacteria , this process involves two steps. First, the enzyme squalene-hopene cyclase (SHC) synthesizes the hopanoid diploptene from squalene. A second, distinct enzyme, this compound synthase (THS), then rearranges the E-ring of diploptene to form this compound.[2][4] This distinction is critical for interpreting the biomarker record.

G This compound Biosynthesis Pathways cluster_eukaryotes Eukaryotic Pathway cluster_bacteria Bacterial Pathway Squalene_e Squalene STC Squalene- This compound Cyclase (STC) Squalene_e->STC Direct cyclization Tetrahymanol_e This compound STC->Tetrahymanol_e Squalene_b Squalene SHC Squalene-Hopene Cyclase (SHC) Squalene_b->SHC Diploptene Diploptene (Hopanoid) THS This compound Synthase (THS) Diploptene->THS Ring expansion Tetrahymanol_b This compound SHC->Diploptene THS->Tetrahymanol_b

Caption: Convergent evolution of this compound synthesis in eukaryotes and bacteria.
Correlation with Microbial Communities: Interpreting the Data

Direct quantitative correlation between this compound abundance and the population size of its producers in complex environments is an area of active research. Most current interpretations rely on inference. For instance, the presence of gammacerane (from this compound) in ancient sediments is often used as a proxy for water column stratification.[5] This is because the producers—ciliates and specific bacteria like methanotrophs and sulfate reducers—thrive at the oxic/anoxic interfaces characteristic of stratified systems.[9]

Hypothetical Correlation Data: The table below illustrates a hypothetical scenario in a lake sediment core, demonstrating how this compound abundance might correlate with the relative abundance of a key producer group, aerobic methanotrophs, determined by 16S rRNA gene sequencing.

Sediment Depth (cm)This compound Conc. (ng/g)Relative Abundance of Methanotrophs (%)Environmental Interpretation
0-25.80.2%Modern, well-mixed water column
10-1225.31.1%Past period of mild stratification
20-2289.14.5%Past period of strong stratification
30-3215.20.6%Older, well-mixed conditions

This hypothetical data shows a positive correlation, suggesting that during periods of stratification, conditions favored methanotroph growth, leading to increased this compound deposition.

G Logical Flow of this compound as a Biomarker A Specific Environmental Conditions (e.g., Water Column Stratification) B Proliferation of Producer Microbes (e.g., Methanotrophs, Ciliates) A->B C Increased Biosynthesis of this compound B->C D Deposition & Preservation in Sediment C->D E Detection of this compound/ Gammacerane D->E F Inference of Past Microbial Community & Environment E->F

Caption: Using this compound to infer past microbial community states.

Experimental Protocols

Lipid Biomarker Analysis (this compound Quantification)

This protocol outlines a general workflow for the extraction and quantification of this compound from sediment samples.

a. Total Lipid Extraction (TLE):

  • Sample Preparation: Freeze-dry sediment samples and grind to a fine powder. Weigh approximately 5-10 g of the homogenized sample.

  • Solvent Extraction: Place the sample in a cellulose thimble and perform Soxhlet extraction or use an Accelerated Solvent Extractor (ASE). A common solvent mixture is dichloromethane:methanol (DCM:MeOH) at a 9:1 ratio.[2][4]

  • Concentration: Evaporate the solvent from the collected extract under a gentle stream of nitrogen gas to yield the Total Lipid Extract (TLE).

b. Fractionation and Purification:

  • Saponification: To break down esters, the TLE can be saponified by refluxing with 6% KOH in methanol.

  • Column Chromatography: To isolate the alcohol fraction containing this compound, pass the non-saponifiable lipids through a silica gel column.[9]

    • Elute non-polar hydrocarbons with a non-polar solvent like hexane.

    • Elute the alcohol fraction with a more polar solvent mixture, such as DCM:MeOH.

c. Derivatization and Quantification:

  • Derivatization: Before GC-MS analysis, convert the alcohol group of this compound to a less polar trimethylsilyl (TMS) ether using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This improves volatility and chromatographic behavior.

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Column: Typically a non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 320°C) to elute compounds.

    • MS Detection: Operate in scan mode to identify this compound based on its retention time and mass spectrum, and in selected ion monitoring (SIM) mode for accurate quantification against an internal standard.[10]

Microbial Community Analysis (16S rRNA Gene Sequencing)

This protocol provides a standard workflow for assessing microbial community composition from the same sediment samples.

a. DNA Extraction:

  • Use a commercial soil/sediment DNA extraction kit (e.g., DNeasy PowerSoil Kit) on 0.25-0.5 g of the original sediment sample. These kits are designed to handle inhibitors commonly found in environmental samples.

b. PCR Amplification:

  • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers such as 515F and 806R.[11]

  • These primers should be barcoded to allow for multiplexing (sequencing multiple samples in one run).

  • Perform PCR in triplicate for each sample and pool the amplicons to minimize PCR bias.

c. Library Preparation and Sequencing:

  • Purify the pooled PCR products to remove primers and dNTPs.

  • Quantify the purified DNA and pool all samples at equimolar concentrations to create the sequencing library.

  • Sequence the library on a high-throughput platform like the Illumina MiSeq or MiniSeq.[3]

d. Bioinformatic Analysis:

  • Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering to remove low-quality sequences.

  • OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) based on similarity (e.g., 97%) or resolve them into Amplicon Sequence Variants (ASVs) to differentiate down to a single nucleotide difference.

  • Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing its sequence to a reference database (e.g., SILVA, Greengenes).

  • Statistical Analysis: Analyze the resulting abundance table to determine the relative abundance of different microbial taxa and perform statistical correlations with the this compound concentration data.

G Integrated Experimental Workflow cluster_lipid This compound Analysis cluster_dna Microbial Community Analysis Sample1 Environmental Sample (e.g., Sediment) LipidExtract Lipid Extraction (DCM:MeOH) Sample1->LipidExtract Fractionate Fractionation (Silica Column) LipidExtract->Fractionate Derivatize Derivatization (TMS ether) Fractionate->Derivatize GCMS GC-MS Quantification Derivatize->GCMS TetraData This compound Abundance Data GCMS->TetraData Correlation Correlational Statistical Analysis TetraData->Correlation Sample2 Environmental Sample (e.g., Sediment) DNAExtract DNA Extraction Sample2->DNAExtract PCR 16S rRNA Gene PCR DNAExtract->PCR Seq NGS Sequencing PCR->Seq Bioinfo Bioinformatics Seq->Bioinfo CommData Microbial Community Composition Data Bioinfo->CommData CommData->Correlation

Caption: Workflow for correlating this compound abundance with microbial composition.

References

Safety Operating Guide

Proper Disposal of Tetrahymanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of tetrahymanol in a laboratory setting. These procedures are designed to ensure the safety of personnel and compliance with standard laboratory practices.

This compound, a pentacyclic triterpenoid lipid, is utilized in various research applications. While a Safety Data Sheet (SDS) from GlpBio indicates that this compound is not classified as a hazardous substance, it is imperative to follow prudent laboratory practices when handling and disposing of this compound.[1] This guide outlines the recommended procedures for the safe disposal of this compound waste.

Key Safety and Disposal Information

A comprehensive understanding of a substance's properties is the foundation of safe handling and disposal. The following table summarizes the key information for this compound.

ParameterInformationReference
Chemical Name This compound[1]
CAS Number 2130-17-8[1]
Molecular Formula C30H52O[1]
Hazard Classification Not a hazardous substance or mixture[1]
Transport Regulations Considered non-hazardous for transport (DOT, IMDG, IATA)[1]
SARA 302/313 Not subject to reporting requirements[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Disposal Protocols

The following step-by-step protocols provide detailed methodologies for the disposal of solid and liquid this compound waste.

Disposal of Solid this compound Waste

Solid this compound waste includes residual powder, contaminated consumables (e.g., weigh boats, spatulas), and personal protective equipment.

  • Segregation: Collect all solid this compound waste in a designated, clearly labeled waste container. Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound"), the words "Non-Hazardous Waste" (in accordance with the SDS), the date, the principal investigator's name, and the laboratory location.

  • Storage: Store the sealed waste container in a designated area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the container through your institution's established waste management program.

Disposal of Liquid this compound Waste

Liquid this compound waste may include solutions containing the compound.

  • Waste Collection: Collect all liquid this compound waste in a dedicated, sealed, and chemically compatible container.

  • Container Labeling: Clearly label the container with "Aqueous this compound Waste" or "Solvent-based this compound Waste" (as appropriate), the full chemical name, concentration, the words "Non-Hazardous Waste," the date, the principal investigator's name, and the laboratory location.

  • Storage: Store the waste container in a secondary containment tray in a well-ventilated area, away from sources of ignition if a flammable solvent was used.

  • Disposal: Dispose of the liquid waste through your institution's chemical waste management service. Do not pour this compound solutions down the drain unless explicitly permitted by your local regulations and institutional EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Tetrahymanol_Disposal_Workflow This compound Disposal Workflow Start Start: this compound Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid Waste (e.g., powder, contaminated consumables) Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Identify_Waste_Type->Liquid_Waste Liquid Segregate_Solid Segregate in a labeled, dedicated solid waste container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in a labeled, dedicated liquid waste container Liquid_Waste->Segregate_Liquid Label_Solid_Container Label Container: 'this compound, Non-Hazardous Waste' Segregate_Solid->Label_Solid_Container Label_Liquid_Container Label Container: 'Aqueous/Solvent this compound Waste, Non-Hazardous' Segregate_Liquid->Label_Liquid_Container Store_Solid Store in designated area Label_Solid_Container->Store_Solid Store_Liquid Store in secondary containment Label_Liquid_Container->Store_Liquid Dispose_Solid Dispose via Institutional Waste Management Store_Solid->Dispose_Solid Dispose_Liquid Dispose via Institutional Chemical Waste Service Store_Liquid->Dispose_Liquid

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides guidance based on the available Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and regulations in your location.

References

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